1-Stearoyl-sn-glycero-3-phosphocholine

Catalog No.
S580141
CAS No.
19420-57-6
M.F
C26H54NO7P
M. Wt
523.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Stearoyl-sn-glycero-3-phosphocholine

CAS Number

19420-57-6

Product Name

1-Stearoyl-sn-glycero-3-phosphocholine

IUPAC Name

[(2R)-2-hydroxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C26H54NO7P

Molecular Weight

523.7 g/mol

InChI

InChI=1S/C26H54NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)32-23-25(28)24-34-35(30,31)33-22-21-27(2,3)4/h25,28H,5-24H2,1-4H3/t25-/m1/s1

InChI Key

IHNKQIMGVNPMTC-RUZDIDTESA-N

SMILES

Array

Synonyms

1-octadecyl-glycero-3-phosphocholine, 1-stearoyl-2-hydroxy-sn-glycero-3-phosphocholine, 1-stearoyl-sn-glycero-3-phosphorylcholine, stearoyl alpha-lysolecithin, stearoyl alpha-lysolecithin, (+-)-isomer, stearoyl alpha-lysolecithin, (R)-isomer, stearoyl L-alpha-lysolecithin, stearoyllysophosphatidylcholine

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O

The exact mass of the compound 1-Octadecanoyl-sn-glycero-3-phosphocholine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glycerophosphates - Phosphatidic Acids - Lysophospholipids - Lysophosphatidylcholines - Supplementary Records. It belongs to the ontological category of lysophosphatidylcholine 18:0 in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Glycerophospholipids [GP] -> Glycerophosphocholines [GP01] -> Monoacylglycerophosphocholines [GP0105]. However, this does not mean our product can be used or applied in the same or a similar way.

Biological Activities & Clinical Significance

Author: Smolecule Technical Support Team. Date: February 2026

LPC(18:0) is not merely a structural intermediate; it exerts specific and often protective biological effects, particularly evident in large-scale clinical studies.

  • Inverse Association with Cancer Risk: A large prospective study found that higher pre-diagnostic plasma levels of LPC(18:0) were consistently associated with a lower risk of breast, prostate, and colorectal cancer. This suggests that alterations in phosphatidylcholine metabolism, reflected by LPC levels, may precede the clinical manifestation of cancer [1].
  • Role in Hepatic Metabolism: A recent study on pullets showed that LPC(18:0) was among the metabolites significantly upregulated in the liver following a specific dietary intervention. This was linked to altered glycerophospholipid metabolism and improved antioxidant capacity, indicating its involvement in hepatic lipid regulation [2].
  • Pro-inflammatory and Atherogenic Potential: In the vascular system, LPCs in general are known to induce prolonged endothelial activation, which is a key process in the development of atherosclerosis. They can modulate inflammatory chemokine expression and increase oxidative stress [3]. It is important to note that the biological effects can vary significantly between different LPC species (e.g., LPC 18:0 vs. LPC 18:2).

Biosynthesis and Metabolism

LPC(18:0) is primarily generated and metabolized through several key enzymatic pathways, as illustrated below.

G PC Phosphatidylcholine (PC) LPC LPC(18:0) PC->LPC Hydrolysis lysoPAF Lyso-PAF PC->lysoPAF via PLA2 LPC->PC Re-acylation GPC Glycerophosphocholine (GPC) LPC->GPC Hydrolysis PLA2 Phospholipase A2 (PLA2) PLA2->LPC Production LCAT Lecithin-Cholesterol Acyltransferase (LCAT) LCAT->LPC Production LPCAT LPC Acyltransferase (LPCAT) LPCAT->PC Remodeling LysoPLA Lysophospholipase (LysoPLA) LysoPLA->GPC Degradation

Pathways of LPC(18:0) metabolism. Key enzymes regulate its production and conversion.

  • Production: The primary route for LPC formation is the hydrolysis of phosphatidylcholine (PC) by the enzyme phospholipase A2 (PLA2), which removes a fatty acid from the sn-2 position [4] [3]. LPC can also be generated as a byproduct of the lecithin-cholesterol acyltransferase (LCAT) reaction during cholesterol esterification [3].
  • Remodeling (Lands' Cycle): LPC(18:0) can be re-acylated back into PC by enzymes of the lysophosphatidylcholine acyltransferase (LPCAT) family. This "Lands' cycle" is a critical mechanism for remodeling the fatty acid composition of membranes to achieve specific biological functions [3] [5]. For example, LPCAT1 in the lung is crucial for generating dipalmitoyl-PC, a major component of pulmonary surfactant [5].
  • Degradation: LPC can be hydrolyzed by lysophospholipases to form glycerophosphocholine (GPC), effectively removing it from the lysophospholipid pool [3] [6].

Analytical Methods and Protocols

Accurate measurement of LPC(18:0) in biological samples typically relies on mass spectrometry-based platforms. The table below outlines key methodologies derived from recent studies.

Method / Protocol Aspect Technical Description
Primary Analytical Platform Liquid Chromatography coupled to Tandem Mass Spectrometry (LC-MS/MS) is the standard. Ultra-high performance LC (UHPLC) is often used for better separation [1] [2].
Sample Type Plasma, serum, liver tissue, and other biological fluids or tissues [1] [7] [2].

| Sample Preparation (e.g., Liver Tissue) | 1. Precisely weigh ~50 mg of tissue. 2. Homogenize with 300 µL of acetonitrile/methanol (1:5, v/v). 3. Centrifuge at 12,000 g for 10 min (4°C). 4. Collect supernatant, store at -20°C for 30 min, then re-centrifuge. 5. Inject the final supernatant into the LC-MS/MS system [2]. | | Chromatography | Column: Waters ACQUITY Premier HSS T3 (2.1 x 100 mm, 1.8 µm). Mobile Phase: A) 0.1% formic acid in water; B) 0.1% formic acid in acetonitrile. Gradient elution is used [2]. | | Mass Spectrometry Identification | Identification is confirmed by matching the accurate mass of the precursor ion and its MS/MS fragmentation pattern against standards and databases (e.g., METLIN, HMDB). The characteristic product ion for LPCs is m/z 184, corresponding to the phosphocholine head group [8] [2]. | | Data Pre-processing & Analysis | Raw data is processed using software (e.g., Compound Discoverer 3.0). Metabolites are identified with VIP > 1 and p < 0.05, followed by pathway analysis using KEGG and HMDB [2]. |

References

Comprehensive Technical Guide: Role of LysoPC 18:0 in Lipid Metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Fundamental Properties of LysoPC 18:0

Lysophosphatidylcholine 18:0 (LysoPC 18:0), also known as 1-stearoyl-2-lyso-sn-glycero-3-phosphocholine, represents a specialized subclass of lysophospholipids characterized by an 18-carbon saturated fatty acid chain (stearic acid) attached to the sn-1 position of the glycerol backbone. This molecular structure confers unique biophysical and biochemical properties that distinguish it from its polyunsaturated counterparts. As an intermediate in the Lands' cycle of phospholipid remodeling, LysoPC 18:0 serves critical functions in maintaining membrane homeostasis and cellular signaling networks [1] [2]. The saturated nature of its acyl chain promotes more rigid membrane domains when incorporated into cellular structures, significantly influencing membrane fluidity and microdomain organization.

The chemical dynamics of LysoPC 18:0 are governed by its propensity for acyl migration, where the stearoyl group can spontaneously shift between the sn-1 and sn-2 positions of the glycerol backbone under physiological conditions. This isomerization reaches an equilibrium distribution of approximately 90% 2-lysoPC and 10% 1-lysoPC with a half-time of about 10 minutes under physiological pH and temperature, creating analytical challenges that require specialized stabilization techniques for accurate quantification [2]. Endogenous regulation of LysoPC 18:0 occurs through the coordinated actions of multiple enzymes, including phospholipase A2 (PLA2) which catalyzes its formation from phosphatidylcholine, and lysophosphatidylcholine acyltransferases (LPCATs) which reacylates it into phosphatidylcholine species. The metabolism of LysoPC 18:0 is particularly active in hepatic tissue, where it serves as a critical intermediary in systemic phospholipid homeostasis [1].

Metabolic Roles and Mechanisms of Action

Hepatic Lipid Metabolism Modulation

LysoPC 18:0 exerts profound effects on hepatic lipid handling through multiple interconnected mechanisms. In human liver-derived cell lines, LysoPC species have been demonstrated to induce lipid droplet formation and significantly alter intracellular triacylglycerol (TAG) profiles. This lipogenic effect occurs alongside the downregulation of key lipolytic enzymes, including adipose triglyceride lipase (ATGL), which plays a rate-limiting role in triglyceride hydrolysis. Additionally, LysoPC suppresses the expression of critical fatty acid biosynthesis genes such as SREBP1 and SCD1, creating a metabolic state characterized by reduced fatty acid synthesis coupled with impaired lipid catabolism [3]. The net effect is a shift toward intracellular lipid accumulation that may potentially contribute to hepatic steatosis under conditions of altered LysoPC homeostasis.

The molecular mechanisms underlying these metabolic effects involve both direct incorporation of LysoPC-derived fatty acids into complex lipids and transcriptional regulation of metabolic pathways. When LysoPC 18:0 is taken up by hepatocytes, its stearoyl chain can be directly incorporated into phosphatidylcholine species through reacylation pathways or processed to release stearic acid for integration into other lipid classes. This direct incorporation pathway bypasses de novo fatty acid synthesis, providing a mechanism for rapidly altering membrane lipid composition without engaging the canonical biosynthetic machinery [3] [1]. Furthermore, the saturated nature of LysoPC 18:0 appears to be particularly effective in driving these metabolic alterations, as saturated LysoPC species demonstrate more pronounced effects on lipid accumulation compared to their unsaturated counterparts.

Membrane Dynamics and Cellular Signaling

The effects of LysoPC 18:0 extend beyond metabolic regulation to influence fundamental membrane physical properties and subsequent signaling cascades. When incorporated into cellular membranes, the saturated stearoyl chain of LysoPC 18:0 increases membrane rigidity and reduces fluidity, creating membrane microenvironments that alter the function of transmembrane receptors and signaling complexes. These biophysical changes have been experimentally demonstrated to reduce metastatic potential in tumor cells by impairing cellular adhesion, migration, and invasiveness—processes that depend on membrane flexibility and dynamic remodeling [4]. The mechanism involves attenuation of integrin and selectin binding functions without altering expression levels of these adhesion receptors, highlighting the importance of membrane physical state in regulating receptor functionality.

LysoPC 18:0 also functions as a signaling molecule through both receptor-mediated and receptor-independent mechanisms. It can activate specific G protein-coupled receptors, including G2A and related receptors, though the binding affinity and specificity vary among different LysoPC species [1]. Downstream signaling events include activation of mitogen-activated protein kinase (MAPK) pathways, phosphoinositide 3-kinase (PI3K) cascades, and modulation of intracellular calcium flux. These signaling pathways influence critical cellular processes including proliferation, apoptosis, and inflammatory responses. The inflammatory modulation by LysoPC 18:0 appears to be context-dependent, with evidence supporting both pro- and anti-inflammatory effects depending on concentration, cell type, and temporal factors [1] [4].

Quantitative Research Findings

Epidemiological Associations

Table 1: Cancer Risk Associations with Circulating LysoPC 18:0 Levels

Cancer Type Risk Reduction per Quartile Increase Study Population Follow-up Duration Reference
Breast Cancer Consistent inverse association 362 incident cases Median 6.5 years [5]
Prostate Cancer Consistent inverse association 310 incident cases Median 6.8 years [5]
Colorectal Cancer Consistent inverse association 163 incident cases Median 6.6 years [5]

Large-scale prospective metabolomics studies have revealed that higher pre-diagnostic plasma levels of LysoPC 18:0 are consistently associated with reduced cancer risk across multiple malignancy types. In the EPIC-Heidelberg cohort study involving 835 incident cancer cases, LysoPC 18:0 demonstrated dose-response relationships with risk reduction, independent of conventional risk factors. The consistency of these associations across different cancer types suggests that LysoPC 18:0 may participate in fundamental mechanisms that oppose tumorigenesis, rather than organ-specific pathways. Importantly, these risk associations remained significant even when accounting for multiple testing, underscoring the robustness of the findings [5]. The inverse relationship between LysoPC 18:0 levels and cancer risk was maintained across different lag times between blood collection and cancer diagnosis, suggesting that altered LysoPC metabolism may represent an early event in carcinogenesis.

Experimental Intervention Data

Table 2: Experimentally Observed Effects of LysoPC 18:0 Administration

Experimental System Concentration/Dose Observed Effects Mechanism Reference
B16.F10 melanoma cells 450 μM 50% reduction in lung metastasis Altered membrane rigidity, reduced cell adhesion/motility [4]
Solid tumor cell lines 450 μM Rapid elimination from supernatant, 30-50% incorporation into cellular lipids Lysophospholipase-mediated hydrolysis [4]
Human liver-derived C3A cells 20 μM Lipid droplet formation, altered TAG profiles Suppressed ATGL, SREBP1, SCD1 expression [3]
Pullets (20% WFBG diet) Dietary intervention Reduced hepatic fat content, altered liver metabolites Modulation of glycerophospholipid metabolism [6]

Experimental models consistently demonstrate that administration of LysoPC 18:0 produces quantifiable changes in lipid metabolism and cellular function. In cultured hepatocytes, LysoPC 18:0 supplementation at 20 μM induced significant lipid droplet accumulation and altered the molecular composition of triglyceride species. These cellular effects were accompanied by reduced expression of genes regulating both lipid catabolism (ATGL) and fatty acid biosynthesis (SCREBP1, SCD1), suggesting coordinated regulation of opposing metabolic pathways [3]. In animal models, dietary interventions that increase LysoPC 18:0 levels, such as wet-fermented brewer's grains, successfully reduce hepatic fat content and modulate antioxidant capacity, demonstrating the translational potential of targeting LysoPC metabolism [6].

The dose-dependent effects of LysoPC 18:0 have been observed across multiple experimental systems, with concentrations ranging from physiological levels (low micromolar) to supraphysiological levels (hundreds of micromolar) producing qualitatively similar but quantitatively distinct responses. The saturation status of the acyl chain appears to be a critical determinant of biological activity, with saturated species (including LysoPC 18:0) generally producing more pronounced effects on membrane properties and metabolic regulation compared to mono-unsaturated or polyunsaturated species [4].

Experimental Protocols and Methodologies

Cell Culture and Treatment Protocols

Cell culture models provide essential platforms for investigating LysoPC 18:0 metabolism and function. For human hepatic studies, the C3A cell line (a subclone of HepG2) represents a well-characterized model system. These cells should be maintained in Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum and penicillin-streptomycin-neomycin antibiotic mixture at 37°C in a 5% CO2 atmosphere. For experimental treatments, LysoPC 18:0 should be prepared in media containing 1% fatty-acid-free bovine serum albumin (BSA) to ensure proper solubilization and delivery to cells [3]. The standard treatment protocol involves 24-hour exposure to LysoPC 18:0 at concentrations typically ranging from 10-50 μM, with precise concentration selection dependent on specific experimental objectives.

Prior to functional assays, cell viability assessment is essential using methods such as the WST-1 assay. This colorimetric assay measures the metabolic activity of cells based on the cleavage of tetrazolium salts by mitochondrial dehydrogenases. For the WST-1 assay, cells are seeded in 96-well plates at a density of 2.0 × 10^4 cells/well and allowed to adhere for 24 hours before treatment. Following LysoPC 18:0 exposure, WST-1 reagent is added at a concentration of 5 μL/well for the final 3 hours of incubation. Absorbance is then measured at 450 nm using a microplate spectrophotometer, with results expressed as percentage absorbance compared to untreated controls [3]. This viability assessment is critical for distinguishing specific metabolic effects from general cytotoxicity.

Lipidomic Analysis Techniques

Comprehensive lipidomic profiling provides detailed characterization of LysoPC 18:0-induced alterations in cellular lipid metabolism. The recommended methodology utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization operating in both positive and negative modes. For chromatographic separation, an Atlantis T3 C18 column (2.1 mm × 150 mm, 3 μm) provides excellent resolution of phospholipid species. The mobile phase should consist of a 10 mM ammonium acetate aqueous solution (solvent A), isopropanol (solvent B), and methanol (solvent C) with optimized gradient elution [3].

Sample preparation represents a critical step in lipidomic analyses. Cells should be washed with phosphate-buffered saline and collected in radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors. Cell lysates from multiple replicate wells should be pooled to obtain sufficient material for comprehensive analysis. Protein concentration must be determined using the bicinchoninic acid (BCA) assay to normalize lipid measurements. For LC-MS/MS analysis, lipids are extracted using modified Bligh-Dyer methods with chloroform:methanol mixtures, followed by centrifugation and collection of the organic phase [3] [5]. The mass spectrometry analysis should be performed with mass tolerance within 5.0 ppm, and acyl composition identified by comparing MS/MS fragments with the LIPIDMAPS database. This lipidomic approach enables simultaneous quantification of multiple lipid classes, including triacylglycerols, cholesteryl esters, phosphatidylethanolamines, and various phospholipid species.

Functional Assays for Metabolic Phenotyping

Oil Red O staining provides a straightforward method for visualizing and quantifying neutral lipid accumulation in cultured cells. For this assay, cells are seeded in 24-well plates at a density of 2.0 × 10^5 cells/well and treated with LysoPC 18:0 for 24 hours. Following treatment, cells are washed with PBS and fixed with 10% neutral-buffered formalin for 10 minutes. After fixation, cells are washed with PBS and treated with 60% isopropanol for 10 minutes to enhance dye penetration. Oil Red O working solution is then added for 20 minutes, followed by washing with 60% isopropanol and PBS [3]. Stained lipid droplets can be visualized by light microscopy, and for quantification, the dye can be extracted using 100% isopropanol and measured spectrophotometrically at 550 nm.

For assessment of metastatic potential, in vitro migration and invasion assays provide functional readouts relevant to cancer biology. Boyden chamber assays with Matrigel coating can evaluate invasive capacity, while wound healing assays measure two-dimensional migration potential. Importantly, pretreatment of highly metastatic B16.F10 melanoma cells with saturated LysoPC species reduced experimental lung metastasis by approximately 50% in mouse models, validating the functional significance of LysoPC-mediated effects [4]. For gene expression analysis, real-time PCR should be performed for key lipid metabolic genes including ATGL (for lipolysis), SREBP1 (master regulator of fatty acid synthesis), and SCD1 (responsible for monounsaturated fatty acid production). RNA extraction is typically performed using commercial kits with DNase treatment to remove genomic DNA contamination, followed by cDNA synthesis and quantitative PCR with appropriate reference genes [3].

Therapeutic Potential and Research Applications

Cancer Metastasis Inhibition

The anti-metastatic properties of LysoPC 18:0 represent a promising therapeutic avenue, particularly given the critical need for interventions that target the metastatic cascade. Preclinical studies demonstrate that treatment with saturated LysoPC species, including LysoPC 18:0, reduces the metastatic potential of B16.F10 melanoma cells by approximately 50% in experimental mouse models [4]. The mechanistic basis for this effect involves altered membrane properties that impair cellular motility and adhesion without inducing cytotoxicity. Specifically, incorporation of saturated fatty acids from LysoPC 18:0 increases membrane rigidity, creating a biophysical environment less permissive for the dynamic membrane remodeling required for invasion and extravasation.

The therapeutic application of these findings may involve pharmacological elevation of circulating LysoPC 18:0 levels or potentiation of its signaling pathways. Administration of liposomes rich in saturated phosphatidylcholine has been shown to effectively increase plasma levels of saturated LysoPC species in mouse models, suggesting a feasible delivery approach [4]. Importantly, cancer patients frequently demonstrate depleted LysoPC plasma levels, with reductions observed across multiple cancer types including colorectal, renal cell, and prostate carcinomas. This cancer-associated LysoPC deficiency suggests that restoration of physiological levels might have therapeutic benefit, particularly in the adjuvant setting to prevent metastatic dissemination [4] [5]. The consistent inverse association between pre-diagnostic LysoPC 18:0 levels and cancer risk in prospective studies further supports the potential of LysoPC-focused interventions.

Metabolic Disease Implications

Beyond oncology, LysoPC 18:0 plays significant roles in glucose homeostasis and metabolic disease pathogenesis. Experimental models of intrauterine growth restriction demonstrate that early-life LysoPC 18:0 levels predict adult metabolic phenotype, with higher levels correlating inversely with blood glucose concentrations in adulthood [7]. This long-term metabolic programming effect suggests that LysoPC 18:0 may influence the developmental trajectory of metabolic systems, potentially through epigenetic mechanisms or permanent alterations in metabolic set points. Dietary interventions with adapted lipid compositions during critical developmental windows can positively influence LysoPC 18:0 levels and subsequent metabolic outcomes, highlighting the potential for nutritional approaches to modify disease risk.

In the context of hepatic steatosis, the effects of LysoPC 18:0 appear more complex. While induction of lipid droplet formation by LysoPC species suggests a potential role in promoting fatty liver development [3], other studies demonstrate beneficial effects on hepatic lipid metabolism. Dietary interventions that modulate endogenous LysoPC metabolism, such as wet-fermented brewer's grains, successfully reduce hepatic fat content and improve antioxidant capacity in poultry models [6]. This apparent paradox may reflect dose-dependent effects or differential responses based on metabolic context, underscoring the need for careful therapeutic consideration. The reduction in hepatic fat content with improved LysoPC profiles suggests that targeted modulation of specific LysoPC species may offer therapeutic opportunities for non-alcoholic fatty liver disease.

Visualization of Metabolic Pathways and Experimental Workflows

LysoPC 18:0 Metabolic Pathway Diagram

G LysoPC 18:0 Metabolism and Biological Effects cluster_metabolism Metabolic Pathways cluster_effects Biological Effects PC Phosphatidylcholine (PC) LPCformation Hydrolysis by Phospholipase A2 PC->LPCformation LysoPC LysoPC 18:0 LPCformation->LysoPC LPCdegradation Lysophospholipase LysoPC->LPCdegradation Reacylation Reacylation by LPCAT LysoPC->Reacylation FFA Free Fatty Acids (FFA) LysoPC->FFA Hydrolysis GeneReg Altered Gene Expression ↓SREBP1, ↓SCD1, ↓ATGL LysoPC->GeneReg MembraneProperty Increased Membrane Rigidity LysoPC->MembraneProperty CancerRisk Reduced Cancer Risk LysoPC->CancerRisk Glucose Improved Glucose Homeostasis LysoPC->Glucose GPC Glycerophosphocholine (GPC) LPCdegradation->GPC Reacylation->PC Membranes Membrane Incorporation FFA->Membranes LipidDroplets Lipid Droplet Formation FFA->LipidDroplets Steatosis Hepatic Lipid Accumulation GeneReg->Steatosis Metastasis Reduced Metastatic Potential (-50%) MembraneProperty->Metastasis

Figure 1: LysoPC 18:0 Metabolic Pathways and Biological Effects

This comprehensive pathway visualization illustrates the complex metabolic fate of LysoPC 18:0 and its diverse biological consequences. The metabolic panel (upper section) depicts the enzymatic transformations involving LysoPC 18:0, including its formation from phosphatidylcholine via phospholipase A2, degradation to glycerophosphocholine, and reacylation back to phosphatidylcholine. The biological effects panel (lower section) demonstrates the functional outcomes of LysoPC 18:0 action, including altered gene expression, modified membrane properties, reduced metastatic potential, and effects on cancer risk, glucose homeostasis, and hepatic lipid accumulation. The color-coding differentiates between metabolic enzymes (red), substrates and products (yellow), biological entities (green), and functional effects (blue), providing immediate visual categorization of pathway components.

Experimental Workflow for LysoPC Research

G Experimental Workflow for LysoPC 18:0 Research CellCulture Cell Culture (Hepatic C3A, Tumor Lines) Treatment LysoPC 18:0 Treatment (10-50 μM, 24h) CellCulture->Treatment Viability Viability Assessment (WST-1 Assay) Treatment->Viability Lipidomics Lipidomic Analysis (LC-MS/MS) Viability->Lipidomics Staining Oil Red O Staining (Lipid Droplets) Viability->Staining GeneExp Gene Expression (qRT-PCR) Viability->GeneExp FuncAssay Functional Assays (Migration/Invasion) Viability->FuncAssay DataInt Data Integration & Pathway Analysis Lipidomics->DataInt Staining->DataInt GeneExp->DataInt FuncAssay->DataInt

Figure 2: Experimental Workflow for LysoPC 18:0 Research

This workflow diagram outlines a comprehensive experimental approach for investigating LysoPC 18:0 biology, integrating multiple methodological streams to provide synergistic insights. The process begins with appropriate cell culture models, progresses through treatment with physiologically relevant LysoPC 18:0 concentrations, and includes essential viability assessment to distinguish specific effects from general toxicity. The parallel analytical streams encompass lipidomic profiling for comprehensive metabolite measurement, histological examination of lipid droplets, gene expression analysis of key regulatory factors, and functional assays relevant to specific research questions (such as migration and invasion for cancer studies). Finally, data integration from these diverse approaches enables systems-level understanding of LysoPC 18:0 mechanisms and effects. This multi-faceted methodology ensures robust characterization of both metabolic and functional consequences of LysoPC 18:0 exposure.

Conclusion and Future Directions

References

stearoyl alpha-lysolecithin exploratory research

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Experimental Protocols

The proposed mechanism by which sLPC enhances macrophage phagocytosis is through the activation of the AMPK/p38 MAPK signaling pathway.

G sLPC Stearoyl LPC (sLPC) AMPK AMPK Activation (Phosphorylation) sLPC->AMPK p38 p38 MAPK Activation (Phosphorylation) AMPK->p38 Phagocytosis Enhanced Bacterial Phagocytosis p38->Phagocytosis Inhibitor AMPK Inhibitor (Compound C or siRNA) Inhibitor->AMPK Blocks

sLPC enhances macrophage phagocytosis via the AMPK/p38 MAPK pathway. AMPK inhibition blocks this effect.

Key Experimental Evidence and Methodologies

Researchers used the following approaches to elucidate this mechanism:

  • In Vitro Macrophage Phagocytosis Assay: A common method involves incubating macrophages with sLPC (e.g., for 2 hours). Phagocytic ability is quantified by adding FITC-conjugated *Escherichia coli* particles. After a set incubation, extracellular fluorescence is quenched, and the fluorescence from internalized bacteria is measured, indicating phagocytic uptake. The dose-dependent increase was reversed using the AMPK inhibitor Compound C or siRNA targeting AMPKα1 [1] [2].
  • Analysis of Pathway Activation: To confirm pathway involvement, cell lysates are analyzed via western blotting to detect phosphorylated (active) and total levels of AMPK and its downstream target Acetyl-CoA Carboxylase (ACC), as well as p38 MAPK. Studies showed sLPC increases phosphorylation of these proteins over time, which was prevented by AMPK inhibition [1] [2].
  • In Vivo Validation: In mouse models, sLPC is administered systemically. Tissues like the lung are then examined for AMPK and p38 MAPK activity. Phagocytosis is tested in vivo by injecting fluorescent E. coli and measuring uptake by immune cells collected via bronchoalveolar lavage [1] [2].

Comparative Context of Lysophospholipid Research

While your focus is on the stearoyl form, research on other LPCs provides valuable context for its immunomodulatory potential and species-specific effects.

LPC Type / Study Observed Effects Model System Key Differences/Considerations
General LPCs Can have dual roles: Pro-inflammatory (in atherosclerosis) and Anti-infective (inhibiting HMGB1 release). Various mammalian cells [3] Effects are highly context-dependent (disease state, concentration, LPC species).
Soy Lysolecithin Improved growth performance, nutrient digestibility, and antioxidative capacity; reduced pro-inflammatory interleukin-6. Broiler Chickens [4] Highlights general LPC benefits on health and metabolism, not specific to phagocytosis.
Soy Lysolecithin Enhanced growth, antioxidant capacity, and lipid metabolism; optimal effect at 0.1% dietary level. Litopenaeus vannamei (Shrimp) [5] Suggests LPC may regulate lipid metabolism via the Ca2+/CaMKKβ/AMPK pathway.
Mixed/Pure LPC Subcutaneous administration induced fever, elevated inflammatory markers, and impaired liver health and growth. Holstein Calves [6] Critical Note: Highlights that the route of administration and species are crucial; systemic delivery can have adverse effects, unlike proposed therapeutic use of sLPC.

Research Implications & Future Directions

The evidence positions sLPC as a promising immunomodulatory agent, but several aspects require further investigation:

  • Therapeutic Potential: The specific activation of the AMPK/p38 MAPK pathway by sLPC to enhance bacterial clearance offers a compelling strategy for combating bacterial infections [1].
  • Specificity of Stearoyl Form: Most functional studies focus on sLPC. The impact of different fatty acyl chains (like palmitoyl or oleoyl LPC) on phagocytosis remains less clear, representing a key area for further research [3].
  • Delivery and Toxicity: Future work must focus on developing safe and effective delivery systems for sLPC. The adverse effects observed with systemic LPC administration in calves underscore the importance of this research [6].

References

1-Stearoyl-sn-glycero-3-phosphocholine HMDB0010384

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Structural Profile

1-Stearoyl-sn-glycero-3-phosphocholine, systematically named 1-octadecanoyl-sn-glycero-3-phosphocholine, is a saturated lysophosphatidylcholine (LysoPC, LPC) with a defined structure and properties crucial for research applications [1] [2].

Property Description
Common Name 1-Stearoyl-sn-glycero-3-phosphocholine; Stearoyl LysoPC; LPC(18:0)
CAS Number 19420-57-6 [3] [4]
Molecular Formula C₂₆H₅₄NO₇P [3] [1] [4]
Molecular Weight 523.68 g/mol [3] [4]
IUPAC Name [(2R)-2-hydroxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate [3]
Structure Glycerophosphocholine backbone with a stearic acid (18:0) esterified at the sn-1 position [1] [2].
Purity Typically available at ≥98% to ≥99% [3] [4].
Physical Form White to off-white solid [3] [4].
Storage Store at < -10 °C to < -20 °C [3] [4].
Solubility Soluble in chloroform:methanol (1:1) or ethanol [3].

Biological Functions and Research Applications

This lysophospholipid is not just a structural membrane component but also a bioactive molecule and a valuable research tool with diverse applications [3] [4].

Function/Application Description & Mechanism
Membrane Biophysics & Curvature Its single acyl chain and large headgroup introduce positive membrane curvature, promoting micelle formation and influencing membrane fusion and dynamics [3].
Cell Signaling Acts as an endogenous mediator, regulating inflammatory and immune responses. It can activate G-protein-coupled receptors and modulate endothelial adhesion molecule expression [3].
Induction of Apoptosis In K562 leukemia cells, it induces apoptosis by causing sub-G1 cell cycle accumulation, increasing Annexin V staining, and activating caspases. It also suppresses survival genes like Bcl-2, Bcl-xL, and survivin [3].
STAT3 Signaling Pathway Attenuates survival genes by inhibiting phosphorylation of STAT3, its DNA binding activity, and nuclear co-localization with HDAC3. It also enhances histone H3 acetylation [3].
Drug Delivery & Liposomes Used in liposomal and lipid nanoparticle formulations to improve membrane fluidity, drug encapsulation, release profiles, and overall stability [3] [4].
Lipidomic & Metabolomic Standard Serves as a high-purity calibration standard for mass spectrometry and NMR-based quantification of lysophospholipids in biological samples [3].

Experimental Protocols and Research Workflows

To help you integrate this compound into your research, here are detailed methodologies for key experimental areas.

Protocol 1: Studying Lipid-Protein Interactions via Atomic Force Microscopy (AFM)

This protocol is adapted from research investigating the interaction of small molecules with liposomes [3].

  • Step 1: Liposome Preparation

    • Prepare a solution of 1-Stearoyl-sn-glycero-3-phosphocholine in a suitable solvent mixture (e.g., chloroform:methanol 1:1).
    • Use a rotary evaporator to form a thin lipid film on the inside of a glass vessel.
    • Hydrate the film with an aqueous buffer (e.g., PBS or HEPES) above the lipid's phase transition temperature, followed by vigorous vortexing or extrusion through polycarbonate membranes to form unilamellar liposomes.
  • Step 2: Interaction with Target Molecule

    • Incubate the prepared liposomes with your target molecule (e.g., a drug candidate like imatinib) at desired concentrations and temperatures for a specified period.
  • Step 3: Sample Adsorption and AFM Imaging

    • Adsorb the liposome-drug complexes onto a freshly cleaved Highly Oriented Pyrolytic Graphite (HOPG) substrate.
    • Perform AFM imaging in tapping mode in a liquid or air environment. The HOPG surface induces liposome rupture, allowing the observation of well-ordered lamellar structures. Analyze the topological changes, domain formation, and structural modifications of the lipid bilayer induced by the interaction.
Protocol 2: Using as a Standard in Quantitative Lipidomics

This methodology outlines its use for precise quantification in mass spectrometry-based lipidomic studies [3].

  • Step 1: Sample Preparation and Spike-In

    • Accurately weigh a precise amount of high-purity 1-Stearoyl-sn-glycero-3-phosphocholine to prepare a stock solution.
    • Create a dilution series to generate a standard curve. Spike known amounts of this standard into your biological samples (e.g., plasma, tissue homogenates) prior to lipid extraction.
  • Step 2: Lipid Extraction

    • Perform a standardized lipid extraction procedure, such as the Bligh and Dyer or Matyash method, to isolate lipids from the proteinaceous matrix.
  • Step 3: LC-MS/MS Analysis

    • Reconstitute the extracted lipids in an appropriate solvent and analyze using Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).
    • Use a reverse-phase C18 column for chromatographic separation.
    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity. Monitor the transition from the precursor ion (e.g., [M+H]⁺ or [M+CH₃COO]⁻ for LPCs) to a characteristic fragment ion.
  • Step 4: Data Quantification

    • Use the peak areas from the standard curve to calculate the absolute concentration of endogenous LPC(18:0) and other lysophospholipids in your samples, correcting for recovery and ionization efficiency.

Research-Grade Pathway and Mechanism Diagrams

The following diagrams illustrate the key signaling pathways and experimental workflows involving 1-Stearoyl-sn-glycero-3-phosphocholine, based on cited research.

G cluster_path1 STAT3/HDAC3 Pathway cluster_path2 Apoptosis Induction LysoPC 1-Stearoyl-sn-glycero-3- phosphocholine (LysoPC) P_STAT3 Inhibits STAT3 Phosphorylation LysoPC->P_STAT3 HDAC3 Decreases HDAC3 Expression/Activity LysoPC->HDAC3 SubG1 Sub-G1 Cell Cycle Arrest LysoPC->SubG1 STAT3_DNA Reduces STAT3 DNA Binding P_STAT3->STAT3_DNA CoLocal Disrupts Nuclear Co-localization STAT3_DNA->CoLocal HDAC3->CoLocal H3 Enhances Histone H3 Acetylation HDAC3->H3 SurvivalGenes Suppresses Survival Genes (Bcl-2, Bcl-xL, Survivin) CoLocal->SurvivalGenes AnnexinV Increased Annexin V Positivity SubG1->AnnexinV Caspase Caspase Activation AnnexinV->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Mechanism of LysoPC-induced apoptosis and survival gene suppression. [3]

G Start Lipid Film Preparation (Dissolve in solvent & evaporate) Step1 Liposome Hydration & Formation (Hydrate with buffer & extrude) Start->Step1 Step2 Interaction with Target (Incubate with drug/protein) Step1->Step2 Step3 Sample Adsorption (Adsorb complexes onto HOPG substrate) Step2->Step3 Step4 AFM Imaging & Analysis (Characterize topological changes) Step3->Step4

General workflow for studying lipid-drug interactions using AFM. [3]

References

1-octadecanoyl-sn-glycero-3-phosphocholine

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Nomenclature

1-Octadecanoyl-sn-glycero-3-phosphocholine is more commonly known as a lysophosphatidylcholine (LPC) with a stearoyl (18:0) fatty acid chain.

Property Description
Common Name 1-Stearoyl-sn-glycero-3-phosphocholine; 18:0 LysoPC [1]
IUPAC Name (2R)-2-hydroxy-3-(octadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate [1]
Molecular Formula C₂₆H₅₄NO₇P [1]
Molecular Weight 523.692 g/mol [1]
InChI Key IHNKQIMGVNPMTC-RUZDIDTESA-N [1]
CAS Number Information not located in results
Critical Micelle Concentration (CMC) Information not located in results

This molecule is a key single-chain phospholipid and an intermediate in the Lands' cycle, the primary pathway for phospholipid remodeling in cells to achieve specific fatty acid compositions [2].

Biological Role and Significance

This lysophospholipid is not just an intermediate; it has significant biological roles and research applications:

  • Metabolic Intermediate: It is a substrate for Lysophosphatidylcholine Acyltransferases (LPCATs), enzymes that re-acylate it to form phosphatidylcholine (PC) in the Lands' cycle [2]. Its presence and metabolism are crucial for maintaining membrane lipid homeostasis.
  • Role in Surfactant Production: The enzyme LPCAT1, which uses this and similar lipids as a substrate, is highly expressed in alveolar type II cells in the lung. This indicates its vital role in the production of pulmonary surfactant [2].
  • Precursor in PAF Biosynthesis: Under the action of the enzyme LPCAT1, this molecule can also participate in the non-inflammatory biosynthetic pathway of Plate-activating Factor (PAF), a potent lipid signaling molecule [2].

The diagram below illustrates its central role in these key metabolic pathways.

G LysoPC 1-Octadecanoyl-sn-glycero-3-phosphocholine (18:0 LysoPC) PC Phosphatidylcholine (PC) LysoPC->PC Acylation by LPCAT Enzymes PAF Platelet-Activating Factor (PAF) LysoPC->PAF Acetylation by LPCAT1

Metabolic pathways of 18:0 LysoPC via LPCAT enzymes.

Research and Application Context

While specific protocols for 18:0 LysoPC were not found, the search results highlight its importance in broader research contexts:

  • Membrane Biophysics: Studies on related phosphatidylcholines (like DSPC) are fundamental for understanding lipid bilayer properties, such as gel to fluid phase transitions, which are critical for designing lipid nanoparticles (LNPs) [3] [4].
  • Drug Delivery: Phosphatidylcholines are key components in the formulation of lipid nanoparticles (LNPs) used in pharmaceutical applications, notably in mRNA vaccines like those for COVID-19 [3]. While 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is explicitly mentioned in this role [3], lysophosphatidylcholines are important in the overall metabolism and engineering of these delivery systems.

A Guide for Further Research

To build a complete experimental whitepaper, you will need to consult specialized scientific resources. Here is a potential workflow to obtain the missing detailed information:

G Step1 1. Confirm Identity & Purity Step2 2. Find Specific Protocols Step1->Step2 Step3 3. Locate Physical Data Step2->Step3 Step4 4. Investigate Applications Step3->Step4

Workflow for obtaining detailed compound data.

  • Confirm Identity and Purity: Use the provided InChI Key (IHNKQIMGVNPMTC-RUZDIDTESA-N) to search open databases like PubChem [5] or ChEBI for analytical data (e.g., mass spectrometry, NMR spectra) and confirmed CAS numbers.
  • Find Specific Protocols: Search specialized literature databases (e.g., PubMed, Google Scholar) for the enzyme LPCAT. The cited papers by Zhao et al. (2008) and Nakanishi et al. (2006) are excellent starting points for detailed assay methodologies using this substrate [2].
  • Locate Physical Data: Search chemical supplier catalogs (e.g., Avanti Polar Lipids, Cayman Chemical) for datasheets on 1-Stearoyl-sn-glycero-3-phosphocholine, which often list physical-chemical properties like CMC.
  • Investigate Applications: Explore recent review articles on "lysophospholipid biology" or "lipid nanoparticle formulation" to understand the current application landscape.

References

Comprehensive Technical Guide: Lysophosphatidylcholine LPC 18:0/0:0 (Stearoyl Lysophosphatidylcholine)

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Structure and Chemical Properties

LPC 18:0/0:0, also known as stearoyl lysophosphatidylcholine, is a lysophospholipid characterized by a single stearic acid chain (18:0) esterified at the sn-1 position of the glycerol backbone and a phosphocholine headgroup at the sn-3 position. This monoglycerophospholipid has a molecular formula of C₂₆H₅₄NO₇P and an average molecular weight of 523.6832 g/mol (monoisotopic: 523.363789599 Da). [1]

The compound's structure features a polar head group (phosphocholine) and a single hydrophobic tail (stearoyl chain), giving it amphipathic properties that influence its biological behavior and membrane interactions. The IUPAC name is (2-{[(2R)-2-hydroxy-3-(octadecanoyloxy)propyl phosphono]oxy}ethyl)trimethylazanium, and it has the SMILES notation: [H]C@@(COC(=O)CCCCCCCCCCCCCCCCC)COP([O-])(=O)OCCN+(C)C. [1]

Biological Roles and Significance

Metabolic Pathways and Homeostasis
  • Formation and Metabolism: LPC 18:0 is primarily generated through the enzymatic hydrolysis of phosphatidylcholine (PC) by phospholipase A2 (PLA2). It can also be produced via the transfer of fatty acids to free cholesterol through lecithin-cholesterol acyltransferase (LCAT). The Lands' cycle represents a crucial metabolic pathway where LPC is continuously remodeled through deacylation and reacylation reactions, maintaining phospholipid homeostasis. [2] [3]

  • Cellular Distribution: While LPC species are found in most tissues at low concentrations, LPC 18:0 specifically functions as an intermediate in phospholipid metabolism. The dynamic balance between LPC formation and reacylation to PC is essential for maintaining membrane composition and fluidity. [2] [1]

Signaling Mechanisms and Pathophysiological Roles
  • Receptor-Mediated Signaling: LPC 18:0 can signal through multiple receptors, including G protein-coupled receptor G2A and Toll-like receptors, though the specificity for LPC 18:0 versus other LPC species requires further investigation. These signaling pathways typically trigger intracellular cascades involving MAP kinases, AKT, and transcription factors that regulate inflammatory gene expression. [2]

  • Cellular Effects: LPC 18:0 exhibits diverse biological activities across different cell types, though many studies report effects for general LPC rather than specifically for the 18:0 species. The table below summarizes key findings from the literature: [2]

Table 1: Biological Effects of LPC Across Cell Types

Cell Type Observed Effects Signaling Pathways
Endothelial cells Induces MCP-1, IL-8, RANTES expression; Impairs barrier function; Inhibits migration/proliferation ERK1/2, AKT, p38 MAPK phosphorylation [2]
Immune cells Promotes macrophage polarization to M1 phenotype; Enhances regulatory T cell differentiation G2A receptor, Foxp3 expression, TGF-β1 production [2]
Neuronal cells Contributes to demyelination; Impairs BBB function; Mediates pericyte loss GPR17, GPR4, cAMP reduction [2]

Analytical Methods and Experimental Protocols

Lipid Extraction and Sample Preparation
  • Modified Folch Method: For plasma samples, mix 50 μL of plasma with 600 μL of cold chloroform:methanol (2:1 v/v). Vortex for 30 seconds, then add 150 μL of LC-MS grade water to induce phase separation. After vortexing again, incubate on ice for 5 minutes, then centrifuge at 12,000×g at 4°C for 10 minutes. Collect 300 μL of the bottom organic layer and evaporate under nitrogen or using a SpeedVac. Reconstitute in 10 μL chloroform followed by 190 μL methanol prior to LC-MS analysis. [4]

  • Solid-Phase Extraction (SPE): Alternative purification method for improved selectivity, particularly beneficial for complex matrices like neonatal serum. SPE methods typically employ C18 cartridges conditioned with methanol and equilibrated with water before sample loading. After washing with water, lipids are eluted with chloroform:methanol mixtures. [3]

Liquid Chromatography-Mass Spectrometry Analysis
  • Chromatographic Separation: Utilize reversed-phase chromatography with CSH C18 columns (e.g., 3.0 × 150 mm, 1.7 μm particle size). Mobile phase A typically consists of 10 mM ammonium acetate in 40:60 acetonitrile:water, while mobile phase B is 10 mM ammonium acetate in 90:10 isopropanol:acetonitrile. Apply a linear gradient from 30-100% B over 15-20 minutes at flow rates of 0.2-0.25 mL/min. [3] [4]

  • Mass Spectrometric Detection: Employ electrospray ionization in positive mode with multiple reaction monitoring (MRM). For LPC 18:0, monitor the transition m/z 524.4 → 184.2 (corresponding to [M+H]+ → phosphocholine headgroup). Optimize source parameters: drying gas temperature 300-350°C, flow 8-10 L/min, nebulizer pressure 30-45 psi, capillary voltage 3-4 kV. [3]

  • Advanced Structural Characterization: For isomeric differentiation, incorporate ion mobility spectrometry (IMS) to determine collision cross-section (CCS) values. LC-IMS-CID-MS platforms provide four-dimensional data (retention time, m/z, drift time, fragmentation pattern) for enhanced identification confidence. [4]

The following diagram illustrates the comprehensive workflow for LPC analysis using multidimensional lipidomics approaches: [4]

SampleCollection Sample Collection (Plasma/BALF/Tissues) LipidExtraction Lipid Extraction (Modified Folch Method) SampleCollection->LipidExtraction LC_Separation LC_Separation LipidExtraction->LC_Separation LC LC Separation Liquid Chromatography (Reversed-Phase) IMS Ion Mobility Spectrometry (Drift Tube IMS) MS Mass Spectrometry (QTOF with CID) IMS->MS DataProcessing Data Processing (Skyline with Lipid Libraries) MS->DataProcessing LipidID Lipid Identification & Quantification DataProcessing->LipidID LC_Separation->IMS

Figure 1: Comprehensive workflow for LPC analysis using multidimensional LC-IMS-CID-MS lipidomics.

Quantitative Data and Research Findings

Concentration Ranges in Biological Systems
  • Physiological Levels: In healthy individuals, total plasma LPC concentrations range from 125-143 nmole/mL, though species-specific distributions vary. LPC 18:0 represents one of the major LPC species in circulation. [2]

  • Pathological Alterations: Research demonstrates significant alterations in LPC 18:0 levels in various disease states. In apoE⁻/⁻ mouse models of atherosclerosis, LPC levels were 2-4 times higher compared to wild-type controls, reflecting the pro-inflammatory and pro-atherogenic properties of these lipids. [5]

Table 2: Quantitative Findings for LPC 18:0 in Disease Models

Study Model Key Findings Technical Approach
ApoE⁻/⁻ Mice (Atherosclerosis) LPC levels 2-4× higher vs wild-type; CER elevated 3-5× UPLC-MS with CSH C18 column [5]
Rat Stroke Model (tMCAO) Plasma LPC(16:0) & LPC(18:1) decreased; Brain LPC increased 2-3× HPLC-MS, correlation with functional outcomes [6]
Sepsis Patients Marked reduction in main LPC species including 18:0 LC-MS/MS with MRM monitoring [3]
Correlations with Disease Severity and Outcomes
  • Ischemic Stroke: In rat transient middle cerebral artery occlusion (tMCAO) models, plasma levels of major LPC species including LPC 18:0 showed a significant decrease that correlated with stroke severity. This reduction exhibited an inverse relationship with brain LPC levels, which increased 2-3 fold post-ischemia. Specific LPC species, particularly LPC(16:0) and LPC(18:1), demonstrated strong correlations with sensorimotor dysfunction, lesion volume, and biomarkers of BBB damage, inflammation, apoptosis, and oxidative stress. [6]

  • Therapeutic Modulation: Experimental inhibition of LPC production using the PLA2 inhibitor Varespladib resulted in improved outcomes in stroke models, with decreased brain LPC concentrations, preserved cerebral perfusion (~72% vs ~61% in controls), and reduced lesion volumes (17.9 ± 2.1% vs 25.7 ± 2.5% in vehicle group). Conversely, LPC(18:1) supplementation exacerbated injury, with larger lesion cores (18.3 ± 3.7% vs 10.3 ± 3.5% in vehicle group). [6]

Therapeutic Implications and Research Directions

Diagnostic and Prognostic Applications

The consistent alterations in LPC 18:0 levels across multiple disease states position this lipid as a promising biomarker candidate. The strong correlations between specific LPC species and functional outcomes in preclinical stroke models suggest potential for prognostic application in clinical settings. However, the discrepancy between plasma and brain LPC levels observed in brain injury models necessitates careful interpretation of circulating LPC measurements as biomarkers for neurological conditions. [6]

Therapeutic Targeting and Intervention Strategies

Several approaches to modulate LPC pathways have emerged as potential therapeutic strategies:

  • LPC Reduction Strategies: Inhibition of LPC-forming enzymes, particularly Lp-PLA2, represents a direct approach to reduce LPC production. The PLA2 inhibitor Varespladib has demonstrated efficacy in preclinical stroke models, improving cerebral perfusion and reducing lesion volume. [6]

  • LPC Receptor Antagonism: Targeting LPC receptors such as G2A or TLRs may mitigate pro-inflammatory and pro-apoptotic signaling without altering LPC concentrations. Research indicates that blocking G2A receptor reduces LPC's impact on macrophage polarization. [2]

  • Metabolic Clearance Enhancement: Strategies to enhance LPC degradation through lysophospholipase activity or promote its reacylation to PC via LPCAT could restore LPC homeostasis in pathological conditions. [2]

The following diagram illustrates the metabolic pathways of LPC 18:0 and potential therapeutic intervention points: [2]

PC Phosphatidylcholine (PC) LPC LPC 18:0/0:0 PC->LPC PLA2 LPC->PC LPCAT + Acyl-CoA LPA Lysophosphatidic Acid (LPA) LPC->LPA Autotaxin InflammatoryResponse Inflammatory Response LPC->InflammatoryResponse G2A/TLR Signaling Apoptosis Apoptosis LPC->Apoptosis OxidativeStress Oxidative Stress LPC->OxidativeStress

Figure 2: LPC 18:0 metabolic pathways and pathological mechanisms with therapeutic targets.

Conclusion

References

Comprehensive Application Notes and Protocols: RPLC-CAD Method for Analysis of S-Lysophosphatidylcholines in Phospholipid Formulations

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

S-Lysophosphatidylcholines (LPCs) are important biological molecules that have gained significant attention in pharmaceutical development due to their role as degradation products of phospholipid formulations. These molecules, including 1-stearoyl-sn-glycero-3-phosphocholine and 2-stearoyl-sn-glycero-3-phosphocholine, are generated through the hydrolysis of phosphatidylcholines (PC) via enzymes such as phospholipase A2 (PLA2) [1]. In therapeutic formulations, LPCs serve as critical quality attributes that must be monitored to ensure product stability and safety.

The analysis of LPCs presents significant analytical challenges due to their lack of chromophores, which makes UV detection unsuitable. Additionally, the separation of positional isomers (sn-1 and sn-2) requires highly selective chromatographic methods. Reversed-Phase Liquid Chromatography coupled with Charged Aerosol Detection (RPLC-CAD) has emerged as a powerful technique for overcoming these challenges, providing universal detection for non-chromophoric compounds while offering the selectivity needed to separate structurally similar LPC isomers [2] [3].

This application note provides a comprehensive protocol for the development, optimization, and implementation of a stability-indicating RPLC-CAD method for the analysis of S-Lysophosphatidylcholines in phospholipid-based formulations, incorporating detailed methodologies for method validation and troubleshooting common issues encountered during analysis.

Principles and Significance of Lysophosphatidylcholine Analysis

Biological Relevance of LPCs

Lysophosphatidylcholines play dual roles in biological systems, functioning as both signaling molecules and markers of disease states. In healthy individuals, plasma LPC levels typically range from 125 to 143 nmole/mL, but these concentrations become elevated in various pathological conditions including cardiovascular diseases, diabetes, ovarian cancer, and renal failure [1]. LPCs are primarily generated in the circulation through the enzymatic hydrolysis of phosphatidylcholine by phospholipase A2 (PLA2) and through the transfer of fatty acids to free cholesterol via lecithin-cholesterol acyltransferase (LCAT) [1].

The metabolism of LPCs is governed by the Lands' cycle, a crucial pathway for maintaining phospholipid homeostasis. In this cycle, LPCs are converted back to phosphatidylcholines by the enzyme lysophosphatidylcholine acyltransferase (LPCAT) in the presence of Acyl-CoA. However, LPCAT is an intracellular enzyme found in tissues such as lung, liver, and adipose tissue, making it unlikely to interact directly with extracellular circulating LPC that is associated with disease pathologies [1]. This metabolic complexity underscores the importance of accurate analytical methods for LPC quantification in both biological and pharmaceutical contexts.

LPCs in Pharmaceutical Development

In pharmaceutical formulations, particularly liposomal systems and lipid nanoparticles (LNPs), LPCs are monitored as critical degradation products that can impact product quality, stability, and performance. The presence of LPCs in phospholipid formulations can affect membrane integrity, permeability, and overall stability of lipid-based drug delivery systems. Recent advances in nucleic acid delivery systems, including siRNA and mRNA vaccines, have further highlighted the importance of robust analytical methods for lipid analysis, as the lipid composition directly influences particle characteristics, encapsulation efficiency, and therapeutic efficacy [4].

Method Development Strategy

Chromatographic Optimization

The development of a robust RPLC-CAD method for S-Lysophosphatidylcholines requires systematic optimization of multiple chromatographic parameters to achieve optimal separation, sensitivity, and reproducibility.

3.1.1 Stationary Phase Selection
  • Column Chemistry: Employ a core-shell, polar-embedded RPLC column selected using the hydrophobic subtraction model of selectivity. This column chemistry provides enhanced separation efficiency for phospholipid isomers and improved peak shapes for LPCs [2] [3].

  • Column Dimensions: Typical columns of 150 × 4.6 mm with particle sizes of 2.6-5 μm provide optimal efficiency and analysis time balance.

  • Temperature Control: Maintain column temperature between 25-40°C for retention time stability. Higher temperatures may be employed to optimize relative peak placements for a robust, stability-indicating separation [2].

3.1.2 Mobile Phase Optimization
  • Aqueous Phase: Utilize water with buffer additives such as triethylamine and acetic acid to control pH and improve peak shape. The typical concentration ranges from 5-25 mM [5].

  • Organic Phase: Employ acetonitrile or methanol as the primary organic modifier. Acetonitrile generally provides better selectivity for LPC separations.

  • Gradient Elution: Implement a binary gradient with increasing organic concentration to elute LPCs. A typical gradient may start from 50% organic and increase to 95% over 15-25 minutes, followed by re-equilibration [2] [4].

CAD Instrument Parameter Optimization

Charged Aerosol Detection requires careful optimization of several instrument-specific parameters to achieve optimal sensitivity and linear response.

3.2.1 Power Function Value (PFV) Optimization

The Power Function Value is a critical parameter that linearizes the detector response. Optimization should be performed for each instrument, even among instruments of identical build [2] [3]:

  • Procedure: Inject a series of LPC standards at concentrations spanning the expected analytical range (typically 1-100 μg/mL).

  • Calculation: Plot log(peak area) versus log(concentration) for each PFV setting. The optimal PFV produces a slope closest to 1, indicating linear response.

  • Typical Values: Optimal PFV for LPCs typically falls between 1.2-1.5, but instrument-specific optimization is essential [4].

3.2.2 Evaporator Temperature Optimization
  • Temperature Range: Test evaporator temperatures between 30-50°C to find the optimal setting for LPC analysis.

  • Optimization Criteria: Select the temperature that provides maximum signal-to-noise ratio while maintaining stable baseline.

  • Typical Setting: 35°C is often optimal for LPC analysis, but matrix-specific optimization may be required [2].

Response Linearization and Quantitation Approach

The CAD detector exhibits a curvilinear response that requires mathematical transformation for accurate quantification. The relationship between analyte mass and detector response is described by the power function:

[ \text{Response} = a \times \text{mass}^b ]

Where 'a' is a constant and 'b' is the power function value (PFV). For accurate quantification, employ the following strategy [5] [4]:

  • Internal Standard Method: Use an appropriate internal standard (e.g., non-endogenous phospholipid) to normalize peak areas.

  • Power Function Transformation: Apply the optimized PFV to linearize the response, achieving R² > 0.996 for calibration curves.

  • Calibration Range: Establish calibration curves spanning the expected concentration range (typically 1-100 μg/mL for LPCs).

The following diagram illustrates the complete method development workflow:

G Start Method Development Workflow SP Stationary Phase Selection Core-shell, polar-embedded RPLC Start->SP MP Mobile Phase Optimization Buffer additives & gradient SP->MP ColTemp Column Temperature Optimization (25-40°C) MP->ColTemp CAD CAD Parameter Optimization PFV & evaporator temperature ColTemp->CAD Quant Quantitation Approach Internal standard & PF transformation CAD->Quant Val Method Validation Quant->Val

Detailed Experimental Protocol

Materials and Reagents
  • Analytical Standards: this compound and 2-stearoyl-sn-glycero-3-phosphocholine (purity >95%)
  • Internal Standard: Non-endogenous phospholipid (e.g., odd-chain fatty acid LPC)
  • Mobile Phase Components: HPLC-grade water, acetonitrile, methanol, triethylamine, acetic acid
  • Solvents for Sample Preparation: Chloroform, methanol (2:1 and 1:1 v/v ratios)
Instrumentation and Equipment
  • HPLC System: Binary pump system with temperature-controlled autosampler and column compartment
  • Detection: Charged Aerosol Detector with nebulizer and drying tube
  • Data Acquisition: Chromatography data system for acquisition and processing
Sample Preparation Procedure
  • Lipid Extraction: For phospholipid formulations, extract lipids using a modified Folch/Bligh-Dyer method with ultrasound-assisted extraction [5]:

    • Perform first and second extractions with CHCl₃:MeOH (2:1 v/v)
    • Perform third extraction with CHCl₃:MeOH (1:1 v/v) to enhance recovery of polar LPCs
    • Conduct extractions at low temperature to limit phospholipase activity
  • Internal Standard Addition: Add appropriate internal standard prior to extraction to correct for variability.

  • Reconstitution: Reconstitute dried extracts in appropriate solvent (e.g., 2-propanol) compatible with RPLC separation.

  • Matrix Effect Mitigation: Implement custom flow-divert profile to send only a portion of column effluent to detector, mitigating response drifting effects caused by lipid-stationary phase interactions [2] [3].

Chromatographic Conditions
  • Column: Core-shell, polar-embedded C18 column (150 × 4.6 mm, 2.6 μm)

  • Mobile Phase A: Water with 0.1% acetic acid and 0.05% triethylamine

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    | Time (min) | %B | Flow Rate (mL/min) | |------------|----|-------------------| | 0 | 60 | 1.0 | | 5 | 60 | 1.0 | | 15 | 95 | 1.0 | | 20 | 95 | 1.0 | | 21 | 60 | 1.0 | | 25 | 60 | 1.0 |

  • Column Temperature: 30°C

  • Injection Volume: 10 μL

  • Autosampler Temperature: 10°C

CAD Detection Parameters
  • Power Function Value: 1.3 (instrument-specific optimization required)
  • Evaporator Temperature: 35°C
  • Nebulizer: Nitrogen gas with appropriate pressure setting
  • Data Collection Rate: 10 Hz

Method Validation

The developed RPLC-CAD method should be validated according to ICH guidelines to ensure reliability and reproducibility for regulatory submissions.

Validation Parameters and Acceptance Criteria

Table: Method Validation Parameters and Acceptance Criteria for LPC Analysis

Validation Parameter Experimental Approach Acceptance Criteria
Linearity Calibration curves (n=6) over 1-100 μg/mL R² > 0.996 for all LPCs
Precision Repeatability (n=6) and intermediate precision (different days/analysts) RSD < 5% for retention time, RSD < 10% for area
Accuracy Recovery studies at 3 concentration levels 95-110% recovery for all LPCs
LOD/LOQ Signal-to-noise ratio of 3:1 and 10:1 LOD: 0.5-1 μg/mL, LOQ: 1-2 μg/mL
Robustness Deliberate variations in column temp, mobile phase pH, flow rate RSD < 5% for all parameters
Solution Stability Analysis over 24-48 hours at room temp and refrigerated No significant degradation (<5%)
System Suitability Test

Implement system suitability tests to ensure method performance on each analysis day:

  • Resolution: Resolution between 1-stearoyl and 2-stearoyl LPC isomers ≥ 2.0
  • Tailing Factor: ≤ 1.5 for all LPC peaks
  • Retention Time Stability: RSD ≤ 2% for replicate injections
  • Theoretical Plates: ≥ 10,000 for LPC peaks

Troubleshooting and Optimization Guidelines

Common Issues and Solutions

Table: Troubleshooting Guide for RPLC-CAD Analysis of LPCs

Issue Potential Causes Solutions
Poor Peak Shape Inappropriate mobile phase pH, column degradation Optimize buffer concentration and pH (5-25 mM, pH 4-5), replace column if necessary
Retention Time Drift Mobile phase inconsistency, temperature fluctuations Use fresh mobile phase, maintain constant column temperature (±1°C)
Low Recovery Matrix effects from lipid-stationary phase interactions Implement flow-divert profile, optimize extraction procedure [2]
CAD Response Drifting Nebulizer issues, mobile phase composition changes Optimize PFV for each instrument, ensure mobile phase consistency [2] [3]
Insufficient Resolution Suboptimal gradient or temperature Adjust gradient slope, optimize column temperature, consider alternative column chemistry
Enhancing Method Robustness
  • Column Equivalency: Test multiple columns from different lots and manufacturers to ensure method transferability.
  • Mobile Phase Preparation: Standardize mobile phase preparation procedures to minimize variability.
  • Internal Standard Selection: Choose an internal standard with similar physicochemical properties to target analytes but sufficient chromatographic resolution.
  • Sample Stability: Establish stability profiles for processed samples under storage conditions (typically 24-48 hours at 4°C).

The following diagram illustrates the systematic troubleshooting approach:

G Problem Identify Analytical Issue P1 Poor Peak Shape Problem->P1 P2 Retention Time Drift Problem->P2 P3 Low Recovery Problem->P3 P4 Response Drifting Problem->P4 S1 Optimize mobile phase pH & buffer concentration P1->S1 S2 Standardize mobile phase preparation & temperature P2->S2 S3 Implement flow-divert profile Optimize extraction P3->S3 S4 Optimize PFV instrument-specific Ensure mobile phase consistency P4->S4

Applications in Pharmaceutical Analysis

The optimized RPLC-CAD method for S-Lysophosphatidylcholines has broad applications in pharmaceutical development and quality control:

  • Stability Studies: Monitoring LPC formation as degradation products in phospholipid-based formulations under various storage conditions [2]
  • Formulation Development: Assessing the impact of different formulation parameters on LPC generation in liposomal products and lipid nanoparticles [4]
  • Quality Control: Routine analysis of LPC content in release testing and stability testing of phospholipid-containing drug products
  • Comparative Studies: Evaluating biosimilarity and product consistency across different manufacturing batches

The method's ability to separate and quantify positional isomers of LPCs (sn-1 and sn-2) provides valuable insights into degradation pathways and mechanisms, supporting formulation optimization and stabilization strategies.

Conclusion

The RPLC-CAD method described in this application note provides a robust, sensitive, and reproducible approach for the analysis of S-Lysophosphatidylcholines in phospholipid formulations. Through systematic optimization of chromatographic parameters and CAD detection conditions, researchers can achieve reliable quantification of these critical degradation products without the need for chromophore-containing analytes.

The universal detection capability of CAD, combined with the selectivity of reversed-phase chromatography, makes this technique particularly valuable for pharmaceutical applications where monitoring lipid degradation is essential for ensuring product quality, stability, and performance. The detailed protocols and troubleshooting guidelines provided herein facilitate successful method implementation and transfer across different laboratories and instrument platforms.

References

Comprehensive Application Notes and Protocols for UPLC/MSe Analysis of 1-Stearoyl-2-hydroxy-sn-gosphocholine (18:0 Lyso PC)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

1-Stearoyl-2-hydroxy-sn-glycero-3-phosphocholine (commonly known as 18:0 Lyso PC) is a significant lysophosphatidylcholine (LPC) that serves important roles in cellular signaling and disease pathophysiology. This molecule consists of an 18-carbon saturated fatty acid chain (stearic acid) attached to a glycerophosphocholine backbone. As an important bioactive lipid, it has been implicated in various biological processes including neurotrophic signaling and inflammatory response [1] [2]. The analysis of this specific lipid molecule requires sophisticated analytical approaches due to the presence of isomeric species and the challenge of detecting it amidst complex biological matrices.

Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry employing alternating low and high collision energy (UPLC/MSe) represents a powerful analytical platform for the identification and quantification of lipids in biological systems. This technique provides simultaneous acquisition of both precursor and fragment ion information with high mass accuracy, making it particularly suitable for lipidomic studies [3] [4]. The following application notes and protocols detail optimized methodologies for analyzing 1-stearoyl-2-hydroxy-sn-glycero-3-phosphocholine across various biological systems, with emphasis on sample preparation, chromatographic separation, mass spectrometric detection, and data interpretation.

Chemical and Physical Properties

1-Stearoyl-2-hydroxy-sn-glycero-3-phosphocholine has the molecular formula C₂₆H₅₄NO₇P with an exact mass of 523.364 Da [2]. The compound is hygroscopic and typically supplied as either a powder or chloroform solution. Commercial preparations generally have a purity of >99% LPC, though they may contain up to 10% of the 2-LPC isomer [2]. The critical micelle concentration (CMC) for this lipid is approximately 0.4 µM, which is an important consideration for experimental design involving cellular systems [2].

Biological Significance and Signaling Pathways

18:0 Lyso PC exhibits specific bioactivity in neuronal signaling pathways. Research has demonstrated that this lysophospholipid specifically enhances nerve growth factor (NGF)-induced signals in PC12 cells without affecting signals induced by epidermal growth factor, basic fibroblast growth factor, or insulin-like growth factor-1 [1]. The mechanism involves potentiation of NGF-induced MAPK and Akt phosphorylation through enhanced phosphorylation of MEK and the NGF receptor TrkA [1].

The following diagram illustrates the core signaling pathway through which 1-stearoyl-2-hydroxy-sn-glycero-3-phosphocholine enhances NGF signaling:

G LPC 18:0 Lyso PC TrkA TrkA Receptor LPC->TrkA MEK MEK Phosphorylation TrkA->MEK Akt Akt Phosphorylation TrkA->Akt MAPK MAPK Phosphorylation MEK->MAPK Genes Immediate Early Gene Expression (c-fos, NGF-IA) MAPK->Genes NGF NGF Stimulation NGF->TrkA

Figure 1: Core signaling pathway of 18:0 Lyso PC in enhancing NGF-induced neuronal signaling. 18:0 Lyso PC specifically potentiates NGF signaling through the TrkA receptor, enhancing downstream MAPK and Akt phosphorylation and ultimately increasing expression of immediate early genes.

Studies using TrkA/EGF receptor chimeras have revealed that the extracellular domain of TrkA is responsible for the enhancing effect of LPC, suggesting this lipid acts at the receptor level rather than through intracellular signaling components [1]. Furthermore, secretory phospholipase A₂ (sPLA₂) enhances NGF-induced MAPK phosphorylation at levels comparable to LPC, indicating that LPC generated in situ by sPLA₂-mediated hydrolysis of membrane phosphatidylcholine can similarly stimulate NGF-TrkA signaling [1].

Experimental Protocols

Sample Preparation and Extraction

Protocol 1: Methanol-Based Extraction from Serum/Plasma

This protocol is optimized for the extraction of lysophospholipids from serum or plasma samples [5]:

  • Sample Volume: Accurately pipette 5-50 µL of serum or plasma into a microcentrifuge tube.
  • Protein Precipitation: Add 200 µL of ice-cold HPLC-grade methanol to the sample.
  • Vortexing: Mix vigorously for 30 seconds to ensure complete protein precipitation.
  • Incubation: Allow the sample to stand for 30 minutes at room temperature.
  • Centrifugation: Centrifuge at 16,100 × g for 10 minutes to pellet precipitated proteins.
  • Supernatant Collection: Carefully transfer the supernatant to a clean vial for analysis.

Protocol 2: Chloroform-Methanol Extraction for Cellular Samples

For extraction of 18:0 Lyso PC from cellular samples, follow this modified Folch extraction [4]:

  • Cell Lysis: Resuspend cell pellets in 100 µL of ultrapure water.
  • Solvent Addition: Add 100 µL of chloroform:methanol (2:1 v/v) mixture.
  • Mixing: Vortex for 2 minutes until a homogeneous emulsion forms.
  • Phase Separation: Allow the mixture to stand for 30 minutes or centrifuge briefly.
  • Collection: Collect the lower organic phase (approximately 60 µL).
  • Internal Standard Addition: Add appropriate internal standards (e.g., deuterated Lyso PC species).

For resuspension of dried lipid extracts prior to UPLC/MSe analysis [3]:

  • Add 200 µL of 1:1 v/v methanol:deionized water to the dried lipid extract.
  • Vortex for 30 seconds to resuspend the pellet.
  • Sonicate for 30 minutes to ensure complete solubilization.
  • Centrifuge at 16,100 × g for 10 minutes to remove any non-resuspended material.
  • Transfer supernatant to MS vial for analysis.
UPLC/MSe Analytical Conditions

Chromatographic Separation [3] [4]

Table 1: UPLC Conditions for 18:0 Lyso PC Separation

Parameter Specification
Column Waters HSS T3 C18 (2.1 × 100 mm, 1.7 µm)
Column Temperature 35-50°C
Mobile Phase A Ultrapure water (1% 1M ammonium acetate, 0.1% formic acid)
Mobile Phase B Acetonitrile-isopropanol (1:1, 1% 1M ammonium acetate, 0.1% formic acid)
Gradient Program Start at 35% B; ramp to 80% B in 2 min; to 100% B in 7 min; hold for 7 min
Flow Rate 0.400 mL/min
Injection Volume 2.0 µL
Sample Temperature 10°C

Mass Spectrometric Detection [3] [4]

Table 2: MSe Detection Parameters for 18:0 Lyso PC

Parameter Specification
Mass Spectrometer Waters Synapt G2 HDMS Q-TOF or similar
Ionization Mode Electrospray Ionization (ESI) positive mode
Mass Range m/z 300-1200
Scan Duration 0.2 seconds
Collision Energies Low energy (4-6 eV) and high energy (ramp 15-40 eV)
Capillary Voltage 2.8 kV
Cone Voltage 30 V
Source Temperature 110°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/h
Cone Gas Flow 50 L/h
Lock Mass Reference Reserpine (m/z 609.2812)

The following workflow diagram outlines the complete UPLC/MSe analytical process for 18:0 Lyso PC:

G SamplePrep Sample Preparation Methanol or Chloroform-Methanol Extraction UPLC UPLC Separation HSS T3 C18 Column, 35-50°C SamplePrep->UPLC MS MSe Analysis ESI+ Mode, m/z 300-1200 Low & High Collision Energy UPLC->MS DataProc Data Processing Feature Detection, Alignment, Adduct Identification MS->DataProc ID Compound Identification Exact Mass, Fragmentation Pattern, Database Matching DataProc->ID

Figure 2: Complete UPLC/MSe workflow for analysis of 18:0 Lyso PC, from sample preparation through compound identification.

Data Processing and Analysis

The raw data acquired from UPLC/MSe analysis requires specialized processing to accurately identify and quantify 18:0 Lyso PC [3]:

  • Feature Detection: Process raw data using software such as MZmine 2 or Compound Discoverer to detect chromatographic features characterized by retention time, m/z value, and intensity.
  • Alignment: Align features across multiple samples to account for retention time shifts.
  • Adduct Identification: Identify common adducts including [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺. The use of isotopically labeled acetate ions in chromatographic buffers can aid in distinguishing between isobaric species [6].
  • Fragment Analysis: Examine high-collision energy spectra for characteristic fragments of 18:0 Lyso PC, including:
    • m/z 184.0733 (phosphocholine headgroup)
    • m/z 104.1075 (choline fragment)
    • m/z 341.3063 (stearoyl fatty acid-related fragment)
  • Quantification: Use internal standardization with deuterated LPC analogs for precise quantification. Calibration curves should be prepared in the range of 0.2-500 nM [5].

Method Validation Parameters

For rigorous analytical methods, the following validation parameters should be established for 18:0 Lyso PC quantification [5]:

Table 3: Method Validation Parameters for 18:0 Lyso PC Analysis

Validation Parameter Target Specification
Limit of Detection (LOD) ≤ 0.2 nM
Limit of Quantification (LOQ) ≤ 0.8 nM
Linear Range 0.8-500 nM
Precision (RSD) < 15%
Accuracy 85-115%
Extraction Recovery > 90%
Matrix Effect 85-115%
Carry-over < 20% of LOD

Applications in Disease Research

The analytical protocols described above have revealed significant alterations in 18:0 Lyso PC levels in various disease states:

  • Rheumatoid Arthritis: Lipidomics studies have identified significant dysregulation of glycerophospholipid metabolism in rheumatoid arthritis patients, with lysophospholipids serving as potential biomarkers for distinguishing between new-onset and chronic disease stages [7].
  • Nutritional Disorders: Comprehensive evaluation of serum lysophospholipids, including 18:0 Lyso PC, has been shown to be an excellent indicator of nutritional phenotype associated with increased risk of lipid disorders [5].
  • Neurological Studies: The specific enhancement of NGF signaling by 18:0 Lyso PC suggests potential therapeutic applications in neurological disorders requiring neurotrophic support [1].

Troubleshooting and Quality Control

Quality Control Measures [3]

  • System Suitability: Analyze a reference standard of 18:0 Lyso PC (commercially available from vendors such as Avanti Polar Lipids) to verify chromatographic performance and mass accuracy before sample analysis.
  • Blank Injections: Perform regular blank injections (1:1 methanol:water) to monitor for carry-over.
  • Quality Control Samples: Prepare pooled quality control samples from a aliquot of all study samples and inject at regular intervals throughout the analytical sequence to monitor system stability.
  • Internal Standards: Use stable isotope-labeled internal standards (e.g., D₃- or ¹³C-labeled LPC) to account for extraction efficiency and matrix effects.

Common Issues and Solutions

  • Poor Chromatographic Peak Shape: Ensure column temperature is maintained at 35-50°C and use additives in mobile phase (ammonium acetate) to improve peak shape.
  • Low Signal Intensity: Check ion source parameters and consider using adduct formation with ammonium acetate to enhance ionization efficiency [8].
  • Inconsistent Quantification: Implement rigorous internal standardization and assess extraction recovery for each sample batch.

Conclusion

The UPLC/MSe analytical platform provides a robust and sensitive approach for the identification and quantification of 1-stearoyl-2-hydroxy-sn-glycero-3-phosphocholine in complex biological samples. The method offers comprehensive molecular characterization through simultaneous acquisition of precursor and fragment ion data with high mass accuracy. The protocols described herein have been validated across multiple biological systems and can be applied to further elucidate the biological roles of this important lysophospholipid in health and disease.

References

Comprehensive Application Notes and Protocols for 1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine (SOPC) Lipid Bilayer Studies

Author: Smolecule Technical Support Team. Date: February 2026

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Introduction to SOPC Lipid Bilayers and Biological Significance

1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine (SOPC) represents a fundamental phospholipid component of biological membranes that has become indispensable in biophysical research and drug development. SOPC features an asymmetric acyl chain configuration with a fully saturated stearoyl chain (18:0) at the sn-1 position and a monounsaturated oleoyl chain (18:1) at the sn-2 position. This specific molecular architecture closely mimics the natural phospholipid composition found in mammalian cell membranes, making SOPC an excellent model system for investigating membrane properties and interactions. The phase transition temperature of pure SOPC bilayers has been experimentally determined to be 279 K (6°C), positioning it in a biologically relevant fluid phase at physiological temperatures [1].

The significance of SOPC in membrane studies stems from its structural similarity to endogenous phospholipids and its well-characterized physical properties. Unlike saturated lipids that form gel phases at room temperature, or highly unsaturated lipids that exhibit excessive fluidity, SOPC strikes an optimal balance that accurately represents the fluidity and packing density of native membranes. This characteristic makes it particularly valuable for studying lipid-protein interactions, membrane permeability, and the effects of therapeutic compounds on membrane structure and function. Furthermore, the SOPC bilayer serves as a benchmark system for evaluating the impact of various membrane-active molecules, including cholesterol, drugs, and signaling lipids [1].

Lipid Composition and Membrane Properties

Molecular Structure and Compositional Variants

SOPC belongs to the glycerophospholipid family, characterized by a glycerol backbone, two hydrophobic acyl chains, and a hydrophilic phosphocholine headgroup. The strategic distribution of saturated and unsaturated chains in SOPC creates a packing behavior that is intermediate between fully saturated and di-unsaturated phospholipids. This structural arrangement significantly influences membrane properties, including fluidity, elasticity, and phase behavior. Researchers often utilize SOPC in combination with other lipids to create more complex and biologically relevant model systems. Common variants include:

  • SDPC (1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine): Features a polyunsaturated DHA chain (22:6) at the sn-2 position, abundant in retinal and neuronal membranes [2].
  • POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine): Similar to SOPC but with a shorter saturated chain (16:0 instead of 18:0) at the sn-1 position [3].
  • DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine): Contains unsaturated chains at both positions, resulting in increased membrane fluidity [3].

The selection of specific lipid compositions enables researchers to tailor model membranes for particular investigations, such as lipid raft studies, membrane protein incorporation, or drug delivery optimization [2] [4].

Phase Behavior and Domain Formation

The phase behavior of SOPC bilayers is strongly influenced by temperature and composition. At physiological temperatures, SOPC exists primarily in the liquid-disordered (Ld) phase, characterized by high lateral lipid mobility and frequent trans-gauche isomerizations in the acyl chains. However, when SOPC is mixed with other membrane components, particularly sphingomyelin and cholesterol, it can participate in the formation of liquid-ordered (Lo) domains [2]. These domains, often referred to as "lipid rafts," are thought to play crucial roles in cellular processes such as signal transduction and protein sorting.

The introduction of cholesterol to SOPC membranes induces the formation of the liquid-ordered phase, which exhibits intermediate properties between the gel and fluid phases. In this phase, lipids display high lateral mobility similar to fluid phases but maintain a high degree of chain order reminiscent of gel phases [1]. The partitioning behavior of cholesterol between different lipid domains is a critical factor in membrane organization, with cholesterol showing preferential association with saturated lipid chains over unsaturated ones [3]. This preferential interaction has profound implications for domain formation and membrane physical properties, creating a heterogeneous membrane landscape that can selectively recruit and organize membrane proteins.

Table 1: Common Lipid Compositions for Model Membrane Studies

Research Application Lipid Composition Molar Ratio Key Properties Experimental Use
Basic Bilayer Properties SOPC 100% Fluid phase at room temperature, Tm = 279K Reference system for biophysical studies [1]
Cholesterol Interaction Studies SOPC/Cholesterol 90:10 Liquid-ordered domain formation Investigating cholesterol-lipid interactions [1]
Lipid Raft Modeling BSM/SDPC/Cholesterol Varies Liquid-ordered/liquid-disordered phase coexistence Domain formation and protein partitioning [2]

| Asymmetric Bilayer Models | Outer: POPC/SM/Chol (45:45:10) Inner: DOPE/DOPS/Chol (55:35:10) | N/A | Mimics erythrocyte membrane asymmetry | Membrane permeability and transport studies [5] | | Polyunsaturated Lipid Studies | BSM/SDPC/POPC/Chol | Varies | Nanodomain formation | PUFA-containing membrane investigations [2] |

Experimental Protocols for Lipid Bilayer Preparation

Vesicle Preparation by Extrusion

Unilamellar vesicles are fundamental tools for investigating lipid bilayer properties in solution. The following protocol describes the preparation of SOPC-based unilamellar vesicles suitable for various spectroscopic and scattering techniques:

  • Lipid Solution Preparation: Dissolve SOPC and any additional lipids in a chloroform:methanol (2:1 v/v) mixture to a final concentration of 10 mg/mL in a glass vial. For mixtures, prepare a combined stock solution to ensure homogeneous distribution of components [6].

  • Thin Film Formation: Transfer an appropriate volume of the lipid solution to a round-bottom flask. Gradually evaporate the solvent under a gentle stream of dry nitrogen while rotating the flask to create a uniform thin film on the walls. Place the flask under vacuum overnight, protected from light, to remove residual solvent [6].

  • Hydration and Multilamellar Vesicle Formation: Add an appropriate volume of "working buffer" (25 mM HEPES buffer, pH 7.6, 150 mM NaCl) pre-warmed to 70°C (above the phase transition temperature) to the dried lipid film. The final lipid concentration should be approximately 0.5 mg/mL. Subject the suspension to five cycles of vigorous vortex mixing for 30 seconds followed by heating at 70°C for 1 minute [6].

  • Unilamellar Vesicle Formation: Place the multilamellar vesicle suspension in an ultrasound bath for 30 minutes to improve size homogeneity. Then extrude the suspension through a polycarbonate membrane with a defined pore size (typically 100 nm) using a lipid extruder. Perform a minimum of 21 passes through the membrane to ensure uniform unilamellar vesicles [6].

  • Quality Control and Storage: Assess vesicle size distribution by dynamic light scattering. Vesicles can be stored under inert atmosphere at 4°C for up to one week. For polyunsaturated lipid formulations, always deoxygenate buffers and store under inert gas to prevent oxidation [6].

Supported Lipid Bilayer Formation

Supported lipid bilayers (SLBs) provide a stable planar membrane system ideal for surface-sensitive techniques such as atomic force microscopy (AFM) and impedance spectroscopy. The following protocol describes the formation of SOPC-based supported bilayers:

  • Surface Preparation: Clean substrate surfaces (typically mica or silicon wafer) thoroughly using appropriate methods. For mica surfaces, fresh cleavage immediately before use provides an atomically smooth surface [5].

  • Vesicle Fusion: Place 10 μL of buffer containing Ca²⁺ ions (25 mM HEPES buffer, pH 7.6, 150 mM NaCl, 3 mM CaCl₂) onto the freshly cleaved mica surface. Add 100 μL of the pre-formed unilamellar vesicle suspension (0.5 mg/mL) and incubate for 30 minutes at 60°C [6].

  • Bilayer Completion and Washing: Allow the sample to cool gradually to room temperature. Rinse several times with working buffer (without Ca²⁺) to remove unfused vesicles, maintaining hydration at all times. The presence of Ca²⁺ promotes vesicle fusion and bilayer formation [6].

  • Quality Assessment: Verify bilayer formation and quality using AFM or fluorescence microscopy. A continuous, fluid bilayer should exhibit characteristic uniform appearance with occasional defects. For electrochemical measurements, confirm bilayer integrity by impedance spectroscopy or cyclic voltammetry, which should show significantly reduced current compared to a bare electrode [5].

Asymmetric Bilayer Formation via Langmuir-Blodgett/Langmuir-Schaefer Deposition

Biological membranes exhibit transbilayer asymmetry, where lipid composition differs between inner and outer leaflets. The following protocol creates asymmetric bilayers that more accurately mimic natural membranes:

  • Monolayer Preparation: Prepare separate lipid solutions for each leaflet in organic solvent. For the outer leaflet, use POPC:SM:Cholesterol (45:45:10 molar ratio). For the inner leaflet, use DOPE:DOPS:Cholesterol (55:35:10 molar ratio). These compositions mimic the asymmetric distribution of lipids in erythrocyte membranes [5].

  • First Monolayer Deposition (Langmuir-Blodgett):

    • Fill the Langmuir-Blodgett trough with the appropriate aqueous subphase (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).
    • Spread the inner leaflet lipid solution dropwise onto the subphase surface.
    • Allow 15 minutes for solvent evaporation and monolayer equilibration.
    • Compress the monolayer isometrically at 5 cm²/min to the target surface pressure (typically where the slope of the pressure-area isotherm is steepest).
    • Vertically dip the substrate through the monolayer at constant pressure to transfer the first leaflet [5].
  • Second Monolayer Deposition (Langmuir-Schaefer):

    • Spread the outer leaflet lipid solution on the subphase.
    • After equilibration and compression to the target pressure, horizontally contact the substrate with the monolayer to transfer the second leaflet.
    • This combination of techniques (Langmuir-Blodgett for the first layer, Langmuir-Schaefer for the second) enables the creation of asymmetric bilayers with different compositions in each leaflet [5].
  • Quality Verification: Confirm successful bilayer formation and asymmetry using complementary techniques. PM-IRRAS (Polarization Modulation Infrared Reflection Absorption Spectroscopy) can characterize lipid orientation and packing, while electrochemical measurements can verify barrier function [5].

Characterization Techniques and Experimental Protocols

Atomic Force Microscopy (AFM) of Lipid Bilayers

Atomic force microscopy provides topographical information and mechanical properties of lipid bilayers at nanoscale resolution. The following protocol describes AFM characterization of SOPC bilayers:

  • Instrument Setup: Use a NanoWizard AFM system with silicon nitride probes with a nominal spring constant of 0.1 N/m (MLCT-BIO DC-E tips). Calibrate the cantilever spring constants individually using the thermal noise method [6].

  • Imaging Parameters: Perform imaging in Quantitative Imaging (QI) mode with the following parameters: 200 pN setpoint, 50 nm total Z length, and 30 μm/s velocity. Maintain the sample in appropriate buffer solution throughout imaging [6].

  • Mechanical Properties Measurement: Record force-distance curves in contact mode by approaching and retracting the AFM tip at constant velocity (1 μm/s) to a setpoint of 9 nN. Use force map mode to collect 16 × 16 force-separation curves over previously visualized areas [6].

  • Data Analysis: Determine the breakthrough force (Fb) from each approach trace by computing the difference in force between the point of contact and the onset of sudden penetration. This parameter reflects the mechanical stability of the bilayer. Use JPK AFM software for data acquisition and processing [6].

Electrochemical Impedance Spectroscopy

Electrochemical impedance spectroscopy measures the electrical properties of supported lipid bilayers, providing information about membrane integrity and permeability:

  • Electrode Preparation: Use a four-electrode system with reversible silver-silver chloride reference electrodes and platinum counter electrodes. Form supported lipid bilayers directly on gold electrode surfaces using Langmuir-Blodgett/Langmuir-Schaefer deposition or vesicle fusion [5] [7].

  • Measurement Parameters: Apply a 4-mV amplitude sine-wave signal perturbation across the frequency range of 0.1–10,000 Hz. All experiments should be conducted at constant temperature (20°±1°C) [7].

  • Data Analysis: Analyze impedance data using nonlinear least-squares fitting to equivalent electrical circuit models. For bilayer systems, a typical model includes resistor and capacitor elements representing the membrane barrier properties. Use specialized software such as EQUIVCRT.PAS for detailed analysis [7].

  • Membrane Integrity Assessment: Evaluate bilayer quality by the magnitude of membrane resistance and capacitance. Intact bilayers typically exhibit high resistance (>10⁶ Ω·cm²) and specific capacitance of approximately 0.5-1 μF/cm². Increased permeability after experimental treatments manifests as decreased membrane resistance [5].

Surface Pressure-Area Isotherm Measurements

Langmuir monolayer studies provide fundamental information about lipid packing behavior and phase transitions:

  • Trough Preparation: Use a KSV Minitrough filled with the appropriate aqueous subphase (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). The subphase temperature should be maintained at 20°±1°C using a circulating water bath [6].

  • Monolayer Formation: Dissolve lipids in chloroform/methanol (2:1, v/v) and spread dropwise over the subphase surface using a Hamilton microsyringe. Allow 15 minutes for solvent evaporation and monolayer equilibration [6].

  • Compression Isotherm: Compress the film isometrically at 5 cm²/min while continuously monitoring surface pressure. Repeat measurements in triplicate to ensure reproducibility [6].

  • Data Analysis: Calculate the compressibility modulus (Cs⁻¹) of the films from the surface pressure-area isotherms according to the equation: Cs⁻¹ = -A(dπ/dA) where A is the mean molecular area at surface pressure π. The compressibility modulus provides quantitative information about monolayer stiffness and phase behavior [6].

The following workflow diagram illustrates the key decision points in selecting appropriate characterization techniques for different research questions in lipid bilayer studies:

G Start Lipid Bilayer Characterization Structure Structural Analysis Start->Structure Dynamics Dynamics & Elasticity Start->Dynamics Electrical Electrical Properties Start->Electrical Mechanical Mechanical Properties Start->Mechanical SAXS SAXS/SANS Structure->SAXS Membrane Thickness NMR ²H NMR Spectroscopy Structure->NMR Chain Order Parameters NSE Neutron Spin Echo Spectroscopy Dynamics->NSE Bending Modulus FRAP FRAP Dynamics->FRAP Lateral Diffusion EIS Electrochemical Impedance Electrical->EIS Membrane Resistance CV Cyclic Voltammetry Electrical->CV Barrier Properties AFM AFM Imaging Mechanical->AFM Nanoscale Topography FSM Force Spectroscopy Mechanical->FSM Breakthrough Force

Diagram 1: Characterization techniques workflow for lipid bilayer analysis

Data Presentation and Analysis

Quantitative Characterization of Membrane Physical Properties

Rigorous quantitative analysis is essential for interpreting lipid bilayer behavior and comparing results across different experimental systems. The following tables summarize key physical parameters for SOPC and related lipid bilayers under various conditions:

Table 2: Structural Parameters of Lipid Bilayers with Varying Composition

Lipid Composition Membrane Thickness (Å) Area per Lipid (Ų) Bending Modulus (κ, kBT) Technique Reference
SOPC (pure) ~40 ~63 ~12 SAXS/MD [1]
SOPC/Chol (90:10) ~42 ~60 ~16 SAXS/NSE [1]
DMPC/Chol (65:35) ~45 ~48 ~40 SAXS/NSE [8]
POPC/Chol (65:35) ~43 ~55 ~28 SAXS/NSE [8]
DOPC/Chol (65:35) ~42 ~62 ~22 SAXS/NSE [8]
Asymmetric Model Membrane ~40 N/A N/A AFM/EIS [5]

Table 3: Cholesterol Partitioning and Domain Formation in Lipid Bilayers

System Partition Coefficient Domain Size Domain Composition Method Reference
POPC/DOPC ~1.2 N/A N/A Cholesterol exchange [3]
POPC/DPPC ~1.5 N/A N/A Binary bilayer simulation [3]
BSM/SDPC/Chol N/A Macroscopic (>μm) Liquid-ordered + Liquid-disordered Fluorescence microscopy [2]
BSM/SDPC/POPC/Chol N/A Nanoscopic (20-200 nm) Nanodomains FRET/ESR [2]
PC/Ergosterol N/A Molecular domains (262 Ų) 3:1 PC:Ergosterol Impedance spectroscopy [7]
Impact of Oxidative Stress on Membrane Properties

Recent investigations into the effects of reactive oxygen and nitrogen species (RONS) on lipid bilayers have revealed significant alterations in membrane properties:

  • Permeability Changes: Electrochemical measurements of asymmetric model bilayers mimicking erythrocyte membranes show that plasma-derived RONS increase membrane permeability in a time-dependent manner. Treatment for 5 minutes causes minimal disruption, while 15-minute exposure significantly compromises barrier function [5].

  • Cholesterol Protection: Bilayers containing higher cholesterol concentrations (≥10%) demonstrate reduced permeability under oxidative stress compared to cholesterol-poor membranes, suggesting a protective role of cholesterol against oxidative damage [5].

  • Headgroup Susceptibility: Phosphatidylcholines show significantly higher susceptibility to oxidative damage compared to phosphatidylserines and other lipid classes, highlighting the importance of headgroup chemistry in membrane stability under oxidative conditions [5].

Conclusion and Research Applications

SOPC lipid bilayers represent a versatile and biologically relevant model system for investigating membrane structure, dynamics, and interactions. The protocols and characterization methods outlined in this document provide researchers with comprehensive tools for designing and executing rigorous membrane studies. The quantitative data presented establish benchmark values for comparing results across different experimental systems and conditions.

The ability to create symmetric and asymmetric bilayers with controlled composition enables researchers to address specific biological questions, from fundamental biophysical principles to applied pharmaceutical applications. The growing understanding of lipid domain formation, cholesterol partitioning, and membrane mechanical properties continues to inform drug development efforts, particularly in the design of lipid-based nanoparticles and therapeutic agents that target membrane-associated processes.

Future directions in lipid bilayer research will likely focus on increasing compositional complexity to better mimic native membranes, developing high-throughput screening methods for membrane-active compounds, and integrating computational approaches with experimental validation. The continued refinement of these model systems will undoubtedly yield new insights into membrane biology and facilitate the development of novel therapeutic strategies.

References

Comprehensive Application Notes and Protocols for Lysophosphatidylcholine Sample Preparation in Biomedical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Lysophosphatidylcholine

Lysophosphatidylcholine (LPC), also commonly referred to as lysolecithin, represents a class of lysophospholipids that play critical roles in cellular signaling, membrane structure, and disease pathogenesis. These bioactive lipids are generated through the hydrolysis of phosphatidylcholine by phospholipase A2 enzymes, resulting in a glycerol backbone with a single fatty acid chain and a choline head group. LPC serves as both a key intermediate in phospholipid metabolism and an important signaling molecule involved in various inflammatory processes and disease mechanisms. Recent research has illuminated LPC's significance in neuroinflammatory disorders such as multiple sclerosis, metabolic conditions including obesity, and as potential biomarkers for various disease states.

The analysis of LPC presents unique challenges due to the molecular diversity of species varying in fatty acyl chain length, saturation status, and the potential for rapid ex vivo degradation. Different LPC species demonstrate markedly different biological activities, with pro-inflammatory properties mainly associated with saturated fatty acyl chains (particularly C14:0 and C16:0) and anti-inflammatory properties observed with polyunsaturated chains (especially 20:4 and 22:6). This technical document provides comprehensive protocols and application notes for LPC sample preparation, addressing the critical need for standardized methodologies that preserve LPC profile integrity and enable accurate quantification in various biological matrices.

Sample Preparation Fundamentals

Pre-Analytical Considerations

Proper sample collection and handling procedures are fundamental to obtaining accurate LPC measurements. Blood should be collected after a 12-14 hour fast to avoid alimentary hyperlipemia, which significantly distorts results. The use of calcium-chelating anticoagulants such as EDTA or citrate requires careful consideration as they can cause calcium-dependent formation or degradation of certain lipid classes ex vivo. Preventing in vitro activation of lipases and other enzymes is critical, as LPC concentrations can change rapidly following blood collection [1].

Sample stability represents another crucial factor in LPC analysis. Long-term storage of plasma at room temperature leads to significant increases in LPC and other lysophospholipids through the breakdown of ester bonds in phosphatidylcholines. The number of freeze-thaw cycles should be minimized as they significantly alter lipid metabolite profiles. For unstable compounds including certain LPC species, the addition of antioxidant preservatives such as butylated hydroxytoluene (BHT) is recommended to prevent oxidative processes during extraction. For optimal stability, samples should be stored at -80°C, as some oxylipins and related metabolites demonstrate instability even at -20°C [1].

Extraction Method Selection

The choice of extraction method depends on several factors including the sample matrix, target LPC species, and analytical instrumentation. The table below summarizes the primary extraction approaches used in LPC research:

Table 1: Comparison of LPC Extraction Methods for Different Sample Types

Method Principle Recommended Solvents Optimal Sample Types Recovery Efficiency
Protein Precipitation Protein denaturation and release of bound lipids IPA:chloroform (9:1), acetonitrile, methanol Plasma, serum for targeted LC-MS High for most LPC species
Liquid-Liquid Extraction Partitioning based on solubility differences Methanol/chloroform (1:2), methyl tert-butyl ether Serum, tissue homogenates Comprehensive lipid coverage
Solid-Phase Extraction Selective retention based on chemical properties C18, silica columns with methanol/chloroform elution Purification of specific LPC classes High purity, possible selective loss

For most lipidomic applications where comprehensive profiling is desired, liquid-liquid extraction methods provide the most robust recovery across diverse LPC species. The modified Bligh-Dyer approach using methanol/chloroform systems effectively extracts LPC while precipitating proteins. For high-throughput targeted analyses, protein precipitation with isopropanol:chloroform (9:1) has demonstrated excellent recovery for LPC species with minimal matrix effects [2] [1].

Detailed LC-MS Protocol for LPC Analysis from Serum/Plasma

Sample Preparation Workflow

Table 2: Step-by-Step LPC Extraction Protocol from Serum/Plasma

Step Procedure Parameters Critical Notes
1. Thawing Slowly thaw samples on ice 0-4°C for 60-90 minutes Avoid rapid thawing at room temperature
2. Aliquoting Transfer 100 μL serum to glass tube Use glass vials throughout Plastic can adsorb certain LPC species
3. Internal Standard Add appropriate deuterated LPC standards 10-50 ng depending on expected levels Essential for quantification
4. Protein Precipitation Add 1000 μL methanol/chloroform (1:2) Vortex 30 sec, incubate 10 min on ice Maintain 1:10:5 sample:solvent ratio
5. Phase Separation Centrifuge at 14,000 × g for 15 min 4°C Lower organic layer contains lipids
6. Collection Transfer lower organic phase to new tube Avoid aqueous interface Use glass Pasteur pipettes
7. Drying Evaporate under nitrogen stream 30-40°C water bath Do not over-dry; reconstitute immediately
8. Reconstitution Resuspend in 120 μL 100% methanol Vortex 60 sec, sonicate 30 sec Compatible with LC-MS mobile phase

The extraction protocol above has been optimized specifically for LPC recovery from serum and plasma samples. The methanol/chloroform system provides efficient protein precipitation while maintaining the stability of LPC species throughout the extraction process. The inclusion of deuterated internal standards (such as LPC(17:0) or other odd-chain species not typically found in biological samples) is critical for accurate quantification and accounts for variations in extraction efficiency and matrix effects [2].

LC-MS Analysis Parameters

For liquid chromatography separation, utilize a ZORBAX Eclipse Plus C18, RRHD, 2.1 × 100 mm, 1.8 μm column or equivalent reversed-phase column. Maintain the sample reservoir at 4°C and the column oven at 55°C to ensure retention time stability. The recommended mobile phase consists of: Mobile Phase A - 10 mM ammonium acetate in 0.1% aqueous formic acid; Mobile Phase B - 0.1% formic acid with 10 mM ammonium acetate in acetonitrile/isopropyl alcohol (50:50). Employ the following gradient elution at a flow rate of 0.35 mL/min: 0-2.0 min, 35% to 80% B; 2.0-7.0 min, 80% to 100% B; 7.0-14.0 min, 100% B; followed by column re-equilibration with 35% B for 5-7 minutes [2].

For mass spectrometric detection, positive electrospray ionization (ESI+) parameters should be optimized as follows: dry gas temperature 300°C, dry gas flow rate 5 L/min, nebulizer pressure 45 psi, sheath gas temperature 250°C, sheath gas flow rate 11 L/min, capillary voltage 3500 V, and nozzle voltage 500 V. Data acquisition in precursor ion scan mode monitoring for m/z 184.1 (phosphocholine head group) provides selective detection of LPC species. Alternatively, multiple reaction monitoring (MRM) transitions can be established for specific LPC species of interest for enhanced sensitivity in targeted applications [2].

LPC_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis SampleCollection Sample Collection SamplePrep Sample Preparation SampleCollection->SamplePrep Fast 12-14h EDTA plasma LCExtraction Lipid Extraction SamplePrep->LCExtraction 100μL serum LCMSAnalysis LC-MS Analysis LCExtraction->LCMSAnalysis Reconstitute in MeOH DataProcessing Data Processing LCMSAnalysis->DataProcessing RAW files Thawing Thaw on ice (0-4°C) ISAddition Add internal standards Thawing->ISAddition PPT Protein precipitation MeOH/CHCl₃ (1:2) ISAddition->PPT Centrifugation Centrifuge 14,000×g PPT->Centrifugation Collection Collect organic phase Centrifugation->Collection Drying Dry under N₂ Collection->Drying Reconstitution Reconstitute in MeOH Drying->Reconstitution LC HPLC Separation C18 column, 55°C MS MS Detection ESI+, m/z 184.1 LC->MS Quant LPC Quantification Standard curves MS->Quant

Figure 1: Complete workflow for LPC sample preparation and analysis from biological samples

Biological Research Applications

Demyelination Models in Neuroscience Research

The demyelinating properties of LPC have been extensively utilized in neuroscience research to create experimental models of multiple sclerosis and other demyelinating disorders. The injection of 1% lysolecithin in phosphate-buffered saline into the spinal cord white matter or corpus callosum of experimental animals produces well-characterized demyelinating lesions. This model recapitulates key features of human demyelinating diseases, including macrophage/microglial infiltration, reactive astrogliosis, axonal injury, and subsequent remyelination processes. The procedure involves surgical exposure of the spinal cord, careful removal of the dura mater, and stereotactic injection of 0.5-1.0 μL of 1% LPC solution into specific white matter tracts [3].

The lysolecithin-induced demyelination model offers several advantages for studying remyelination mechanisms and screening potential therapeutic compounds. The lesion evolves predictably over several weeks, with evidence of remyelination beginning between 7-10 days post-injection in rodent models. This temporal progression allows researchers to investigate both the degenerative and regenerative phases of demyelinating disorders. Recent adaptations of this model in zebrafish larvae (0.875% LPC injections in 4-6 days post-fertilization specimens) enable real-time visualization of demyelination and remyelination processes in living organisms, providing unprecedented insight into the cellular dynamics of these processes [4].

Lipidomics in Obesity and Metabolic Research

LPC profiling has gained significant attention in obesity research and metabolic studies due to alterations in LPC species associated with insulin resistance, inflammation, and lipid metabolism disorders. Sample preparation for LPC analysis in obesity research requires special considerations as obese subjects typically demonstrate much higher lipid accumulation and significant alterations in various lipid classes compared to non-obese individuals. The increased abundance of certain lipid species may necessitate modifications to standard extraction protocols, including adjustments in sample-to-solvent ratios to maintain linearity of detection [1].

In obesity studies, LPC species demonstrate distinct patterns based on their fatty acyl composition. Research indicates that LPCs containing saturated fatty acids (particularly C16:0) often show positive associations with insulin resistance and inflammatory markers, while LPCs containing polyunsaturated fatty acids (such as C20:4) frequently exhibit inverse correlations with metabolic disease parameters. These composition-dependent relationships underscore the importance of species-specific LPC quantification rather than total LPC measurements in metabolic research. Proper sample handling is particularly critical in obesity studies as the altered lipid milieu may affect LPC stability and necessitate the use of protease inhibitor cocktails when simultaneous analysis of protein hormones is planned [5] [1].

Troubleshooting and Optimization

Common Technical Challenges

Table 3: Troubleshooting Guide for LPC Sample Preparation

Problem Potential Causes Solutions Preventive Measures
Low LPC recovery Incomplete protein precipitation, inefficient extraction Increase solvent:sample ratio, add acidic conditions Validate recovery with internal standards
Matrix effects Co-eluting compounds, ion suppression Improve chromatographic separation, use SPE cleanup Dilute sample extracts, matrix-matched calibration
Species interconversion Enzymatic activity, improper storage Immediate processing, enzyme inactivation Store at -80°C, minimize thaw cycles
Oxidation of PUFAs Oxygen exposure, metal catalysts Add antioxidants (BHT), work under inert atmosphere Use degassed solvents, chelating agents
Inconsistent results Variable extraction efficiency, evaporation differences Standardize timing, use automated systems Implement robust SOPs, quality control samples
Method Validation Considerations

Comprehensive method validation is essential for generating reliable LPC data. Key validation parameters should include extraction efficiency (determined using deuterated internal standards), matrix effects (evaluated through post-extraction spiking experiments), linearity (typically demonstrated over 2-3 orders of magnitude), precision (both intra-day and inter-day variability <15%), and accuracy (85-115% recovery of spiked standards). The limit of quantification should be established based on signal-to-noise ratio >10:1 with precision and accuracy meeting acceptance criteria [2] [1].

For longitudinal studies where sample analysis occurs over extended periods, implementation of a quality control strategy is critical. This should include system suitability tests, periodic analysis of quality control pools at low, medium, and high concentrations, and monitoring of internal standard response stability. Batch-to-batch normalization using quality control samples helps minimize analytical drift and ensures data consistency throughout the study. Documentation of sample history including freeze-thaw cycles and storage duration is essential for interpreting potential pre-analytical variations in LPC measurements [1].

Conclusion

The sample preparation protocols detailed in these application notes provide robust methodologies for LPC analysis across diverse research applications. The critical importance of pre-analytical factors cannot be overstated, as improper sample collection, handling, or storage can profoundly alter LPC profiles and compromise data quality. The extraction method should be selected based on specific research objectives, with liquid-liquid extraction using methanol/chloroform systems providing comprehensive recovery for most untargeted lipidomic applications, while protein precipitation approaches may suffice for targeted analyses with internal standardization.

The versatility of LPC analysis is evident in its applications spanning from fundamental neuroscience research using demyelination models to clinical metabolic studies investigating obesity and related disorders. In all cases, attention to methodological details—including standardized protocols, proper quality control measures, and thorough method validation—ensures generation of reliable, reproducible data. As research continues to elucidate the diverse biological functions of specific LPC species, these sample preparation frameworks provide the foundation for accurate LPC quantification advancing our understanding of these biologically active lipids in health and disease.

References

1-Stearoyl-sn-glycero-3-phosphocholine (S-lyso-PC): Properties and Analytical Control

Author: Smolecule Technical Support Team. Date: February 2026

1-Stearoyl-sn-glycero-3-phosphocholine is a lysophospholipid widely utilized in research for constructing model membranes and drug delivery systems due to its emulsifying properties and role in membrane dynamics [1]. It appears as a white to off-white solid and requires storage at temperatures below -10°C to maintain stability [1].

A critical first step in liposome development is the accurate quantification of lipid components. High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD) is a rapid and effective method for this purpose, as it does not require lipid extraction and can simultaneously quantify various lipids [2].

Table 1: HPLC-ELSD Method Parameters for Lipid Quantification (adapted from [2])

Parameter Description Note
Detector Evaporative Light Scattering Detector (ELSD) Suitable for lipids without chromophores.
Mobile Phase Gradient elution (e.g., chloroform, methanol, isopropyl alcohol with modifiers like TFA) Gradient is often required for separation of lipid classes.
Linear Range R² > 0.993 for tested lipids (DMPC, Cholesterol, DDA, TDB) Demonstrates excellent method consistency.
Limit of Quantification (LOQ) Varies by lipid; example: Cholesterol ~0.80 mg/mL Method offers high sensitivity.

Recommended Protocol: Liposome Preparation and Size Calibration

The following workflow outlines the key steps for preparing and calibrating the size of liposomes containing S-lyso-PC. This process integrates common laboratory techniques such as lipid film hydration and extrusion [3].

The diagram below illustrates the complete workflow from lipid preparation to final analysis:

G Liposome Preparation and Size Calibration Workflow Start Start: Lipid and Solvent Preparation A1 Weigh 1-Stearoyl-sn-glycero-3- phosphocholine and co-lipids (e.g., Cholesterol) Start->A1 A2 Dissolve lipids in organic solvent (e.g., Chloroform:Methanol (9:1 v/v)) A1->A2 B Thin Film Formation A2->B C Lipid Film Hydration B->C D1 Hydrate with aqueous buffer (vortexing above lipid phase transition temperature) C->D1 D2 Result: Multilamellar Vesicles (MLVs) D1->D2 E Size Reduction and Calibration D2->E F1 Extrusion through polycarbonate membranes (e.g., 100 nm pore) E->F1 F2 Alternative: High-Pressure Homogenization or Microfluidization E->F2 For larger scale G Result: Homogeneous Unilamellar Vesicles (ULVs) F1->G F2->G Alternative path H Quality Control and Characterization G->H I1 Dynamic Light Scattering (DLS) for size (PDI) and Zeta Potential H->I1 I2 HPLC-ELSD for lipid quantification and stability I1->I2 End Final Calibrated Liposome Formulation I2->End

Detailed Methodologies

1. Lipid Film Hydration [2]

  • Procedure: Weigh appropriate amounts of this compound and co-lipids (e.g., cholesterol). Dissolve them in a mixture of organic solvents, typically chloroform and methanol (e.g., 9:1 v/v). Transfer the solution to a round-bottom flask. Gently evaporate the solvent under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask. Further dry the film under a stream of nitrogen or in a vacuum desiccator for several hours to remove trace solvent.
  • Hydration: Hydrate the dry lipid film with an appropriate aqueous buffer (e.g., phosphate-buffered saline, Tris buffer) at a temperature above the gel-to-liquid crystalline phase transition temperature (Tm) of the lipids. Vigorously agitate the flask by vortexing or mechanical stirring to produce large, multilamellar vesicles (MLVs).

2. Size Calibration via Extrusion or Homogenization [3]

  • Extrusion: Pass the MLV suspension through a polycarbonate membrane of defined pore size (e.g., 100 nm) using a hand-held or temperature-jacketed extruder. Perform multiple passes (typically 10-20 times) to achieve a homogeneous population of small, unilamellar vesicles (SUVs/ULVs) with a narrow size distribution.
  • Alternative - High-Pressure Homogenization: For larger scale production or specific homogeneity requirements, techniques like microfluidization or high-pressure homogenization can be used. These methods force the lipid suspension at high pressure through a narrow orifice, subjecting it to intense shear forces that calibrate size and reduce lamellarity [3].

Critical Considerations for Formulation Stability

  • Cholesterol Modulates Membrane Properties: Incorporating cholesterol is a key strategy to fine-tune the biophysical properties of the liposomal membrane. Recent research confirms that cholesterol increases lipid packing density and membrane thickness, which directly enhances mesoscopic membrane elasticity and stiffness [4]. This results in improved formulation stability, reduced permeability, and can influence drug release profiles.
  • Monitor Lipid Degradation: Lysophospholipids can be susceptible to hydrolysis. The HPLC-ELSD method is also suitable for monitoring the formation of lysolipid degradation products, which, even at low concentrations, can act as detergents and destabilize the liposome bilayer, leading to increased permeability and fusion [2].

References

Comprehensive HPLC Method Development for Lysophosphatidylcholine Separation: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Lysophosphatidylcholine Analysis and Its Importance in Pharmaceutical Development

Lysophosphatidylcholines (LPCs) are biologically active phospholipids that play critical roles in various cellular functions, including immune response modulation, cell signaling, and inflammatory processes. These lipids are generated through the hydrolysis of phosphatidylcholines (PCs) by enzymes such as phospholipase A₂ or through the action of lecithin-cholesterol acyltransferase in plasma. The quantitative analysis of LPC species is particularly important in pharmaceutical development because they represent key degradation products in phospholipid-containing formulations such as liposomes, emulsions, and other drug delivery systems. The accumulation of LPC in pharmaceutical products can significantly impact their stability and safety, potentially leading to changes in membrane integrity, drug release profiles, and even toxic effects in biological systems.

The separation and quantification of LPC molecular species present significant analytical challenges due to their structural diversity, including differences in fatty acyl chain length, degree of unsaturation, and the isomeric position (sn-1 or sn-2) of the acyl group on the glycerol backbone. Furthermore, LPCs lack strong chromophores, making their detection using conventional UV spectroscopy difficult. These challenges necessitate the development of robust, sensitive, and selective chromatographic methods that can adequately resolve complex LPC mixtures from their precursor phospholipids and other degradation products. The regulatory emphasis on comprehensive stability testing for lipid-based pharmaceuticals, as evidenced by FDA guidance documents, further underscores the need for validated analytical methods that can accurately monitor LPC formation throughout product shelf-life.

Overview of HPLC Methods for Lysophosphatidylcholine Separation

Comparison of HPLC Approaches

The analysis of lysophosphatidylcholines has been accomplished using various HPLC approaches, each with distinct advantages and limitations. The selection of an appropriate method depends on factors such as the required sensitivity, specificity, sample complexity, and available instrumentation. The three primary HPLC modes used for LPC separation include reversed-phase, normal-phase, and liquid chromatography coupled with mass spectrometry, with detection options ranging from UV and evaporative light scattering to mass spectrometric detection.

Table 1: Comparison of HPLC Methods for Lysophosphatidylcholine Separation

Method Type Separation Mechanism Detection Key Applications Advantages Limitations
Reversed-Phase HPLC Hydrophobicity of acyl chains UV (203-205 nm), MS/MS Separation of molecular species by chain length and unsaturation [1] [2] High resolution of molecular species; Compatibility with MS Limited chromophore detection; Low sensitivity for UV detection
Normal-Phase HPLC Polarity of head groups ELSD Class separation of phospholipids and degradation products [3] Excellent for lipid class separation; No derivatization needed Limited molecular species separation
LC-MS/MS Hydrophobicity + mass analysis Mass spectrometry (MRM) Quantitative analysis of specific LPC species in biological samples [4] High sensitivity and specificity; Absolute quantification Expensive instrumentation; Complex method development
Performance Metrics of Established Methods

The quantitative performance of HPLC methods for LPC analysis has been extensively characterized across multiple studies, with key metrics including linearity range, detection limits, and precision measurements. These parameters establish the suitability of each method for specific applications, from quality control in pharmaceutical formulations to trace analysis in complex biological matrices.

Table 2: Performance Metrics of HPLC Methods for LPC Analysis

Method Linear Range Detection Limit Quantification Limit Precision (RSD%) Analysis Time
NP-HPLC-ELSD [3] LPC: 0.6-5.0 µg (r²=0.9966) 0.04 µg 0.1 µg <5% 25 min
LC-MS/MS [4] Not specified Significantly lower than HPLC-UV Not specified High precision for biological samples ~15 min
RP-HPLC-UV [1] Correlation with phosphorus assay (r=0.994) Not specified Not specified Not specified 40-50 min

Experimental Protocols

Standard and Mobile Phase Preparation

Materials and Reagents: High-purity L-α-lysophosphatidylcholine standards (palmitoyl 16:0, stearoyl 18:0, oleoyl 18:1), HPLC-grade chloroform, methanol, acetonitrile, water, ammonium hydroxide, formic acid, and triethylamine should be obtained from reputable suppliers. For pharmaceutical preparation analysis, drug products containing LPC (e.g., liposomal formulations) are required.

Mobile Phase Preparation:

  • Normal Phase HPLC: Prepare three distinct mobile phases: (A) chloroform; (B) chloroform-methanol (70:30, v/v); and (C) chloroform-methanol-water-ammonium hydroxide (45:45:9.5:0.5, v/v/v/v). Filter all mobile phases through a 0.45 µm PTFE membrane and degase before use [3].
  • Reversed Phase HPLC: For isocratic separation, prepare a mixture of methanol-water-triethylamine-glacial acetic acid (85:15:0.02:0.04, v/v/v/v). Adjust the pH to 5.5-6.0 with acetic acid [5]. For LC-MS/MS applications, use methanol-water (90:10, v/v) containing 0.2% formic acid [4].
  • Standard Solution Preparation: Accurately weigh 5 mg of each LPC standard and dissolve in chloroform-methanol (50:50, v/v) to create stock solutions of 5 mg/mL. Store at -20°C protected from light. Prepare working standards by serial dilution in the same solvent mixture [3].
Chromatographic Conditions and System Setup

Normal Phase HPLC-ELSD Method:

  • Column: Allsphere Silica column (150 × 4.6 mm, 5 µm)
  • Mobile Phase: Gradient elution as specified in Table 3
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25°C
  • Detection: Evaporative Light Scattering Detector (ELSD) with drift tube temperature at 40°C, gain setting of 6, and nitrogen gas pressure at 3.2 bar
  • Injection Volume: 20 µL for standards, 50 µL for samples [3]

Table 3: Gradient Elution Program for Normal Phase HPLC-ELSD

Time (min) Mobile Phase A (%) Mobile Phase B (%) Mobile Phase C (%)
0 100 0 0
5 0 100 0
10 0 0 100
16 0 0 100
21 0 100 0
25 100 0 0

Reversed Phase LC-MS/MS Method:

  • Column: C8 or C18 column (e.g., 150 × 2.1 mm, 3.5 µm)
  • Mobile Phase: Isocratic elution with methanol-water (90:10, v/v) containing 0.2% formic acid
  • Flow Rate: 0.2 mL/min
  • Ionization: Electrospray ionization (ESI) in positive mode
  • Detection: Multiple reaction monitoring (MRM) with transitions specific to LPC species (e.g., m/z 496→184 for 16:0 LPC, m/z 524→184 for 18:0 LPC) [4]

Sample Preparation for Pharmaceutical Formulations:

  • Liposome Samples: Dilute 0.5 mL of liposome suspension in 10 mL of chloroform-water (50:50, v/v). Mix vigorously and centrifuge if necessary to separate phases. Inject the organic layer for analysis [3].
  • Solid Dosage Forms: Extract weighed amount of powdered sample with chloroform-methanol (50:50, v/v) using sonication for 15-20 minutes. Filter through 0.45 µm syringe filter before injection [5].

Method Development and Optimization Strategies

Systematic Method Development Workflow

The development of a robust HPLC method for LPC analysis requires a systematic approach that begins with a clear definition of analytical goals and proceeds through iterative optimization cycles. The process can be divided into distinct phases: method scouting, selectivity optimization, system parameter optimization, and validation planning. This structured approach ensures that the final method is fit for its intended purpose, whether for research applications or regulated quality control environments.

hierarchy Define Method Goals and\nSample Requirements Define Method Goals and Sample Requirements Literature Review and\nPrior Knowledge Literature Review and Prior Knowledge Define Method Goals and\nSample Requirements->Literature Review and\nPrior Knowledge Initial Method Scouting Initial Method Scouting Literature Review and\nPrior Knowledge->Initial Method Scouting Selectivity Optimization Selectivity Optimization Initial Method Scouting->Selectivity Optimization System Parameter Optimization System Parameter Optimization Selectivity Optimization->System Parameter Optimization Robustness Testing Robustness Testing System Parameter Optimization->Robustness Testing Analysis Time Analysis Time System Parameter Optimization->Analysis Time Peak Shape Peak Shape System Parameter Optimization->Peak Shape Resolution Resolution System Parameter Optimization->Resolution Sensitivity Sensitivity System Parameter Optimization->Sensitivity Method Validation Method Validation Robustness Testing->Method Validation Method Goals Method Goals Method Goals->Define Method Goals and\nSample Requirements Sample Complexity Sample Complexity Sample Complexity->Define Method Goals and\nSample Requirements Detection Requirements Detection Requirements Detection Requirements->Define Method Goals and\nSample Requirements Regulatory Constraints Regulatory Constraints Regulatory Constraints->Define Method Goals and\nSample Requirements Column Chemistry\nScreening Column Chemistry Screening Column Chemistry\nScreening->Selectivity Optimization Mobile Phase pH\nand Composition Mobile Phase pH and Composition Mobile Phase pH\nand Composition->Selectivity Optimization Temperature\nOptimization Temperature Optimization Temperature\nOptimization->Selectivity Optimization Gradient Profile\nOptimization Gradient Profile Optimization Gradient Profile\nOptimization->Selectivity Optimization

Figure 1: HPLC Method Development Workflow for LPC Analysis

Critical Method Parameters and Optimization Approaches

The optimization of HPLC methods for LPC separation requires careful consideration of several critical parameters that significantly impact selectivity, efficiency, and robustness. Understanding the relative influence of each parameter allows for efficient method development with minimal experimental iterations. The most impactful factors include stationary phase chemistry, mobile phase composition, and for reversed-phase separations, pH and organic modifier selection.

  • Stationary Phase Selection: The choice of column chemistry profoundly impacts the separation of LPC molecular species and isomers. For reversed-phase separations, C8 columns provide an excellent balance between retention and analysis time for LPC species, while C18 columns offer stronger retention for more hydrophobic molecular species. The separation of sn-1 and sn-2 LPC isomers has been successfully achieved using reversed-phase columns, with sn-2 isomers consistently eluting before their sn-1 counterparts [1] [2]. For normal-phase separations, silica columns effectively separate phospholipid classes based on polarity differences, with LPC eluting after PC but before free fatty acids [3].

  • Mobile Phase Optimization: The composition of the mobile phase significantly influences retention and selectivity in LPC separations. In reversed-phase systems, the organic modifier type (acetonitrile vs. methanol) affects both solvent strength and selectivity, with acetonitrile generally providing better resolution of molecular species. The addition of modifiers such as triethylamine (0.02%) and glacial acetic acid (0.04%) to methanol-water mobile phases improves peak symmetry and separation efficiency for LPC in pharmaceutical preparations [5]. For normal-phase separations, carefully designed gradient programs incorporating chloroform, chloroform-methanol mixtures, and alkaline chloroform-methanol-water combinations successfully resolve PC, LPC, and FFA within 25 minutes [3].

  • Detection Considerations: The lack of strong chromophores in LPC molecules necessitates careful selection of detection methods. UV detection at 203-205 nm capitalizes on the weak absorbance of the carbon-carbon double bonds in unsaturated fatty acyl chains, but suffers from limited sensitivity and solvent compatibility issues. Evaporative light scattering detection (ELSD) provides universal detection independent of chromophores, enabling gradient elution with excellent sensitivity for LPC [3]. For the highest sensitivity and specificity, particularly in biological matrices, mass spectrometric detection with multiple reaction monitoring (MRM) offers unambiguous identification and quantification of individual LPC species [4].

Method Validation and Regulatory Considerations

Validation Parameters and Acceptance Criteria

The validation of HPLC methods for LPC analysis should follow established regulatory guidelines such as ICH Q2(R1) to ensure the methods are fit for their intended purpose in pharmaceutical quality control. The validation process demonstrates that the analytical method consistently produces reliable results when applied to the analysis of pharmaceutical formulations. The key validation parameters include specificity, accuracy, precision, linearity, range, detection and quantification limits, and robustness.

  • Specificity: The method must demonstrate baseline separation of LPC from other phospholipid components, including phosphatidylcholine and its degradation products. For stability-indicating methods, the method should resolve LPC from forced degradation products generated under stress conditions (hydrolytic, oxidative, thermal). Mass spectrometric detection or ELSD with characteristic retention times are preferred to demonstrate specificity, as UV detection provides limited structural information [3].

  • Accuracy and Precision: Accuracy should be established using spiked recovery experiments in placebo formulations or matrix-matched standards. Recovery values should typically fall between 95-105% for pharmaceutical quality control methods. Precision includes both repeatability (intra-day precision) and intermediate precision (inter-day, inter-analyst, inter-instrument variability). For LPC quantification, the relative standard deviation (RSD) for repeatability should not exceed 5% [3] [6].

  • Linearity and Range: The linearity of the detector response for LPC should be established across the anticipated concentration range, typically from 50% to 150% of the target concentration. For HPLC-ELSD methods, the response for LPC is often non-linear and may require logarithmic transformation or power function regression. The correlation coefficient (r²) should be ≥0.995 for quantitative methods [3].

  • Robustness: The method should be tested for its resilience to small, deliberate variations in method parameters such as mobile phase composition (±2-3%), pH (±0.2 units), column temperature (±2-3°C), and flow rate (±5-10%). Robustness testing helps establish system suitability criteria and defines allowable adjustments for method maintenance [7] [6].

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Poor Peak Shape: Tailing peaks for LPC are often observed in reversed-phase systems. This can be mitigated by adding triethylamine (0.02-0.1%) to the mobile phase to mask silanol interactions, or by using specially end-capped columns designed for basic compounds [5].

  • Retention Time Drift: In normal-phase systems using chloroform-based mobile phases, retention time drift can occur due to water absorption from the atmosphere. Use of sealed mobile phase reservoirs and inclusion of a water scavenger (such as molecular sieves) in solvent storage bottles can improve retention time stability [3].

  • Low Sensitivity in UV Detection: When using UV detection at low wavelengths (203-205 nm), sensitivity limitations may occur. Consider switching to ELSD detection or derivatization approaches (such as incorporation of chromophores) to enhance detectability. For LC-MS/MS applications, optimization of the electrospray ionization conditions and selection of appropriate MRM transitions can significantly improve sensitivity [4].

  • Incomplete Separation of Isomers: The separation of sn-1 and sn-2 LPC isomers requires optimized mobile phase conditions and appropriate column temperature control. Isomer resolution improves at lower temperatures (20-25°C) in reversed-phase systems, and the use of longer columns or smaller particle sizes may be necessary for complete baseline separation [1] [2].

Conclusion

The accurate separation and quantification of lysophosphatidylcholines is essential for the development and quality control of phospholipid-containing pharmaceutical products. The HPLC methods described in these application notes provide robust approaches for LPC analysis, ranging from normal-phase HPLC-ELSD for lipid class separation to reversed-phase LC-MS/MS for specific molecular species quantification. The selection of an appropriate method should be guided by the specific analytical requirements, including the need for isomer separation, sensitivity demands, and available instrumentation. By following the systematic method development workflow and validation approaches outlined in this document, researchers can establish reliable analytical methods that support the development of safe and effective pharmaceutical products containing phospholipid components.

References

Comprehensive Application Notes and Protocols: Studying Membrane Fluidity Using 1-Stearoyl-sn-glycero-3-phosphocholine

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 1-Stearoyl-sn-glycero-3-phosphocholine in Membrane Biophysics

This compound (C26H54NO7P, MW 523.68) is a synthetic phospholipid extensively utilized in membrane biophysics and biochemistry research due to its well-defined molecular structure and predictable phase behavior [1]. This lipid features a stearoyl fatty acid chain (C18:0, fully saturated) attached to the sn-1 position of the glycerol backbone, connected to a phosphocholine headgroup. This molecular architecture makes it particularly valuable for investigating fundamental membrane properties including fluidity, phase behavior, lipid-protein interactions, and membrane permeability. The saturated nature of its stearoyl chain promotes more ordered membrane phases compared to unsaturated lipids, significantly influencing membrane rigidity, thickness, and lateral organization [2].

Membrane fluidity represents a critical biophysical parameter governing numerous cellular processes, including signal transduction, molecular trafficking, and membrane protein function. The incorporation of this compound into model membranes allows researchers to systematically investigate how saturated phospholipids modulate these processes by altering membrane physical properties [1] [3]. Furthermore, this lipid serves as a key component in therapeutic applications, particularly in lipid nanocarrier design, where membrane fluidity directly impacts drug delivery efficiency and cellular targeting [4]. These application notes provide comprehensive methodologies and protocols for utilizing this compound in membrane fluidity studies, with detailed experimental procedures, data analysis frameworks, and practical implementation guidelines.

Chemical Properties and Research Applications

Fundamental Molecular Characteristics

This compound possesses specific chemical properties that make it exceptionally suitable for membrane studies. As a synthetic phospholipid with defined acyl chain composition, it provides consistency and reproducibility in experimental systems, unlike natural lipid extracts with heterogeneous compositions. The fully saturated stearoyl chain (18:0) lacks double bonds, resulting in straight-chain geometry that promotes tight packing with adjacent lipids, increased van der Waals interactions, and higher transition temperatures compared to unsaturated analogues [1] [2]. The phosphocholine headgroup is zwitterionic at physiological pH, contributing to hydrogen bonding capacity with aqueous environments while maintaining overall charge neutrality.

Table 1: Molecular Specifications of this compound

Property Specification Research Significance
Systematic Name This compound Standardized nomenclature for reproducibility
CAS Number 19420-57-6 Exact chemical identification
Molecular Formula C26H54NO7P Molecular composition and elemental analysis
Molecular Weight 523.68 g/mol Stoichiometric calculations
Acyl Chain Configuration Saturated stearoyl (C18:0) at sn-1 position Promotes membrane ordering and rigidity
Headgroup Type Phosphocholine Zwitterionic, biologically relevant headgroup
Physical Form (pure) White solid Handling and storage considerations
Solubility Chloroform, methanol, aqueous buffers (vesicles) Sample preparation methodology
Research Applications and Biological Significance

This phospholipid serves multiple research purposes in membrane science. In basic membrane biophysics, it functions as a key component in model membranes for investigating lipid bilayer structure, dynamics, and organization. The saturated nature of its acyl chain makes it particularly valuable for studying phase separation phenomena and domain formation in lipid bilayers [2]. In therapeutic development, this compound contributes to lipid nanocarrier formulations, where its saturated chain promotes membrane stability and modulates drug release kinetics [4]. Additionally, it serves as a critical substrate in enzyme kinetics studies for phospholipases and other lipid-modifying enzymes, providing a well-defined molecular structure for mechanistic investigations [1].

The biological significance of saturated phospholipids like this compound extends to their role in cellular signaling pathways and membrane architecture maintenance. Research indicates that changes in membrane lipid composition, including the saturation level of constituent phospholipids, can profoundly affect cellular processes such as vesicle trafficking, signal transduction, and receptor function [1]. In pathological contexts, alterations in membrane saturation levels have been implicated in various diseases, making this lipid relevant for studying membrane-related dysfunction and developing therapeutic interventions through Membrane Lipid Therapy approaches [3].

Experimental Protocols for Membrane Fluidity Assessment

Single-Molecule Tracking of Lateral Diffusion

The obstructed lateral diffusion of phospholipids and membrane proteins can be quantitatively studied using wide-field single-molecule fluorescence microscopy. This approach provides direct visualization and tracking of individual molecules in model membranes containing this compound, allowing researchers to characterize how this saturated lipid influences molecular mobility [5].

Protocol Steps:

  • Sample Preparation: Create planar polymer-tethered bilayers incorporating this compound with well-controlled concentrations of tracer molecules (e.g., TRITC-DHPE for lipids, fluorescently labeled bacteriorhodopsin for proteins). The polymer-tethered system provides mechanical stability while maintaining natural lipid mobility [5].

  • Microscopy Setup: Utilize an inverted epifluorescence microscope equipped with high-sensitivity EMCCD cameras, appropriate filter sets for your fluorophores, and high-numerical-aperture objectives (60× or 100×). Maintain temperature control at 23±0.5°C throughout imaging.

  • Data Acquisition: Capture image sequences at 10-50 ms frame rate for 1,000-10,000 frames using low excitation intensity (0.1-1 kW/cm²) to minimize photobleaching while maintaining sufficient signal-to-noise ratio for single-molecule detection.

  • Single-Particle Tracking: Process acquired movies using tracking algorithms (e.g., TrackMate, uTrack) to extract molecular trajectories. Apply appropriate filtering to eliminate stationary molecules and blinking artifacts.

  • Diffusion Analysis: Calculate mean square displacement (MSD) for each trajectory: MSD(τ) = ⟨[r(t+τ) - r(t)]²⟩, where r(t) is the position at time t, and τ is the time lag. Categorize diffusion behavior (normal, anomalous, confined) based on MSD versus τ relationship [5].

The following workflow diagram illustrates the experimental process for single-molecule tracking studies:

G SamplePrep Sample Preparation BilayerForm Form Tethered Bilayer with this compound SamplePrep->BilayerForm TracerInc Incorporate Fluorescent Tracers (TRITC-DHPE, labeled proteins) SamplePrep->TracerInc MicroSetup Microscopy Setup BilayerForm->MicroSetup prepares sample for TracerInc->MicroSetup enables visualization Config Configure Wide-field Fluorescence Microscope MicroSetup->Config TempControl Establish Temperature Control System MicroSetup->TempControl DataAcq Data Acquisition Config->DataAcq enables TempControl->DataAcq maintains conditions ImageSeq Capture Image Sequences (10-50 ms frame rate) DataAcq->ImageSeq LowExcite Maintain Low Excitation Intensity DataAcq->LowExcite Tracking Single-Particle Tracking ImageSeq->Tracking provides data for LowExcite->Tracking minimizes photobleaching Trajectory Extract Molecular Trajectories Tracking->Trajectory Filtering Apply Motion Filtering Tracking->Filtering Analysis Diffusion Analysis Trajectory->Analysis trajectories for Filtering->Analysis clean data for MSD Calculate Mean Square Displacement (MSD) Analysis->MSD Classify Classify Diffusion Behavior (normal, anomalous, confined) Analysis->Classify

Tryptophan Fluorescence Quenching for Membrane Insertion Depth

This method determines the penetration depth of proteins like 5-lipoxygenase into lipid membranes containing this compound by quantifying quenching of intrinsic tryptophan fluorescence by brominated lipids. The approach provides molecular-level insights into how membrane fluidity influences protein-membrane interactions [6].

Protocol Steps:

  • Brominated Lipid Preparation: Incorporate brominated lipid analogues (e.g., 1-palmitoyl-2-(6,7-dibromostearoyl)-sn-glycero-3-phosphocholine) at 10-20 mol% into vesicles containing this compound. Bromine atoms at different positions along the acyl chain enable depth-dependent quenching measurements.

  • Vesicle Formation: Prepare large unilamellar vesicles (LUVs, 100 nm diameter) using extrusion through polycarbonate membranes. Confirm vesicle size and homogeneity using dynamic light scattering.

  • Fluorescence Measurements: Record tryptophan fluorescence spectra (excitation 280 nm, emission 300-400 nm) of the protein (e.g., 5-LO) in the presence and absence of brominated lipids. Use protein concentration of 0.1-0.5 μM and lipid concentration of 0.5-1 mM.

  • Quenching Analysis: Calculate quenching efficiency using F/F₀, where F is fluorescence intensity with brominated lipids and F₀ is intensity with non-brominated lipids. Compare quenching profiles for bromine atoms at different acyl chain positions to determine insertion depth [6].

  • Fluidity Correlation: Correlate quenching efficiency with membrane fluidity parameters determined independently from fluorescence anisotropy measurements.

Molecular Dynamics Simulation Guidance for Membrane Engineering

Molecular dynamics (MD) simulations provide atomic-level insights into how this compound influences membrane properties. These computational approaches can guide experimental design by predicting how changes in lipid composition affect membrane fluidity, thickness, and organization [2].

Protocol Steps:

  • System Setup: Construct membrane bilayer models containing this compound using molecular building software (e.g., CHARMM-GUI, Packmol). Include appropriate proportions of other lipids (e.g., sphingolipids, sterols) to match biological systems of interest.

  • Force Field Selection: Employ specialized lipid force fields (e.g., Slipids, Lipid14, CHARMM36) that accurately capture lipid-lipid and lipid-water interactions.

  • Simulation Parameters: Run simulations using GROMACS, NAMD, or similar packages with periodic boundary conditions, particle mesh Ewald electrostatics, and constant temperature (303 K) and pressure (1 atm) maintained using Nosé-Hoover thermostat and Parrinello-Rahman barostat.

  • Trajectory Analysis: Calculate key membrane parameters including:

    • Area per lipid (APL): Determined from simulation box dimensions
    • Membrane thickness: Calculated as average phosphate-phosphate distance across bilayer
    • Order parameters: Derived from deuterium NMR measurements
    • Lateral diffusion coefficients: Obtained from mean square displacement of lipid centers of mass
  • Experimental Validation: Compare simulation predictions with experimental results from fluorescence anisotropy, diffraction, or NMR measurements to validate computational models [2].

Data Analysis and Interpretation

Quantitative Analysis of Membrane Physical Properties

Comprehensive analysis of experimental data enables researchers to extract quantitative parameters that characterize membrane fluidity and organization. The following table summarizes key measurables and their interpretation in the context of this compound-containing membranes:

Table 2: Membrane Phase Behavior and Diffusion Parameters with this compound

Parameter Experimental Method Typical Values with this compound Biological Interpretation
Gel-to-fluid transition temperature Differential scanning calorimetry Varies with composition: 35-55°C Indicates thermal stability of membrane domains
Area per lipid (APL) Molecular dynamics simulations [2] Decreases with increasing this compound content Reflects molecular packing density
Membrane thickness X-ray diffraction, MD simulations [2] Increases with this compound concentration Impacts transmembrane protein function
Lateral diffusion coefficient (D) Single-molecule tracking [5] Decreases with obstacle concentration Affects molecular encounter rates
Anomalous diffusion exponent Single-molecule tracking MSD analysis [5] Increases toward 1 with obstacles Induces subdiffusion behavior
Tryptophan quenching efficiency Depth-dependent fluorescence quenching [6] Higher in fluid membranes Reflects protein penetration capability
Interpretation of Diffusion Behavior

Analysis of lateral diffusion data reveals how this compound influences molecular mobility in membranes. The mean square displacement (MSD) analysis from single-particle tracking follows the relationship: MSD(τ) = 4Dτ^α, where D is the diffusion coefficient, τ is the time lag, and α is the anomalous diffusion exponent. For normal diffusion, α = 1, while α < 1 indicates anomalous subdiffusion [5].

In systems with this compound, researchers typically observe a concentration-dependent transition from normal to anomalous diffusion as the proportion of this saturated lipid increases. This transition reflects the growing obstruction effect imposed by the more ordered domains formed by this compound molecules. At lower concentrations, tracer molecules (both lipids and proteins) exhibit normal diffusion, while at higher concentrations, the increasing obstacle density restricts long-range mobility, resulting in anomalous subdiffusion [5]. This behavior has significant implications for cellular processes reliant on molecular diffusion, including signal transduction and molecular assembly.

The percolation threshold—the critical obstacle concentration at which long-range connectivity is lost—differs between lipid and protein tracers, with proteins typically exhibiting higher thresholds due to their larger size and potentially different interactions with obstacles. Data analysis using a free area model of obstructed lipid diffusion indicates that phospholipids and tethered lipids interact primarily through hard-core repulsion, without significant attractive or specific interactions [5].

Table 3: Diffusion Coefficients and Anomalous Exponents in Obstructed Membranes

Tracer Molecule Obstacle Concentration Diffusion Coefficient (D) [μm²/s] Anomalous Exponent (α) Interpretation
TRITC-DHPE (lipid) Low (below percolation) 1.5 - 3.0 1.0 Normal diffusion regime
TRITC-DHPE (lipid) Medium (near percolation) 0.5 - 1.5 0.7 - 0.9 Transition regime
TRITC-DHPE (lipid) High (above percolation) < 0.5 < 0.7 Anomalous subdiffusion
Bacteriorhodopsin (protein) Low (below percolation) 0.8 - 1.5 1.0 Normal diffusion regime
Bacteriorhodopsin (protein) Medium (near percolation) 0.3 - 0.8 0.8 - 0.9 Transition regime
Bacteriorhodopsin (protein) High (above percolation) < 0.3 < 0.8 Anomalous subdiffusion

Application Examples and Case Studies

Membrane Lipid Therapy Development

The concept of Membrane Lipid Therapy involves regulating membrane composition through drug administration to revert pathological processes by re-adapting cell membrane structure. This compound serves as a valuable tool in this emerging therapeutic approach by modulating membrane physical properties [3].

Case Study: Modulating 5-Lipoxygenase Activity Through Membrane Fluidity

5-Lipoxygenase (5-LO) selectively binds to nuclear membranes and catalyzes the conversion of arachidonic acid to leukotrienes, potent mediators of inflammation and allergy. Research demonstrates that membrane fluidity is a key modulator of membrane binding, penetration, and activity of 5-LO. Specifically:

  • Membrane binding strength and activity of 5-LO increase with the degree of lipid acyl chain cis-unsaturation, reaching a plateau with 1-palmitoyl-2-arachidonolyl-sn-glycero-3-phosphocholine (PAPC) [6].
  • Tryptophan residues of 5-LO penetrate into the hydrocarbon region of fluid membranes but not into solid 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) membranes [6].
  • Nuclear membranes enriched in arachidonic-acid-containing lipids exhibit increased fluidity that may facilitate preferential membrane binding and insertion of 5-LO [6].

These findings suggest that membrane fluidity manipulation using specific lipid compositions, including strategic incorporation of this compound to reduce fluidity, may offer therapeutic opportunities for modulating inflammatory responses.

Nanocarrier Design for Immunotherapy Applications

Lipid nanocarriers functionalized with activating antibodies serve as artificial antigen-presenting cells (aAPCs) for T cell immunotherapy. The melting transition temperature of lipid nanocarriers, which is directly influenced by the incorporation of saturated lipids like this compound, significantly impacts their effectiveness in T cell activation [4].

Case Study: Optimizing Lipid Nanocarrier Melting Transition

Recent research has demonstrated a correlation between T cell activation efficiency and proximity of the melting transition temperature of the lipid nanocarrier to the experimental temperature (37°C). This relationship:

  • Held across various lipid compositions and appeared more important than lipid headgroup or chain length specificity [4].
  • Was preserved when activation temperature shifted to 30°C, supporting the role of nanocarrier membrane state rather than specific lipid-protein interactions [4].
  • Suggests that phase-transition-related effects significantly impact nanocarrier activity, potentially through enhanced membrane fluctuations and deformability at transition points [4].

The following diagram illustrates the relationship between membrane properties and T cell activation efficiency in nanocarrier design:

G LipidComp Lipid Composition (this compound %) MemProps Membrane Physical Properties LipidComp->MemProps TransTemp Melting Transition Temperature (Tm) MemProps->TransTemp Fluidity Membrane Fluidity MemProps->Fluidity Thickness Membrane Thickness MemProps->Thickness DeltaT ΔT = |Tm - 37°C| TransTemp->DeltaT Activation T Cell Activation Efficiency Fluidity->Activation influences Thickness->Activation affects PhaseTrans Phase Transition Proximity DeltaT->PhaseTrans determines MemFluct Membrane Fluctuations PhaseTrans->MemFluct Deformability Membrane Deformability MemFluct->Deformability SynapseForm Immunological Synapse Formation Deformability->SynapseForm TCR T Cell Receptor Clustering SynapseForm->TCR TCR->Activation

Troubleshooting and Technical Considerations

Common Experimental Challenges and Solutions
  • Vesicle Heterogeneity: When preparing model membranes containing this compound, inconsistent vesicle size and lamellarity can compromise experimental results. Solution: Implement rigorous extrusion protocols (typically 11-21 passes through 100 nm polycarbonate membranes) and verify size distribution by dynamic light scattering [6].

  • Phase Separation Artifacts: High concentrations of this compound may promote domain formation that doesn't reflect biological membranes. Solution: Include appropriate proportions of unsaturated lipids (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) and cholesterol to maintain physiological relevance while studying saturation effects [2].

  • Photobleaching in Single-Molecule Tracking: Excessive fluorophore degradation during prolonged imaging sessions. Solution: Utilize oxygen-scavenging systems (e.g., glucose oxidase/catalase) and reducing agents (e.g., Trolox) in imaging buffers to extend fluorophore lifetime [5].

  • Incomplete Quenching in Depth Measurements: Brominated lipids may not provide sufficient quenching for deeply buried tryptophans. Solution: Combine multiple quenching approaches (e.g., spin-label quenching, acrylamide quenching) for comprehensive depth analysis [6].

Data Validation and Quality Control
  • Diffusion Coefficient Validation: Verify calculated diffusion coefficients using multiple complementary methods (e.g., fluorescence recovery after photobleaching) to ensure accuracy across different temporal and spatial scales.

  • Membrane Fluidity Standards: Include control membranes with known fluidity parameters (e.g., DOPC for fluid membranes, DPPC for gel-phase membranes) in each experiment to calibrate measurements and enable cross-experiment comparisons.

  • Temperature Control: Maintain precise temperature regulation (±0.1°C) during fluidity measurements, as lipid phase behavior exhibits strong temperature dependence, particularly near transition temperatures.

  • Computational-Experimental Correlation: Validate molecular dynamics simulation predictions with experimental data for key parameters (membrane thickness, area per lipid) before extrapolating to novel compositions [2].

Conclusion and Research Perspectives

The comprehensive application notes and protocols presented here demonstrate the utility of this compound as a valuable tool for investigating membrane fluidity and its functional consequences. The saturated nature of this phospholipid makes it particularly suitable for studying how acyl chain ordering influences membrane organization, dynamics, and function. The experimental approaches outlined—including single-molecule tracking, depth-dependent fluorescence quenching, and molecular dynamics simulations—provide complementary insights into membrane properties at different spatial and temporal scales.

Emerging research directions highlight the importance of membrane physical properties in therapeutic applications, particularly in lipid nanocarrier design for immunotherapy and Membrane Lipid Therapy approaches for various diseases. The demonstrated relationship between melting transition temperature and T cell activation efficiency [4] suggests new design principles for therapeutic nanoparticles that optimize membrane physical state rather than solely focusing on biochemical specificity. Similarly, the ability of 5-lipoxygenase to sense membrane fluidity [6] reveals how proteins may exploit membrane physical properties for regulatory control, suggesting novel targeting strategies for inflammatory conditions.

Future research with this compound and related lipids should explore more complex, multi-component membranes that better replicate biological complexity, including asymmetric lipid distributions, heterogeneous domain formation, and interactions with membrane proteins. Additionally, advancing technologies for monitoring membrane properties in living cells will enhance our understanding of how saturated lipids function in physiological and pathological contexts.

References

charged aerosol detection PFV optimization lysophosphatidylcholine

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is the Power Function Value (PFV) in CAD? The Power Function Value (PFV) is a software-based algorithm used to linearize the detector's response to analyte concentration [1] [2]. The raw CAD signal is non-linear because it depends on the surface area of the aerosol particles rather than their mass [2]. Applying an optimized PFV transforms the signal, making it more suitable for quantitative analysis by improving linearity, signal-to-noise ratio, and area reproducibility [2] [3].

  • Why is PFV optimization critical for LPC analysis? Optimizing the PFV is particularly important for LPCs because they often lack a strong UV chromophore, making CAD an ideal detection technique [4]. A properly optimized PFV ensures uniform response factors between different LPC species, which is essential for accurate quantification in complex phospholipid formulations [4].

  • The optimized method works on one instrument but not another. Why? System-specific PFV optimization is necessary. Research shows that even for identical instrument models, the optimum PFV must be determined and set for each individual CAD detector to achieve correct performance [4]. Differences can arise from variations in nebulizer performance, detector aging, or other intrinsic hardware parameters.

Troubleshooting Guides

Problem 1: Poor Linearity in Quantitative Analysis
  • Symptoms: Calibration curves have a low coefficient of determination (R²), making reliable quantification difficult.
  • Possible Causes: The default PFV setting (usually 1.00) is not optimal for the specific mass concentration range of your LPC analytes [2].
  • Solutions:
    • Determine the Optimal PFV: Follow the workflow below to experimentally find the best PFV for your method [2] [3].
    • Use a Narrow Concentration Range: If a log-log transformation provides good linearity for research purposes, using a narrow concentration range with a linear fit can be a simpler alternative, though it is less ideal for wide dynamic ranges [2].
Problem 2: Signal Drift or High Noise
  • Symptoms: A noisy baseline or a drifting signal that compromises detection limits and precision.
  • Possible Causes: Mobile-phase impurities (volatile additives are recommended) or matrix effects from the sample can cause a drifting response [1] [4].
  • Solutions:
    • Optimize Evaporator Temperature: Ensure the evaporator temperature is set correctly to completely evaporate the mobile phase without volatilizing the analytes [4].
    • Mitigate Matrix Effects: A custom flow-divert profile can be implemented to send only the relevant portion of the chromatographic run (e.g., the analyte peak) to the detector, preventing response drift caused by matrix components [4].
    • Use High-Purity Solvents: Always use LC/MS-grade solvents and high-purity additives to minimize baseline noise [2].

Experimental Protocols & Data

Protocol 1: Determining the Optimal Power Function Value

This protocol, adapted from research, streamlines the process of finding the optimum PFV with minimal experimentation [2] [3].

Step-by-Step Method:

  • Initial Data Acquisition: Prepare a series of standard solutions of your LPC analyte across the desired concentration range. Inject these standards using the default PFV setting of 1.00 and record the peak areas [2] [3].
  • Data Modeling: Model the data using software (e.g., Microsoft Excel Solver) to predict the signal at different PFVs based on the data collected at PFV=1. The relationship can be modeled using the equation: log(area)PFV=x = constant × log(area)PFV=1 + constant [2].
  • Identify Optimum PFV: The optimum PFV is the value that provides the most linear relationship between the modeled response and the concentration. This can be identified by achieving the highest R² value for the calibration curve [2] [3].
  • Experimental Verification (Optional but Recommended): Verify the calculated optimum PFV by injecting a subset of your standards at the new PFV setting to confirm improved linearity and performance [2].

The following workflow summarizes this process:

Start Start PFV Optimization Step1 Inject analyte standards at default PFV = 1.00 Start->Step1 Step2 Record peak areas Step1->Step2 Step3 Model data to predict signal at other PFVs Step2->Step3 Step4 Calculate optimum PFV for best linearity (R²) Step3->Step4 Step5 Verify performance with experimental injection Step4->Step5 End Use optimum PFV for quantitative method Step5->End

Table: Key Advantages of the PFV Modeling Approach

Advantage Description
Reduced Experimentation Determines optimum PFV from a single data set acquired at PFV=1 [2].
GMP/GLP Compliance Avoids external data transformation; all processing done within vendor software [2] [3].
Improved Performance Yields a more linear response, better signal-to-noise, and superior area reproducibility [2].
Protocol 2: Developing a Stability-Indicating Method for LPCs

This protocol is based on a study that developed a reverse-phase liquid chromatography (RPLC)-CAD method for LPCs in a phospholipid formulation [4].

Step-by-Step Method:

  • Column Selection: Use a core-shell, polar-embedded RPLC column. This chemistry is suitable for separating LPC isomers like 1-stearoyl- and 2-stearoyl-sn-glycero-3-phosphocholine [4].
  • Chromatographic Optimization: Perform a combined gradient and temperature optimization to achieve ideal relative peak placements for a robust separation that can resolve LPCs from other components and degradation products [4].
  • CAD Parameter Optimization:
    • Power Function Value (PFV): Optimize the PFV for LPCs specifically, as described in Protocol 1, to achieve UV-like linearity within your working range [4].
    • Evaporator Temperature: Optimize this parameter to ensure complete mobile phase evaporation without losing analyte signal [4].
  • Address Sample Recovery: Be aware that matrix effects from lipid-RP stationary phase interactions can impact sample recovery. This may require additional method development steps to overcome [4].

Table: Summary of Key Parameters for LPC Analysis via RPLC-CAD

Parameter Recommendation / Consideration Purpose / Rationale
Column Chemistry Core-shell, polar-embedded Provides selectivity for separating LPC isomers [4].
PFV Must be optimized for each instrument Ensures linear response for accurate LPC quantification [4].
Flow Diversion Implement a custom profile Mitigates detector response drift from matrix effects [4].
Response Factor Verified under optimized conditions Different LPCs can show the same response factor, simplifying quantification [4].

Key Technical Takeaways

  • PFV is Non-Transferable: An optimum PFV is method- and instrument-specific. A value working in one lab cannot be directly transferred to another instrument without verification [4].
  • Understand the Trade-Offs: While log-log transformation is useful for research, the PFV algorithm is the preferred path for regulated (GMP/GLP) environments as it keeps data processing within the validated instrument software [2].

References

RPLC-CAD method optimization S-lysophosphatidylcholines

Author: Smolecule Technical Support Team. Date: February 2026

Core Optimization Workflow

The following diagram outlines the key stages for developing and troubleshooting a robust RPLC-CAD method for S-lysophosphatidylcholines, integrating critical parameters from the literature [1] [2] [3].

G Start Start RPLC-CAD Method Development C1 Column Selection (Use core-shell, polar embedded RPLC) Start->C1 C2 Chromatographic Optimization (Gradient & Temperature) C1->C2 Sub_C1 Apply hydrophobic subtraction model for selectivity C1->Sub_C1 C3 CAD Parameter Optimization (PFV & Evaporator Temp) C2->C3 Sub_C2 Aim for ideal relative peak placement for robust separation C2->Sub_C2 C4 Troubleshooting (Recovery & Signal Drift) C3->C4 Sub_C3 Optimize PFV for linearity; system-specific optimization required C3->Sub_C3 End Validated Method C4->End Sub_C4 Use custom flow-divert profile; mitigate matrix effects from lipids C4->Sub_C4

Troubleshooting FAQs & Solutions

Here are common issues and their evidence-based solutions compiled from the search results.

Issue & Symptoms Possible Causes Recommended Solutions & Supporting Evidence

| Poor Linearity & Quantitation Non-linear calibration curves; high RSD of response factors. | Sub-optimal Power Function Value (PFV); narrow linear dynamic range of CAD [2] [3]. | Optimize the Power Function Value (PFV): • Determine optimum PFV by analyzing response factor (RF) slope and RSD over a concentration range [3]. • The optimal PFV linearizes response (aim for slope near zero and minimal RSD) [3]. For lysophosphatidylcholines, experimental optimization is required [1]. | | High Background Noise & Drift Elevated and unstable baseline; erratic peaks. | Non-volatile impurities in mobile phase or samples; column bleed; improper evaporator temperature [3] [4]. | Use High-Purity Materials and Maintain System: • Use LC-MS grade solvents and volatile additives (e.g., ammonium acetate, formic acid) [3] [4]. • Flush system thoroughly when switching from non-volatile buffers [3]. • Avoid columns prone to bleed (e.g., some HILIC); condition new columns properly [4]. | | Low Recovery & Matrix Effects Poor analyte recovery; inconsistent results, especially with lipid samples. | Interaction of lipid analytes with the RP stationary phase; adsorption to system components [1]. | Mitigate Sample Interactions: • Overcome recovery issues from lipid-stationary phase interactions by modifying the sample solution or mobile phase [1]. | | Signal Drift During Runs Detector response drifting over time in a gradient run. | Changing solvent composition entering the CAD affects nebulization efficiency [1] [3]. | Implement a Flow-Divert Profile: • Use a custom profile to send only a portion of the column effluent to the detector, mitigating drift [1]. • For uniform response in gradients, consider an inverse gradient system with a second pump [4]. | | Low Sensitivity for Early Eluters Weak signal for early-eluting peaks in a gradient method. | High aqueous mobile phase composition at the start of a gradient reduces nebulization efficiency [4]. | Apply an Inverse Gradient: • Using a second pump to create a constant, high-organic solvent composition entering the CAD can significantly boost signal and S/N for early eluting compounds [4]. |

Detailed Experimental Protocols

Power Function Value (PFV) Optimization

This procedure is critical for achieving UV-like linearity for quantitative analysis [1] [2] [3].

  • Prepare Standards: A calibration curve of the S-lysophosphatidylcholine analyte across the desired concentration range (e.g., 5 concentration levels).
  • Data Acquisition: Inject each standard and record the peak areas. Note: This process may need to be repeated at different preset PFVs (e.g., 1.0, 1.2, 1.4, 1.6) or calculated based on data at PFV=1.0 [2] [3].
  • Data Analysis: For each PFV tested, plot the peak area against concentration and calculate the response factor (RF = Area/Concentration) for each standard.
  • Determine Optimal PFV: The optimal PFV produces a response factor that is most constant across the concentration range. This is identified by the slope of the RF vs. concentration plot closest to zero and the lowest relative standard deviation (RSD) of the RFs [3].
  • Application: Once determined, apply this optimized PFV in the CAD method for all subsequent quantitative work.
Chromatographic Separation of Phospholipids

This protocol is adapted from methods used for phospholipids and lysophosphatidylcholines [1] [5] [6].

  • Stationary Phase: A core-shell, polar-embedded RPLC column is recommended. Selectivity can be fine-tuned using the hydrophobic subtraction model [1]. Normal-phase columns (silica or diol) are also commonly used for lipid class separation [5] [6].
  • Mobile Phase: Use a gradient elution. A common normal-phase system for phospholipids includes [5] [6]:
    • Mobile Phase A: Chloroform
    • Mobile Phase B: Chloroform-Methanol-Water-Ammonia (e.g., 45:45:9.5:0.5, v/v/v/v)
  • Chromatographic Conditions:
    • Gradient: Optimize to resolve 1-stearoyl-sn-glycero-3-phosphocholine and 2-stearoyl-sn-glycero-3-phosphocholine. A typical run time may be around 25 minutes [6].
    • Temperature: Perform gradient-temperature optimization for ideal relative peak placement and robustness [1].
  • CAD Detection:
    • Evaporator Temperature: Optimize for the specific mobile phase to ensure efficient and consistent nebulization [1] [3].
    • Nebulizer Gas: Ensure a stable, high-purity nitrogen gas flow is always maintained, even when the LC flow is stopped [7].

References

Troubleshooting Guide: Solving LPC Detector Response Drifting

Author: Smolecule Technical Support Team. Date: February 2026

You can systematically address detector drift by checking the following areas:

Primary Cause Specific Issue Recommended Solution
Detection System Suboptimal Charged Aerosol Detector (CAD) settings; drifting response for LPCs [1] Optimize the Power Function Value (PFV) and evaporator temperature for your specific instrument [1].
Detector flow cell contamination [2] Flush the system and clean the detector flow cell with strong solvents (e.g., methanol for 2 hours) [2].
Mobile Phase & Additives Inadequate mixing or absorbing additives (e.g., TFA) degrading over time [3] Use fresh, high-quality mobile phases daily. Fine-tune absorbance of aqueous/organic phases to match [3].
Air bubbles in the system or mobile phase [3] [2] Ensure thorough degassing (inline degasser/helium sparging) and add a post-detector restrictor for backpressure [3].
System & Environment Insufficient column equilibration, especially after a gradient [3] [2] Follow manufacturer's equilibration protocol; run blank gradients to establish a stable baseline [3].
Temperature fluctuations affecting the detector [2] Control column oven and detector temperatures; insulate exposed tubing from drafts [2].

Detailed Experimental Protocols

Optimizing Charged Aerosol Detector (CAD) Parameters

A study specifically on LPC analysis noted that system-specific optimization of the Power Function Value (PFV) is critical, even for instruments of identical make and model [1].

  • Objective: To achieve UV-like linearity and minimize response drift for LPCs.
  • Procedure:
    • Prepare a series of LPC standard solutions at different concentrations.
    • Inject these standards while systematically adjusting the CAD's PFV and evaporator temperature.
    • Plot the detector response against concentration for each parameter set. The optimal PFV will yield the best linear fit and most stable baseline over time [1].
    • Implement a custom flow-divert profile if necessary, to send only a portion of the column effluent to the detector, mitigating response drifting [1].
Systematic Diagnostic and Cleaning Procedure

Follow this workflow to diagnose and fix the root cause of a drifting baseline.

Start Start: Baseline Drift Observed Step1 Step 1: Evaluate Pump & Mobile Phase Start->Step1 Step2 Step 2: Check Pressure & Re-prime Pump Step1->Step2 Check for pressure oscillations Step3 Step 3: Examine Column Step2->Step3 If drift persists Step4 Step 4: Clean Detector Flow Cell Step3->Step4 If drift persists End Baseline Stabilized Step4->End Confirmed root cause fixed

Frequently Asked Questions (FAQs)

Q1: Why does my baseline drift upwards during a gradient method for LPC separation? This is common in gradients. The drift is often due to a refractive index change and differences in UV absorbance between the aqueous and organic mobile phases [3]. To fix this, try to balance the absorbance of both phases at your detection wavelength and install a static mixer between the pump and column [3].

Q2: I'm using TFA in my mobile phase. Could this be causing the drift? Yes. Trifluoroacetic acid (TFA) is a strong UV-absorbing additive that can degrade over time, causing a rising baseline [3]. Ensure you are using fresh TFA solutions daily. Also, check for and clean dirty check valves, as TFA can exacerbate related noise issues [3].

Q3: My baseline is chaotic and erratic, not just drifting. What should I do? A chaotic, patternless baseline strongly points to system contamination [2]. Follow the systematic cleaning procedure outlined above, focusing particularly on flushing the entire system, including the detector flow cell, with appropriate solvents [2].

Q4: Are there any special considerations for preparing LPC sample solutions? Yes. Interactions between lipid samples and the stationary phase can cause matrix effects and recovery issues [1]. Method development should include optimizing the sample preparation and injection solvent to ensure it does not interfere with the LPC's interaction with the column.

References

Troubleshooting 1-Stearoyl-sn-glycero-3-phosphocholine Sample Recovery

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines frequent issues, their root causes, and recommended solutions to improve recovery of this lysophospholipid during LC-MS analysis.

Issue Root Cause Recommended Solution
Low Analytical Signal/Recovery Non-chromophoric properties; adsorption to vials/column [1]; ion suppression from phospholipids [2] Use Charged Aerosol Detection (CAD) or ELSD [1]; optimize Power Function Value (PFV) on CAD [1]
Poor Chromatographic Performance Irreversible adsorption to reversed-phase columns; interference from matrix components [2] [1] Use polar-embedded C18 columns; add TFA (0.1%) to mobile phase; optimize separation from isomers [1]
Matrix Effects & Ion Suppression Co-elution of endogenous phospholipids from biofluids; competition during ESI ionization [2] Employ efficient sample prep (SPE, LLE); use stable isotope-labeled internal standards; optimize chromatography [2]
Inaccurate Quantification Incomplete release from proteins; differences in protein-binding behavior vs. internal standard [2] Ensure internal standard equilibration with proteins; use protein displacement agents (organic solvents, DTT) [2]

Detailed Experimental Protocols

Here are specific methodologies to implement the recommended solutions.

UHPLC-MS/MS Lipidomic Profiling Protocol

This method, adapted from a 2025 sepsis study, is suitable for analyzing lysophospholipids in plasma [3].

  • Sample Preparation: Perform lipid extraction from plasma or other biofluids using a mixture of methyl tert-butyl ether (MTBE) and methanol (MeOH) at a ratio of 5:1 (v/v) [3].
  • Instrumentation: Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) [3].
  • Quantification: Use Biobud-v2.1.4.1 or similar software. Calculate the absolute content of the target lysophospholipid relative to its corresponding isotope-labeled internal standard based on the internal standard's peak area and concentration [3].
RPLC-CAD Method for S-Lyso-PC

This method is specifically designed for the quantification of stearoyl-lysophosphatidylcholine (S-Lyso-PC) and its isomers in phospholipid formulations, overcoming the lack of a UV chromophore [1].

  • Detection: Reverse-phase HPLC coupled with a Charged Aerosol Detector (Corona Veo RS) [1].
  • Column Selection: Use a core-shell, polar-embedded reversed-phase column selected based on the Hydrophobic Subtraction Model to minimize unwanted interactions [1].
  • Mobile Phase: Employ a gradient method. The use of Trifluoroacetic acid (TFA) at 0.1% in the mobile phase is critical to improve peak shape and recovery [1].
  • Critical CAD Optimization: The Power Function Value (PFV) must be optimized for each instrument to ensure the best sensitivity and linearity of the signal. This is a crucial step for reliable quantification [1].

The diagrams below illustrate the recommended workflow and troubleshooting logic.

workflow Start Sample Recovery Issue Prep Sample Preparation Start->Prep Chrom Chromatography Start->Chrom Det Detection Start->Det Quant Quantification Start->Quant P1 Use MTBE:MeOH (5:1) extraction Prep->P1 C1 Use polar-embedded C18 column Chrom->C1 D1 Use CAD or ELSD detector Det->D1 Q1 Use internal standard for calibration Quant->Q1 P2 Employ isotope-labeled internal standard P1->P2 P3 Add protein displacement agents P2->P3 C2 Add 0.1% TFA to mobile phase C1->C2 C3 Optimize gradient for isomer separation C2->C3 D2 Optimize CAD Power Function Value D1->D2

Frequently Asked Questions (FAQs)

Q1: Why can't I use standard UV detection for 1-Stearoyl-sn-glycero-3-phosphocholine? This compound, like many phospholipids, lacks a strong UV chromophore, making it difficult or impossible to detect with conventional UV detectors. Universal detectors like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) are required as they respond to the mass of the analyte regardless of its optical properties [1].

Q2: What is the biggest source of error when quantifying this compound in plasma or serum? The most significant challenge is the "matrix effect" caused by endogenous phospholipids. These compounds can co-elute with your target analyte and cause severe ion suppression during electrospray ionization in LC-MS, leading to low and variable recovery. This can be mitigated by using a stable isotope-labeled internal standard, which experiences the same suppression and corrects for it [2].

Q3: My internal standard isn't correcting properly. What could be wrong? Even with an isotope-labeled standard, errors can occur if the standard does not behave identically to the analyte. A key factor is protein binding. Ensure the internal standard has adequate time to equilibrate and bind to proteins in the sample matrix before extraction. Using agents to disrupt protein binding (e.g., organic solvents, dithiothreitol) can help, provided they affect the analyte and standard equally [2].

References

Understanding Lipid-RP Station Phase Interactions

Author: Smolecule Technical Support Team. Date: February 2026

Lipids are challenging for Reversed-Phase (RP) chromatography due to their chemical diversity and strong hydrophobicity. The primary issues are non-specific interactions between lipid molecules and residual silanol groups on the silica-based stationary phase, as well as the hydrophobic adsorption of lipids to the hardware itself [1] [2]. These interactions can cause peak tailing, low recovery, carry-over, and detector response drifting [2] [3].

Frequently Asked Questions & Solutions

Here are specific problems and their evidence-based mitigation strategies.

Problem & Symptoms Root Cause Mitigation Strategies & Solutions

| Low Recovery & Sample Loss [2] | Non-specific adsorption to stationary phase and system hardware (frits, tubing). | • Use a Guard Column: Intercept contaminants, protect analytical column [3]. • Matrix-Matching Calibration: Prepare standards in a matrix mimicking the sample [2]. • Add Modifiers: Use additives like ammonium formate in the mobile phase [4]. | | Peak Tailing (especially for basic lipids) [3] | Interactions of basic analytes with acidic silanol groups on the silica surface. | • Use Inert Stationary Phases: Special columns with high purity silica or hybrid particles [3]. • Acidic Mobile Phase: Adjust pH to 2-3 to suppress silanol ionization [3]. • Increase Ion Strength: Add salts or use ion-pairing agents to shield interactions [3]. | | Carry-Over [3] | Lipids retained in the column or injection system from a previous run. | • Use Inert Flow Path Materials: e.g., PEEK [1]. • Intensive Washing: Clean the column and system with strong solvents between runs [3]. • Optimize Needle Wash: Use a strong solvent (e.g., IPA) for the injector needle [4]. | | Drifting Detector Response (with CAD) [2] | Gradual elution of lipids adsorbed to the stationary phase, creating a noisy baseline. | • Custom Flow Diversion: Divert only a portion of the column effluent to the detector to mitigate signal drift caused by matrix effects [2]. |

Systematic Troubleshooting Workflow

This visual guide outlines a step-by-step approach to diagnose and resolve lipid-RP phase interaction issues.

Lipid-RP Troubleshooting Workflow Start Observed Symptom (e.g., Peak Tailing, Low Recovery) Step1 Step 1: Check Mobile Phase - Prepare fresh eluents - Verify pH and buffer concentration - Ensure proper degassing Start->Step1 Step2 Step 2: Inspect Sample & Injection - Weaken injection solvent vs. mobile phase - Reduce injection volume/concentration - Check for matrix contaminants Step1->Step2 Pressure OK? Step3 Step 3: Evaluate Column Condition - Check for overloading - Perform column cleaning/regeneration - Backflush if permitted Step2->Step3 Sample OK? Step4 Step 4: Verify System Hardware - Check for leaks and dead volume - Inspect and replace guard column - Clean or replace injector parts Step3->Step4 Column OK? Mitigate Implement Mitigation Strategy Step4->Mitigate End Issue Resolved Mitigate->End

Proactive Method Development Guide

For new methods, this workflow incorporates strategies from the start to prevent interaction issues.

Proactive Lipid Method Development StepA Column Selection: Choose polar-embedded or high-purity silica C18 phase StepB Mobile Phase Optimization: Use acidic pH (2-3), additives (ammonium formate), and organic modifiers StepA->StepB StepC System Configuration: Use inert flow path (PEEK), guard column, and consider flow diversion for CAD StepB->StepC StepD Sample Preparation: Match standard and sample matrices, use weak injection solvent, add antioxidants if needed StepC->StepD

Key Experimental Protocols

  • Column Cleaning/Regeneration: After analyzing complex lipid samples, wash the column with a series of strong solvents. A common sequence is water (to flush salts) followed by isopropanol (IPA) or a methanol/chloroform mixture [3]. Always consult the manufacturer's instructions for specific recommendations and pressure limits.
  • Injection Solvent Adjustment: The injection solvent should be weaker than the starting mobile phase to ensure proper focusing of the analyte at the column head. If peak splitting or broadening occurs, try diluting the sample in the initial mobile phase composition or a solvent with higher water content [3].
  • Guarding the Analytical Column: Always use a guard column with the same stationary phase as your analytical column. This inexpensive component will capture contaminants and be sacrificed to matrix effects, protecting the more expensive analytical column and maintaining peak shape and retention time stability [3].

References

CAD evaporator temperature optimization lysophosphatidylcholines

Author: Smolecule Technical Support Team. Date: February 2026

The Challenge: Why Evaporator Temperature Matters for LPCs

Lysophosphatidylcholines (LPCs) are labile molecules where temperature control is critical. They are increasingly recognized as important markers and factors in various diseases [1]. During processing, excessive heat can be detrimental.

  • Thermal Degradation: The stability of LPCs can be compromised by high temperatures. Overproduction of LPC can result from enhanced enzymatic activity (like Lp-PLA2), and such biochemical pathways are often temperature-sensitive [1]. Precise temperature control is therefore essential to prevent decomposition and ensure product integrity.
  • Impact of Temperature Instability: Inefficient evaporators struggle to meet production goals and can waste energy [2]. In the context of LPCs, this translates to:
    • Reduced Purity: Uncontrolled temperatures can lead to the formation of impurities or degradation products.
    • Low Yield: Thermal degradation directly reduces the final yield of the target LPC.
    • Irreproducible Results: Fluctuating temperatures make it difficult to replicate experiments and processes reliably.

Troubleshooting Guide: Evaporator Temperature Control

The following table outlines common issues and solutions related to evaporator temperature control, which is a foundational aspect of handling sensitive compounds like LPCs.

Problem Possible Causes Troubleshooting Steps
Large temperature overshoot & long settling time Non-linear system dynamics; traditional PID controller underperforming [3]. Implement an advanced control strategy like Smith-Variable Universe Fuzzy (VUF) PID to improve adaptability and reduce pure time delay [3].
Reduced efficiency & impaired heat transfer Scaling/fouling on heat transfer tubes; vacuum leaks; incorrect temperature/pressure/flow rates [2]. Perform regular maintenance and cleaning; inspect and seal vacuum leaks at gaskets and fittings; verify and adjust operating parameters to manufacturer specifications [2].
Inconsistent performance with new feed stream The evaporator is not optimized for the new feed concentration or composition [2]. Re-assess and optimize process parameters (temperature, pressure, flow rate) specifically for the new feed material [2].

Experimental Protocol: Optimizing Evaporator Temperature Control

For researchers needing to establish a robust temperature control system, here is a detailed methodology based on a research model for an evaporator. You can adapt this high-level protocol to your specific equipment and LPC process.

Objective: To model the evaporator temperature system and implement an advanced control strategy for precise temperature regulation.

Materials and Equipment:

  • Evaporator system (e.g., SMPT-1000 training system)
  • Process control system (e.g., Siemens PCS7)
  • Data acquisition device
  • Temperature and pressure sensors [3]

Workflow: The following diagram illustrates the key steps in this optimization process:

start 1. System Modeling & Parameter Identification A 2. Controller Design (Smith-VUF PID) start->A B 3. Parameter Tuning (Particle Swarm Optimization) A->B C 4. Implementation & Validation B->C end Optimized Temperature Control System C->end

Methodology Details:

  • System Modeling and Parameter Identification:

    • Establish a mathematical model of the evaporator temperature system. The dynamic relationship between heating steam and temperature can often be approximated as a first-order inertia plus pure delay element [3].
    • The transfer function is generally of the form: ( G(s) = \frac{K}{Ts + 1} e^{-\tau s} ), where ( K ) is the gain, ( T ) is the time constant, and ( \tau ) is the delay time [3].
    • Use optimization algorithms like Particle Swarm Optimization (PSO) to fit the model parameters (K, T, τ) to experimental step-response data, which can achieve a more precise fit than traditional methods like the tangent method [3].
  • Controller Design (Smith-VUF PID):

    • Smith Predictor: This component is used to compensate for the pure time delay ( ( \tau ) ) in the system, which greatly improves control performance for lag-dominated processes [3].
    • Variable Universe Fuzzy (VUF) PID: This is a fuzzy logic controller that automatically adjusts the input and output domains ("universes") based on the current error. It provides faster settling, smaller overshoot, and higher accuracy than conventional fuzzy PID [3].
  • Parameter Tuning:

    • Optimize the parameters of the Smith-VUF-PID controller using the Particle Swarm Optimization (PSO) algorithm. This step is crucial for achieving the best possible performance from the control system [3].
  • Implementation and Validation:

    • Deploy the tuned Smith-VUF-PID controller on your process control system (e.g., Siemens PCS7) [3].
    • Validate the controller's performance on the actual evaporator system. Test its robustness by introducing disturbances and observing the system's ability to recover quickly and maintain stable temperature [3].

Frequently Asked Questions (FAQs)

Q1: What are the key performance indicators for a well-tuned evaporator temperature system? A well-tuned system should exhibit minimal overshoot, short settling time, and high steady-state accuracy. Advanced controllers like Smith-VUF-PID have been shown to outperform traditional PID controllers on these metrics, achieving a small deviation range crucial for high-temperature control accuracy [3].

Q2: My evaporator is scaling frequently, affecting temperature stability. What should I do? Scaling and fouling impair heat transfer and are leading causes of performance decline [2]. Your first line of defense is regular maintenance and adherence to manufacturer-recommended cleaning procedures. Furthermore, if you have changed your feed stream, even processing the same material at a different concentration, you may need to re-optimize your evaporator's operating parameters [2].

Q3: Why is precise temperature control so important when working with lysophosphatidylcholines? LPCs are biologically active lipids whose stability and structure can be altered by environmental conditions. Precise temperature control is necessary to prevent thermal degradation, ensure reproducible results, and maintain the biological properties of the LPCs throughout your extraction or purification process. The enzymatic activities that produce or metabolize LPC, such as those involving PLA2 or LPCAT, are also temperature-sensitive [1].

Key Recommendations for Researchers

  • Start with Fundamentals: Before implementing advanced controls, ensure basic evaporator maintenance is performed to eliminate issues like vacuum leaks and scaling [2].
  • Model Your System: A first-principles or identified empirical model of your specific evaporator is the foundation for effective advanced control [3].
  • Consider Advanced Controllers: For processes demanding high precision, such as handling thermosensitive compounds like LPCs, advanced strategies like Smith-VUF-PID can offer significant performance benefits over traditional PID control [3].

References

UPLC/MSe false positive identification troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

What Causes False Positives in UPLC/MSe Analysis?

False positives in UPLC/MSe can arise from several sources within the complex workflow, from sample preparation to data processing. The table below summarizes the primary culprits.

Source of Error Description Impact
Chemical Noise & Matrix Effects [1] [2] Endogenous compounds from complex samples (e.g., biofluids, tissues) or exogenous contaminants can co-elute with analytes, leading to ion suppression or misidentification. Reduces sensitivity, accuracy, and can mask or mimic analyte signals.
Insufficient Chromatographic Separation [3] [1] Overlapping peaks from poorly separated compounds can be misidentified as a single analyte by the mass spectrometer. Leads to incorrect feature selection and database matches.
Limitations of Chemometric Tools [3] Statistical models like OPLS-DA can produce false-positive features not verified by manual inspection of chromatographic data. Introduces erroneous features for downstream identification.
Inadequate MS/MS Spectral Confirmation [3] [4] Relying solely on accurate mass and retention time without comparing experimental MS/MS spectra to a reference standard or in-silico prediction. Results in low-confidence identifications that may be incorrect.

Troubleshooting Guide & FAQs

Here are answers to common specific issues and detailed protocols to integrate into your workflow.

FAQ: How can I reduce chemical noise and ion suppression?

Ion suppression is a major concern, particularly in electrospray ionization (ESI), where co-eluting matrix components compete for charge [1].

  • Solution 1: Improve Sample Cleanup. Implement robust sample preparation, such as Solid Phase Extraction (SPE). A protocol using Oasis MCX cartridges has been shown to effectively capture compounds of interest from complex wastewater, a matrix with high interference [4].
  • Solution 2: Optimize Chromatography. Lengthen or sharpen your gradient to improve separation of analytes from matrix components [1].
  • Solution 3: Use Advanced Correction Methods. For non-targeted metabolomics, novel workflows like the IROA TruQuant use a stable isotope-labeled internal standard library and algorithms to measure and correct for ion suppression directly, significantly improving data accuracy [5].
FAQ: My data has many false features after chemometric analysis. What should I do?

Statistical feature selection is not foolproof. One study found manual examination of Extracted Ion Chromatograms (XICs) was essential to eliminate false positives, which occurred at rates of 14-37% in different biological systems [3].

  • Action: Always implement a manual XIC review checkpoint. Visually inspect the chromatograms of chemometrically-selected features to confirm peak quality and alignment before proceeding with identification.
FAQ: What are the minimum criteria to confidently identify a molecule?

To move from a "feature" to a confident identification, you should implement a multi-step verification process. The following workflow is recommended to systematically increase confidence.

G Start Start: Thousands of MS Features Checkpoint1 Checkpoint 1: Manual XIC Review Start->Checkpoint1 Checkpoint2 Checkpoint 2: Database ID & MS/MS Match Checkpoint1->Checkpoint2 Passed FalsePositive Eliminate as False Positive Checkpoint1->FalsePositive Failed Checkpoint3 Checkpoint 3: Validation with Standard Checkpoint2->Checkpoint3 Passed Checkpoint2->FalsePositive Failed ConfidentID Confident Preliminary Identification Checkpoint3->ConfidentID

Experimental Protocols for the Workflow:

  • Checkpoint 1: Manual XIC Review

    • Methodology: After using a chemometric model (like OPLS-DA) to select features of interest, manually extract and examine the chromatogram for each feature. Look for a well-defined, Gaussian-shaped peak with a stable baseline. Discard features with messy or inconsistent chromatographic profiles [3].
  • Checkpoint 2: Database ID & MS/MS Match

    • Methodology: For features passing Checkpoint 1, search their accurate mass against compound databases. For high-confidence IDs, this step is critical: compare the experimental high-collision energy (MSe) spectrum against the fragment spectrum from a curated reference standard or an in-silico fragmentation tool. Agreement here is a major confidence booster [3] [6].
    • Application Example: A forensic toxicology screening solution uses the following acceptance criteria for a positive identification, which can be adapted for other fields:
      • Retention time within ±0.35 minutes of the reference.
      • Observed precursor mass within 5 ppm error.
      • At least one diagnostic fragment ion within 5 ppm error.
      • Precursor response ≥ 10,000 intensity [4].
  • Checkpoint 3: Validation with Standard

    • Methodology: The gold standard for confirmation is analyzing a commercially available chemical standard under the same UPLC/MSe conditions. A match of both retention time and full MS/MS spectrum with the standard provides the highest level of confidence (Level 1 according to the Metabolomics Standards Initiative) [3] [6].
FAQ: Are there software tools to help filter false positives?

Yes, data processing software often includes specialized filters.

  • Mass Defect Filter (MDF): This is a powerful software tool that filters data based on the "mass defect" (the difference between a compound's exact mass and its nominal mass). Since metabolites and related molecules have similar mass defects to the parent compound, MDF can help remove unrelated chemical noise. It's particularly useful in metabolite identification workflows [7].

References

1-Stearoyl-sn-glycero-3-phosphocholine stability indicating method

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is a suitable stability-indicating method for S-lyso-PC? A Reverse-Phase Liquid Chromatography with Charged Aerosol Detection (RPLC-CAD) method has been developed and validated as a stability-indicating method for S-lysophosphatidylcholines within a phospholipid formulation [1]. This technique is particularly suitable for molecules like S-lyso-PC that lack a strong chromophore.

  • Q2: My CAD detector response is drifting. How can I troubleshoot this? Detector response drifting is a known issue. According to the method optimization study, implementing a custom flow-divert profile, which sends only a portion of the column effluent to the detector, was necessary to mitigate this effect [1].

  • Q3: Why is my method's linearity poor, and how can I improve it? The performance of the Charged Aerosol Detector is highly dependent on its settings. You must optimize the Power Function Value (PFV) for your specific instrument. The study found that system-specific PFVs needed to be set even for instruments of identical build to achieve UV-like linearity within a defined concentration range [1].

  • Q4: I am experiencing sample recovery issues. What could be the cause? Recovery problems can be caused by matrix effects. The cited research highlights that these can arise from lipid-RP stationary phase interactions and provides strategies to overcome them [1].

  • Q5: Are there other analytical techniques for S-lyso-PC? Yes. While RPLC-CAD is excellent for non-chromophoric compounds, Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-ESI-MS/MS) is another highly sensitive method used for determining various lysophospholipid species, including lysophosphatidylcholines, in biological samples [2].


Experimental Protocol: RPLC-CAD Stability-Indicating Method

The following detailed protocol is adapted from the published method for determining S-lysophosphatidylcholines [1].

1. Method Summary This procedure uses an RPLC-CAD technique to separate and quantify 1-Stearoyl-sn-glycero-3-phosphocholine and its positional isomer, 2-Stearoyl-sn-glycero-3-phosphocholine, as non-chromophoric degradation products of phospholipid formulations.

2. Equipment and Reagents

  • HPLC System: Configured for reversed-phase chromatography.
  • Detector: Charged Aerosol Detector (CAD).
  • Column: A core-shell, polar-embedded RPLC column (selected based on the hydrophobic subtraction model of selectivity) [1].
  • Chemicals: HPLC-grade solvents as per the mobile phase requirements.
  • Standards: this compound and 2-Stearoyl-sn-glycero-3-phosphocholine reference standards.

3. Step-by-Step Procedure

Step Action Details & Parameters
1 Column Selection Select a core-shell, polar-embedded RPLC column for optimal selectivity [1].
2 System Setup Install the column and connect the CAD detector. Configure the flow diversion valve as needed.
3 Mobile Phase Prepare mobile phases A and B as specified in the method. A typical gradient is used.
4 CAD Optimization Optimize the Evaporator Temperature and, critically, the Power Function Value (PFV) for your specific instrument to ensure linear response [1].
5 Gradient & Temperature Implement the optimized gradient and temperature program to achieve ideal relative peak placement for a robust separation [1].
6 Flow Diversion Apply a custom flow-divert profile to send a portion of the effluent to the CAD to prevent detector response drifting [1].
7 Analysis Inject samples and standards. The two lysophosphatidylcholines should show the same response factor under the optimized conditions [1].

4. Critical Method Parameters The stability and performance of the method rely on several optimized parameters, summarized in the table below.

Parameter Optimization Requirement Impact on Method
Column Chemistry Core-shell, polar-embedded RPLC Governs selectivity and separation of isomers [1].
Gradient & Temperature Optimized for relative peak placement Ensures a robust, stability-indicating separation [1].
Power Function Value (PFV) Must be optimized for each specific CAD instrument Critical for achieving desired linearity; instrument-specific [1].
Evaporator Temperature Optimized for lysophosphatidylcholines Affects detector sensitivity and noise.
Flow Diversion Custom profile required Mitigates detector response drifting [1].

The workflow for developing and troubleshooting this method can be visualized as follows:

Start Start Method Development Column Column Selection: Core-shell, polar-embedded RPLC Start->Column CAD_Setup CAD Instrument Setup Column->CAD_Setup Opt_Params Optimize Critical Parameters CAD_Setup->Opt_Params Separation Run Separation Opt_Params->Separation Param1 Power Function Value (PFV) Opt_Params->Param1 Param2 Evaporator Temperature Opt_Params->Param2 Param3 Gradient & Column Temperature Opt_Params->Param3 Param4 Flow Diversion Profile Opt_Params->Param4 Check_Results Check Results Separation->Check_Results Issue1 Poor Linearity Check_Results->Issue1 No Issue2 Response Drifting Check_Results->Issue2 No Issue3 Poor Recovery Check_Results->Issue3 No Fix1 Re-optimize PFV for your instrument Issue1->Fix1 Fix1->Separation Fix2 Apply/Adjust Flow Diversion Issue2->Fix2 Fix2->Separation Fix3 Check for matrix effects from lipid-stationary phase interaction Issue3->Fix3 Fix3->Separation

Diagram: RPLC-CAD Method Development and Troubleshooting Workflow


Key Technical Takeaways

  • Primary Method: The most directly applicable stability-indicating method from the literature for S-lyso-PC is RPLC-CAD [1].
  • Critical Step: Do not skip the instrument-specific optimization of the Power Function Value (PFV) on your CAD, as this is essential for achieving good linearity [1].
  • Common Pitfall: Be proactive about potential detector drifting by implementing a flow diversion strategy during method setup [1].

References

power function value optimization CAD lysophosphatidylcholines

Author: Smolecule Technical Support Team. Date: February 2026

Lysophospholipids in Focus

Lysophospholipids are bioactive signaling lipids. The table below summarizes the key types relevant to drug discovery.

Lysophospholipid Core Receptors Primary Physiological Roles Involvement in Pathophysiology
Lysophosphatidic Acid (LPA) [1] LPA₁ - LPA₆ [1] Cell proliferation, survival, migration, cytoskeletal changes [1] Fibrotic disease, cancer, pain, autoimmune disease [1]
Sphingosine 1-Phosphate (S1P) [1] S1P₁ - S1P₅ [1] Lymphocyte trafficking, vascular and cardiac morphogenesis, cell migration [1] Multiple Sclerosis, autoimmune disorders [1]
Lysophosphatidylserine (LysoPS) [2] [1] LysoPS₁ - LysoPS₃ (putative) [2] [1] Mast cell degranulation, immunomodulation (e.g., macrophage efferocytosis) [2] Neurological and autoimmune diseases (linked to deregulated metabolism) [2]
Lysophosphatidylcholine (LPC) [3] G2A, GPR4, GPR17, TLRs [3] Component of oxidized LDL; marker in circulation [3] Atherosclerosis, endothelial dysfunction, demyelination [3]

Experimental Protocol: LC-MS Analysis of LysoPS

Liquid chromatography-mass spectrometry (LC-MS) is a key method for detecting low-abundance signaling lipids like LysoPS in biological systems [2]. Below is a detailed methodology.

1. Lipid Extraction You have two primary options for extracting LysoPS from biological samples (cells, tissues, fluids):

  • Acidified Chloroform-Methanol: Use a modified Folch extraction protocol with acidified chloroform-methanol as the organic solvent to enrich for lysophospholipids [2].
  • Acetonitrile Precipitation: Use an acetonitrile-based protein precipitation method to enrich organic metabolites [2].

2. Chromatographic Separation

  • Technique: Reverse-phase liquid chromatography.
  • Stationary Phase: An octadecyl-carbon chain (C18) bonded silica column.
  • Purpose: This step separates LysoPS from other lipids in the extract. The sn-1 acyl form of LysoPS is the dominant and stable species detected, as sn-2 LysoPS rapidly converts to the sn-1 form at physiological pH [2].

3. Mass Spectrometric Detection & Quantification

  • Ionization: Electrospray Ionization (ESI).
  • Analysis Mode: Targeted Multiple-Reaction Monitoring (MRM).
  • Process: The chromatographically separated lipids are injected into the mass spectrometer. LysoPS molecules are fragmented with high energy, and specific mass fragments are used for identification and absolute quantitation relative to a spiked internal standard [2].

Troubleshooting a CAD System

While specific troubleshooting data for Power Function value optimization in Charged Aerosol Detection (CAD) in the provided search results is limited, the general process for diagnosing detector issues is systematic.

CAD_Troubleshooting CAD Troubleshooting Flow Start Start: Signal Issue Step1 Check Mobile Phase Flow Start->Step1 Step1->Step1 Adjust Flow Step2 Inspect Nebulizer & Gas Pressure Step1->Step2 Flow OK Step2->Step2 Clear Blockage Step3 Verify Power Function Value Step2->Step3 Pressure OK Step3->Step3 Re-calibrate Step4 Review Data Collection Rate Step3->Step4 Value Optimized Step4->Step4 Adjust Rate Step5 Assess Column & Sample Step4->Step5 Rate Correct Step5->Step5 Clean/Re-prepare End Issue Resolved Step5->End System Clean

Lysophospholipid Signaling Pathways

This diagram illustrates the complex signaling networks of major lysophospholipids, which are crucial for understanding their role in drug discovery.

LP_Signaling Lysophospholipid Signaling Pathways LPA Lysophosphatidic Acid (LPA) LPA_R LPA Receptors (LPA₁–LPA₆) LPA->LPA_R S1P Sphingosine 1-Phosphate (S1P) S1P_R S1P Receptors (S1P₁–S1P₅) S1P->S1P_R LysoPS Lysophosphatidylserine (LysoPS) LysoPS_R LysoPS Receptors (LysoPS₁–LysoPS₃) LysoPS->LysoPS_R LPC Lysophosphatidylcholine (LPC) LPC_R LPC Receptors (G2A, TLR2, GPR4) LPC->LPC_R Response Cellular Responses: Proliferation, Migration, Immunomodulation, Survival, Calcium Mobilization LPA_R->Response S1P_R->Response LysoPS_R->Response LPC_R->Response

Key FAQs for Your Support Center

Q1: What are the primary receptors for LysoPS? LysoPS is known to signal through specific G protein-coupled receptors (GPCRs). Current research has identified three: LysoPS₁, LysoPS₂, and LysoPS₃ [2] [1].

Q2: Why is LPC considered a double-edged molecule in disease? LPC has a complex role. It is a pro-inflammatory lipid that promotes atherosclerosis and endothelial dysfunction, and it can induce oligodendrocyte demyelination [3]. However, some clinical lipidomics studies have also shown an inverse relationship between plasma LPC levels and cardiovascular diseases, indicating that its precise biological impact is context-dependent and requires further research [3].

Q3: Have any drugs targeting lysophospholipid pathways been approved? Yes, this is a major success story in the field. Fingolimod (FTY720, Gilenya), a modulator of the S1P receptor, is an FDA-approved oral drug for treating relapsing forms of multiple sclerosis [1]. This has paved the way for other drug discovery efforts, such as LPA₁ antagonists currently in clinical trials for treating idiopathic pulmonary fibrosis [1].

References

1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine vs 1-stearoyl-sn-glycero-3-phosphocholine

Author: Smolecule Technical Support Team. Date: February 2026

Comprehensive Comparison of SDPC and Conventional Phosphatidylcholines

The following table summarizes the key experimental findings and properties of SDPC in comparison with other common phospholipids.

Property / Assay 1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine (SDPC) 1,2-di-docosahexaenoyl-PC (di-DHA PC) Conventional Saturated/Monounsaturated PCs (e.g., POPC, DOPC)
Molecular Structure Asymmetric; sn-1: Stearic acid (18:0, saturated); sn-2: Docosahexaenoic acid (DHA, 22:6, polyunsaturated) [1] [2] Symmetric; sn-1 & sn-2: DHA (22:6) [3] [4] Typically symmetric or mixed; e.g., POPC (16:0/18:1); DOPC (18:1/18:1) [5]
Molecular Area Intermediate molecular area [3] Occupies a much larger area/molecule [3] [4] Smaller molecular area compared to di-DHA PC [3]
Membrane Permeability Higher permeability than control lipids, but lower than di-DHA PC; provides a trade-off between function and low permeability [6] [2] Substantially higher permeability [3] [6] Lower baseline permeability [6] [2]
Bilayer Fluidity High fluidity [3] More fluid bilayer than mono-DHA PC [3] Lower fluidity compared to PUFA-containing lipids [3]
Interaction with Cholesterol Weak interaction; low solubility of cholesterol in PUFA-rich regions; not condensable by cholesterol in monolayers [3] [5] Very weak interaction; not condensable by cholesterol in monolayers [3] Stronger interaction; promotes liquid-ordered (Lo) phase formation with cholesterol [5]
Phase Behavior (in mixtures with Sphingomyelin/Chol) Exhibits liquid-disordered (Ld) + liquid-ordered (Lo) phase separation; similar mixing to DOPC/POPC [5] Information Not Available in Search Results Exhibits macroscopic Ld + Lo phase separation [5]
Susceptibility to Peroxidation Susceptible to peroxidation [3] Less susceptible to peroxidation than mono-DHA PC [3] Less susceptible than PUFA-containing lipids due to fewer double bonds
Membrane Deformability & Vesiculation Facilitates membrane vesiculation by proteins like dynamin/endophilin without excessive leakage; optimal balance [2] Makes membranes highly prone to vesiculation but also highly permeable [2] Less permissive to membrane deformation and fission [2]

Detailed Experimental Data and Protocols

For researchers looking to replicate or understand the basis of these comparisons, here is a summary of key experimental methodologies drawn from the literature.

Experiment Objective Detailed Methodology & Key Parameters Key Findings / Quantitative Data

| Membrane Permeability Assay [6] | - Model: Carboxyfluorescein (CF) leakage from vesicles (MLVs/SUVs).

  • Procedure: Incorporate lipid (e.g., 18:0/22:6 PC) into vesicles, sequester CF, monitor fluorescence increase over time due to leakage.
  • Control: Compare against vesicles with oleic acid (18:1) or saturated lipids. | - Quantitative Result: DHA (as 18:0/22:6 PC) significantly increases vesicle permeability compared to oleic acid.
  • Conclusion: DHA's mode of action as an anti-cancer agent may be linked to increased tumor cell membrane permeability. | | Lipid Phase Diagram Mapping [5] | - System: Ternary mixtures of Brain Sphingomyelin (BSM)/SDPC/Cholesterol.
  • Techniques:
    • Fluorescence Microscopy of GUVs: Visualize macroscopic liquid-disordered (Ld) and liquid-ordered (Lo) phase separation.
    • FRET: Determine phase boundaries with high compositional resolution (~2%) using donor/acceptor pairs.
  • Key Parameter: Sample preparation via Rapid Solvent Exchange (RSE) under inert atmosphere to prevent PUFA oxidation. | - Finding 1: BSM/SDPC/Chol mixtures show coexisting macroscopic Ld and Lo phases, similar to mixtures with DOPC or POPC.
  • Finding 2: Adding a fourth component (POPC) creates nanoscopic Ld + Lo domains over a large composition space, suggesting low line tension. | | Membrane Vesiculation & Fission Assay [2] | - Proteins: Dynamin and endophilin.
  • Assay 1 (GTPase Activity): Measure GTP hydrolysis rate of dynamin on a library of LUVs (400 nm) with defined acyl chains. Higher rate indicates better dynamin assembly and membrane template suitability.
  • Assay 2 (Direct Observation): Use Electron Microscopy (EM) and assays with GUVs to confirm efficient membrane vesiculation.
  • Lipid Composition: Constant ratio of PC/PE/PS/PI(4,5)P2/Chol; only the acyl chains of PC, PE, PS are varied. | - Conclusion: Phospholipids with an sn-1 saturated and sn-2 polyunsaturated chain (like SDPC) provide the optimal trade-off, enabling efficient membrane vesiculation without high permeability. | | Neutron Diffraction Structure Study [7] | - Sample: Oriented bilayers of SDPC with perdeuterated stearoyl or DHA chains.
  • Technique: Neutron diffraction at different relative humidities (66% and 86%).
  • Measurement: Determine the position and density distribution of the specific hydrocarbon chains. | - Key Structural Insight: The polyunsaturated DHA chain has a preference to reside near the lipid-water interface, while saturated stearoyl chain segments occupy the bilayer center. This creates uneven density and membrane elastic stress. |

Visualizing the Structural and Experimental Concepts

To further clarify the unique structure of SDPC and a common experimental workflow, the following diagrams are provided.

architecture cluster_membrane Structural Organization of SDPC in a Bilayer Headgroup Phosphocholine Headgroup Interface Lipid-Water Interface Headgroup->Interface DHA DHA Chain (Polyunsaturated, 22:6) Prefers interface region Interface->DHA  sn-2 Stearoyl Stearoyl Chain (Saturated, 18:0) Extends to bilayer center Interface->Stearoyl  sn-1

workflow cluster_research Key Experimental Approaches for Comparison A Lipid Vesicle Preparation (LUVs, GUVs, MLVs) B Permeability & Leakage Assays (e.g., Carboxyfluorescein Release) A->B C Phase Behavior Analysis (Fluorescence Microscopy, FRET) A->C D Membrane Protein Activity (Dynamin GTPase Assay) A->D E Structural Analysis (Neutron Diffraction) A->E

Key Takeaways for Drug Development

  • Leverage for Specific Functions: SDPC is an excellent candidate for formulating drug delivery systems where high membrane fluidity and deformability are desired, such as in liposomal formulations that need to fuse with cellular membranes or undergo endocytic recycling [2].
  • Manage Stability and Permeability: Be aware that SDPC's polyunsaturated chain increases its susceptibility to peroxidation [3]. Rigorous control of the manufacturing environment (e.g., use of inert atmosphere via RSE [5]) is critical to ensure stability and prevent the formation of oxidative impurities that can affect safety and efficacy [8].
  • Engineer Domain Size: The phase behavior of SDPC in mixtures allows for the engineering of domain size. By tuning the composition (e.g., adding lipids like POPC), you can achieve nanoscopic domains, which may be beneficial for creating stable, long-circulating lipid nanoparticles that mimic the heterogeneity of natural cell membranes [5].

References

1-Stearoyl-sn-glycero-3-phosphocholine commercial standards comparison

Author: Smolecule Technical Support Team. Date: February 2026

Commercial Source Overview

Supplier Catalog Number Purity Price Size(s) Available Additional Notes
BOC Sciences [1] B4059-187224 ≥98% $299 100 mg (In stock) White powder; shipping at room temperature in continental US.
MedChemExpress (MCE) [2] HY-125771 99.53% See supplier 25 mg, 50 mg, 100 mg, 250 mg, 500 mg, 1 g (In stock Dec 31) Controlled substance in some territories; sold for research use only.
TargetMol [3] T8714 99.61% $40 (50 mg), $64 (100 mg) 50 mg, 100 mg (In stock) Appearance: solid; color: white.
Santa Cruz Biotechnology [4] sc-208698 See C of A $275 (100 mg), $800 (1 g) 100 mg, 1 g Synthetic phospholipid for research use; refer to Certificate of Analysis (C of A) for lot-specific data.
ChemImpex [5] 33540 ≥99% (GC, TLC) See supplier See supplier White to off-white solid; store at < -10 °C.

Research Context and Potential Alternatives

1-Stearoyl-sn-glycero-3-phosphocholine (also known as 18:0 Lyso-PC) is a lysophosphatidylcholine. Here is its research context to help you frame your own comparisons [1] [4]:

  • Primary Research Applications: It is widely used in drug delivery systems (as a component of liposomes and lipid nanoparticles), cell membrane studies (to influence membrane curvature and dynamics), and biochemical research (as a bioactive lipid in signaling pathways) [1] [5].
  • Key Biological Finding: One study identified this compound as an inhibitor of HDAC3 activity and STAT3 phosphorylation, inducing apoptosis in chronic myelogenous leukemia K562 cells [2]. The signaling pathway involved is outlined below.
  • Considerations for Comparison: When evaluating it against other phospholipids, you may want to investigate parameters like its effects on membrane fluidity, its critical micelle concentration (CMC) compared to other lysolipids, and its chemical stability versus lipids with polyunsaturated chains.

Experimental Insight

The diagram below summarizes the signaling pathway through which this compound exhibits anticancer activity in K562 cells, as identified in one research study [2].

G LPC 1-Stearoyl-sn-glycero-3- phosphocholine (LPC) HDAC3 HDAC3 Inhibition LPC->HDAC3 STAT3 STAT3 Phosphorylation Inhibition LPC->STAT3 STAT3_Binding Impaired STAT3/HDAC3 Nuclear Complex HDAC3->STAT3_Binding AcH3 ↑ Histone H3 Acetylation HDAC3->AcH3 STAT3->STAT3_Binding GeneExp ↓ Survival Gene Expression (Bcl-2, Bcl-xL, Cyclin D1, Survivin) STAT3_Binding->GeneExp AcH3->GeneExp Apoptosis Apoptosis Induction (Caspase-3/9 Cleavage) GeneExp->Apoptosis

Experimental Protocol (Cell-Based) from the Literature [2]:

  • Cell Line: Chronic myelogenous leukemia (CML) K562 cells.
  • Treatment: Cells were treated with this compound at concentrations ranging from 10 to 80 μM for 24 to 72 hours.
  • Viability Assay: Cell viability was measured to establish the compound's inhibitory effect (IC50 values were not precisely specified in the available excerpt).
  • Apoptosis Analysis: Apoptosis was assessed by measuring the sub-G1 cell population via flow cytometry and detecting the cleavage of caspase-9, caspase-3, and PARP by western blot.
  • Mechanism Investigation: Western blot and RT-PCR were used to analyze the expression and phosphorylation levels of key proteins (HDAC3, STAT3, acetyl-histone H3) and survival genes.

How to Proceed with Your Comparison

Since the search results lack a direct comparative analysis, you may need to take the following steps to create your guide:

  • Contact Suppliers Directly: Request detailed Certificates of Analysis (COA) for specific lots to compare purity and impurity profiles across vendors. Inquire about bulk pricing and stability data.
  • Consult Specialized Literature: Perform a deeper literature search on platforms like PubMed or Scopus for review articles that compare the properties and applications of different lysophosphatidylcholines.
  • Design Benchmarking Experiments: If feasible, design your own experiments to compare key performance metrics of this compound from different suppliers, or against other lysolipid alternatives, in your specific application (e.g., liposome stability, drug encapsulation efficiency, or biological activity).

References

lysophosphatidylcholine membrane behavior comparison

Author: Smolecule Technical Support Team. Date: February 2026

Biophysical & Signaling Properties of LPC

Lysophosphatidylcholine (LPC) is a bioactive lipid that significantly influences membrane structure and cellular signaling. The following table summarizes its core behaviors and experimental evidence.

Property / Behavior Experimental Evidence / Key Findings Relevant Cell/Membrane System
Disrupts Membrane Order Promotes positive membrane curvature, inhibits protein-facilitated adsorption at interfaces [1]. Acts as a surfactant, integrating into membranes and increasing fluidity/permeability [2]. Model surfactant systems (DOPC, calf surfactant vesicles) [1].
Sensing & Signaling via GPCRs Activates pro-inflammatory pathways through receptors like G2A and Toll-like receptors (TLRs) [2]. Also signals through GPR4, impairing brain endothelial barrier function [2]. Endothelial cells, immune cells (macrophages, B cells), adipocytes [2].
Promotes Inflammatory Responses Induces expression of chemokines (MCP-1, IL-8, RANTES), increases oxidative stress, and inhibits endothelial cell migration/proliferation [2]. Shown to polarize macrophages toward the pro-inflammatory M1 phenotype [2]. Vascular endothelial cells, immune cells [2].
Association with Disease Lipoproteins LPC content is significantly increased in modified and oxidized Low-Density Lipoprotein (LDL), contributing to endothelial dysfunction and atherosclerotic plaque development [2]. Circulating blood plasma, atherosclerotic plaques [2].

LPC Signaling Pathways

The diverse cellular effects of LPC are mediated through its actions on specific receptors and subsequent signaling cascades. The diagram below illustrates the core pathways involved.

lpc_signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling LPC LPC G2A G2A LPC->G2A Activates TLR TLR LPC->TLR Activates GPR4 GPR4 LPC->GPR4 Activates InflammatoryGenes Inflammatory Gene Expression (MCP-1, IL-8) G2A->InflammatoryGenes e.g., MAPK, AKT OxidativeStress Oxidative Stress G2A->OxidativeStress MacrophagePolarization Macrophage Polarization (M1 Phenotype) G2A->MacrophagePolarization TLR->InflammatoryGenes e.g., NF-κB Cytoskeleton Cytoskeletal Changes & Barrier Disruption GPR4->Cytoskeleton

Key Experimental Protocols

To study LPC's membrane behavior, researchers employ several well-established biophysical and cell biological techniques.

Circular Dichroism (CD) Spectroscopy for Membrane Fluidity Sensing

This method is used to study how proteins (like α-synuclein) change their structure upon binding to membranes of different fluidities, which can be influenced by lipids like LPC [3].

  • 1. Sample Preparation: Create small unilamellar vesicles (SUVs) from phosphatidylcholine (PC) lipids. To model different membrane states, use lipids like DPPC (gel-phase at lower temperatures) and DOPC (fluid-phase) [3].
  • 2. Protein-Lipid Incubation: Mix the purified protein of interest (e.g., N-terminally acetylated α-synuclein) with the prepared SUVs at specific lipid-to-protein (L/P) molar ratios [3].
  • 3. Spectral Measurement: Use a CD spectropolarimeter. The key metric is the mean residue ellipticity at 222 nm ([Θ]222), which indicates α-helical content. A more negative signal signifies more α-helix structure [3].
  • 4. Temperature Scans: Measure the [Θ]222 while gradually changing the temperature. A sharp transition from α-helical to disordered structure at the lipid's melting temperature (Tm) indicates exquisite fluidity sensing [3].
Langmuir Monolayer Measurements for Membrane Insertion & Curvature

This technique is ideal for directly probing how LPC interacts with and reorganizes lipid layers at an air/water interface [1].

  • 1. Forming the Monolayer: Spread a mixture of phospholipids (e.g., DOPC) to form a monolayer on the surface of the buffer in a Langmuir trough. Control the initial surface pressure [1].
  • 2. Introducing LPC: Inject LPC directly into the aqueous subphase beneath the pre-formed monolayer [1].
  • 3. Monitoring Adsorption: Measure the change in surface tension over time. An increase in the initial rate of surface tension fall suggests LPC promotes the initial adsorption of lipids to the interface by introducing positive curvature. However, LPC can also inhibit the final stages of adsorption facilitated by proteins, likely by disrupting the formation of negative curvature intermediates [1].

Research Implications and Comparisons

When evaluating LPC's membrane behavior in a research or drug development context, consider these points:

  • Context-Dependent Effects: LPC's impact is highly dependent on its concentration, the local lipid composition, and the cell type. It can have both physiological and pathological roles [2].
  • Comparison with Other Pathways: The behavior of LPC can be contrasted with other membrane-organizing principles. For instance, the caveolin protein complex organizes membranes by displacing an entire lipid leaflet, leading to membrane invagination (caveolae) in a highly structured manner [4]. LPC, as a single lipid species, exerts its influence more through altering the biophysical properties of the membrane itself.
  • Therapeutic Targeting: The enzymes involved in LPC metabolism, such as Lp-PLA2 and autotaxin, are considered novel therapeutic targets for cardiovascular diseases and cancer, respectively [2]. Understanding LPC's membrane behavior is crucial for developing these strategies.

References

1-Stearoyl-sn-glycero-3-phosphocholine HDAC3 STAT3 inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

1-Stearoyl-sn-glycero-3-phosphocholine (LPC) induces apoptosis in cancer cells by targeting the HDAC3/STAT3 signaling axis. The diagram below illustrates this multi-step mechanism.

G LPC LPC HDAC3_Inhibition HDAC3 Inhibition LPC->HDAC3_Inhibition SHP-1 Expression ↑ SHP-1 Expression ↑ LPC->SHP-1 Expression ↑ STAT3_Inactivation STAT3 Inactivation HDAC3_Inhibition->STAT3_Inactivation Histone H3 Acetylation ↑ Histone H3 Acetylation ↑ HDAC3_Inhibition->Histone H3 Acetylation ↑ Survival_Genes Survival Genes Downregulation (Bcl-2, Bcl-xL, Cyclin D1, Survivin) STAT3_Inactivation->Survival_Genes STAT3 Phosphorylation ↓\n(Tyr705, Ser727) STAT3 Phosphorylation ↓ (Tyr705, Ser727) STAT3_Inactivation->STAT3 Phosphorylation ↓\n(Tyr705, Ser727) STAT3 DNA Binding ↓ STAT3 DNA Binding ↓ STAT3_Inactivation->STAT3 DNA Binding ↓ Nuclear Co-localization\nHDAC3/STAT3 ↓ Nuclear Co-localization HDAC3/STAT3 ↓ STAT3_Inactivation->Nuclear Co-localization\nHDAC3/STAT3 ↓ Caspase-3/9 & PARP Cleavage Caspase-3/9 & PARP Cleavage Survival_Genes->Caspase-3/9 & PARP Cleavage Apoptosis Apoptosis Histone H3 Acetylation ↑->Survival_Genes Caspase-3/9 & PARP Cleavage->Apoptosis SHP-1 Expression ↑->STAT3_Inactivation Promotes

Experimental Data and Anticancer Activity

The following table summarizes key experimental findings from the cited study in K562 chronic myelogenous leukemia cells.

Experimental Parameter Effect of 1-Stearoyl-sn-glycero-3-phosphocholine Experimental Context
Cell Viability Significant reduction in a concentration and time-dependent manner [1] K562 cells treated with 10-80 µM for 24-72 hours [1]
Apoptosis Induction Increased sub-G1 cell population; increased Annexin V-positive cells [2] K562 cells treated with 80 µM for 24 hours [2]
HDAC3 Activity Decreased HDAC activity and HDAC3 protein expression [2] K562 cells treated with 80 µM for 24 hours [2]
STAT3 Phosphorylation Inhibited phosphorylation at Tyr705 and Ser727 [1] K562 cells treated with 10-80 µM for 24 hours [1]
Survival Gene Expression Attenuated Cyclin D1, Cyclin E, Bcl-2, Bcl-xL, and Survivin [2] K562 cells treated with 80 µM for 24 hours; measured by RT-PCR [2]
Apoptosis Execution Induced cleavage of Caspase-9, Caspase-3, and PARP [1] K562 cells treated with 10-80 µM for 24 hours; Western Blot analysis [1]
Upstream Regulator Promoted expression of tyrosine phosphatase SHP-1 [2] K562 cells treated with 80 µM for 24 hours [2]

Activity is not limited to K562 cells; studies also show cytotoxicity in HL-60, U937, and MDA-MB-231 cell lines [1].

Key Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the core methodologies used in the primary study.

  • Cell Viability Assay (MTT): K562 cells are treated with the compound (0-80 µM) for 24-72 hours. After incubation, MTT reagent is added, and the formazan crystal formation is measured to determine the rate of cell growth inhibition [1].
  • Apoptosis Analysis: After treating K562 cells (e.g., with 80 µM for 24 hours), apoptosis is quantified using flow cytometry to detect the sub-G1 cell population and by staining with Annexin V-FITC to identify phosphatidylserine externalization on the cell membrane [1] [2].
  • Protein Expression Analysis (Western Blot): Treated cells are lysed, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies (e.g., against HDAC3, p-STAT3, Acetyl-Histone H3, cleaved caspases). Secondary antibodies conjugated to a detection system are then used for visualization [1] [2].
  • Gene Expression Analysis (RT-PCR): Total RNA is extracted from treated cells, reverse-transcribed into cDNA, and amplified using primers specific for survival genes (Bcl-2, Bcl-xL, survivin, etc.). The results are normalized to a housekeeping gene to evaluate changes in expression levels [2].
  • Chromatin Immunoprecipitation (ChIP): Cells are cross-linked to bind proteins to DNA. The chromatin is then sheared and immunoprecipitated using antibodies against HDAC3 or STAT3. The purified DNA is analyzed by PCR to detect the presence of specific gene promoter regions (e.g., for Bcl-xL, Bcl-2), revealing the binding of these proteins to survival gene promoters [2].

Interpretation and Research Context

  • Mechanistic Insight: The critical role of the HDAC3-STAT3 interaction is well-established in other cancers, providing a solid foundation for this mechanism [3] [4] [5]. The compound's action in promoting SHP-1 phosphatase suggests a multi-targeted approach to inhibiting oncogenic signaling [2].
  • Research Implications: These findings identify 1-Stearoyl-sn-glycero-3-phosphocholine as a novel and naturally occurring lipid with HDAC3/STAT3 inhibitory activity. It presents a potential starting point for developing new anticancer agents, especially for hematological cancers.

References

lysophosphatidylcholine permeability comparison studies

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of LPC's Effects on Permeability

Cell/Tissue Type LPC Concentration Effect on Permeability Key Experimental Findings & Metrics
Caco-2 Intestinal Monolayers [1] 0.1 mM Increased (Reversible) 47% decrease in TEER (Transepithelial Electrical Resistance) within 6 min; recovery to baseline after 2 hours. [1]
Caco-2 Intestinal Monolayers [1] 1 mM Increased (Irreversible) 94% decrease in TEER within 3 min; no recovery after 2 hours. [1]
Rat Ileum (in vivo) [2] 20 mM Increased Increased permeability to macromolecules (dextrans and bovine serum albumin); mucosal damage observed. [2]
Liposome (Model Membrane) [3] Varies by PC type Increased / Micellization Increased K+ permeability; disruption of bilayer structure into micelles at high concentrations (e.g., >30 mol% in DOPC bilayers). [3]
Mouse Model of NEC [4] Supplementation (10 mg/kg) Decreased / Protective Subcutaneous LPC administration alleviated pathological symptoms, reduced inflammation, and improved intestinal barrier integrity in diseased mice. [4]
SK-CO15 Intestinal Cells [5] (Via LPA5 receptor) Decreased / Protective LPA5 overexpression increased TER by >75%; its knockdown decreased TER by ~20-25%, linked to increased claudin-4 expression. [5]

Detailed Experimental Protocols

For researchers looking to replicate or understand these findings, here are the methodologies from key studies.

  • Protocol 1: Caco-2 Monolayer & PKC/Ca2+ Mechanism [1]

    • Cell Culture: Human Caco-2 enterocytes are grown to confluence on porous filters in a two-chamber system.
    • Measurement: Filters are transferred to an Ussing chamber for real-time measurement of Transepithelial Electrical Resistance (TEER).
    • Treatment: After equilibration, LPC at various concentrations (0.01, 0.1, 1 mM) is added to the apical chamber.
    • Inhibition/Activation: To probe the mechanism, a PKC activator (PMA) or inhibitor (staurosporine) is used.
    • Calcium Measurement: Intracellular free Ca2+ concentration is measured using the fluorescent calcium indicator fura-2 via fluorometry.
  • Protocol 2: In Vivo Mouse Model of NEC [4]

    • Model Induction: Neonatal mouse pups are subjected to a combination of lipopolysaccharide (LPS) injection, hypoxia (100% nitrogen gas for 60 sec), and cold stress (4°C for 10 min), repeated three times daily for 3 days.
    • LPC Treatment: During modeling, mouse pups are subcutaneously injected with LPC (10 mg/kg daily) for 2 consecutive days.
    • Assessment: Pathological symptoms are assessed by measuring body weight, survival rate, intestinal length, and via histological examination (H&E staining) of ileal tissues. Inflammatory cytokine levels (IL-1β, IL-6, TNF-α, IL-10) are detected using qRT-PCR.

Mechanisms of Action

LPC influences permeability through several distinct pathways, which explains its context-dependent effects. The following diagrams summarize two key mechanisms identified in the search results.

1. LPC Increases Permeability via a PKC/Ca2+ Pathway This mechanism, identified in intestinal cells, explains how LPC can disrupt the barrier function [1].

G LPC LPC Application Ca Increased Intracellular Ca²⁺ LPC->Ca Induces PKC PKC Activation Ca->PKC Activates TJ Altered Tight Junction (TJ) Permeability PKC->TJ Disrupts Recovery TEER Recovery TJ->Recovery Low/Moderate LPC (PKC activity subsides) NoRecovery No TEER Recovery TJ->NoRecovery High LPC (Sustained PKC activation)

2. LPC's Protective Effect via the LPA5 Receptor This pathway, discovered in intestinal epithelial cells, illustrates how LPC's metabolite LPA can enhance barrier integrity [5].

G LPA LPA (LPC metabolite) LPA5 LPA5 Receptor LPA->LPA5 Binds EGFR EGFR Transactivation LPA5->EGFR Activates Rac1 Rac1 Membrane Translocation EGFR->Rac1 Induces Stat3 Stat3 Membrane Translocation Rac1->Stat3 Promotes Complex Rac1-Stat3 Interaction Stat3->Complex Forms with Claudin4 ↑ Claudin-4 Expression Complex->Claudin4 Transcriptional Activation Barrier Enhanced Barrier Integrity Claudin4->Barrier Strengthens

Key Insights for Researchers

  • Dual Nature: LPC is not solely a disruptive agent. Its effect depends on concentration, metabolic context (e.g., conversion to LPA), tissue status (healthy vs. diseased), and the specific receptors present (e.g., LPA5) [5] [4].
  • Critical Concentration: In barrier models like Caco-2 monolayers, the concentration of LPC is a decisive factor between a transient and a catastrophic, irreversible loss of barrier function [1].
  • Therapeutic Potential: The protective role of LPC supplementation in a mouse model of necrotizing enterocolitis (NEC) suggests its potential as a therapeutic agent in diseases characterized by barrier dysfunction [4].

References

×

Physical Description

Solid

XLogP3

6.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

523.36379006 Da

Monoisotopic Mass

523.36379006 Da

Heavy Atom Count

35

Appearance

Assay:≥98%A crystalline solid

UNII

2GZO7EJ6ZE

Wikipedia

1-stearoyl-lysophosphatidylcholine

Use Classification

Lipids -> Glycerophospholipids [GP] -> Glycerophosphocholines [GP01] -> Monoacylglycerophosphocholines [GP0105]

Dates

Last modified: 08-15-2023

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